molecular formula C7H5N3 B1209978 Pyrido[2,3-d]pyrimidine CAS No. 254-61-5

Pyrido[2,3-d]pyrimidine

Cat. No.: B1209978
CAS No.: 254-61-5
M. Wt: 131.13 g/mol
InChI Key: UDJFFSGCRRMVFH-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine is a privileged bicyclic nitrogen-containing heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases. This similarity allows it to act as a ligand for a diverse range of biological receptors, making it a highly valuable core structure for designing novel therapeutic agents . Its primary research value lies in the development of targeted anticancer therapies. Derivatives of this compound have demonstrated potent activity against a wide array of cancer targets, including tyrosine kinases (e.g., EGFR), Abl kinase, BCR-ABL, PI3K, mTOR, CDK4/6, and dihydrofolate reductase (DHFR) . For instance, recent studies show that amino-functionalized derivatives can potently inhibit both wild-type EGFR (IC50 = 0.093 µM) and the resistant mutant EGFR T790M (IC50 = 0.174 µM), induce G0/G1 cell cycle arrest, and trigger apoptosis in cancer cells . Other derivatives have been identified as promising PIM-1 kinase inhibitors, with IC50 values as low as 11.4 nM, and have been shown to induce significant apoptosis and cell cycle arrest . Beyond oncology, this scaffold exhibits broad therapeutic potential. Research indicates significant antibacterial effects against pathogens such as E. coli and S. aureus , as well as investigated antiviral activity against targets like HCV NS5A and SARS-CoV-2 M pro according to in silico studies . The compound's mechanism of action is multi-targeted, often involving enzyme inhibition critical for cell proliferation and survival, leading to cell cycle disruption and the activation of apoptotic pathways . This multi-faceted biological profile, combined with its suitability for structural diversification, makes this compound an indispensable chemical tool for researchers in drug discovery and medicinal chemistry, particularly for those investigating next-generation kinase inhibitors and multi-targeted therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

pyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-6-4-8-5-10-7(6)9-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJFFSGCRRMVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342547
Record name Pyrido[2,3-d]pyrimidine
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-61-5
Record name Pyrido[2,3-d]pyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, kinase inhibitory, and antimicrobial properties. This technical guide provides an in-depth overview of novel and efficient synthetic routes to access this important class of compounds. A comparative analysis of various catalytic systems, including green and nano-catalysts, is presented alongside detailed experimental protocols for key reactions. Furthermore, this guide visualizes a general synthetic workflow and a crucial signaling pathway modulated by these derivatives, offering a comprehensive resource for researchers in the field.

Introduction

Pyrido[2,3-d]pyrimidines are fused heterocyclic compounds containing both pyridine (B92270) and pyrimidine (B1678525) rings. This structural motif is found in numerous biologically active molecules and approved drugs, highlighting its importance as a pharmacophore.[1] The diverse therapeutic applications of these derivatives, particularly as kinase inhibitors in oncology, have fueled the development of innovative and efficient synthetic methodologies.[2][3] This guide focuses on recent advancements in the synthesis of pyrido[2,3-d]pyrimidines, with an emphasis on multi-component reactions (MCRs), microwave-assisted synthesis, and the use of novel catalytic systems that offer advantages in terms of yield, reaction time, and environmental impact.[4][5]

Multi-Component Reactions (MCRs) for this compound Synthesis

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the construction of complex molecular architectures like the this compound core.[4][5] These one-pot syntheses are highly atom-economical and often lead to the rapid assembly of diverse compound libraries.[4][5] A common and effective strategy involves the condensation of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound.

General Reaction Scheme & Workflow

The one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines typically proceeds through a domino sequence of reactions: a Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization.[2] The general workflow is depicted below:

G General Workflow for Multi-Component Synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product A Aminopyrimidine Michael Michael Addition A->Michael B Aldehyde Knoevenagel Knoevenagel Condensation B->Knoevenagel C Active Methylene Compound C->Knoevenagel Knoevenagel->Michael α,β-unsaturated intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Product This compound Derivative Cyclization->Product

Caption: A generalized workflow for the multi-component synthesis of this compound derivatives.

Comparative Data of Catalytic Systems

The choice of catalyst is crucial for the efficiency of the multi-component synthesis of pyrido[2,3-d]pyrimidines. A variety of catalysts have been employed, ranging from traditional bases and acids to more advanced systems like nano-catalysts and ionic liquids. The following table summarizes the performance of different catalysts in these reactions.

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe3O4@SiO2/SnCl46-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[2]
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh Efficiency[2]
Diammonium Hydrogen Phosphate (B84403) (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[2]
L-Proline6-aminouracil, Aromatic Aldehydes, MalononitrileDMFNot SpecifiedNot SpecifiedGood to Excellent[6]
Lactic Acid6-amino-1,3-dimethyl uracil, Aromatic Aldehydes, MalononitrileSolvent-free90Not SpecifiedHigh[6]
[DMBSI]HSO4 (Ionic Liquid)6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Ethylcyanoacetate or Meldrum's acidSolvent-freeNot Specified< 1 - 3 min79 - 95[7]
Bismuth(III)Triflate6-amino-1,3-dimethyluracil, Arylaldehydes, MalononitrileEthanol (B145695)80Not SpecifiedHigh

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key synthetic routes discussed.

Microwave-Assisted Synthesis using Diammonium Hydrogen Phosphate (DAHP)

This protocol describes an efficient and environmentally friendly synthesis of this compound derivatives under microwave irradiation.[2]

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%)

  • Ethanol:Water (1:1) mixture (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine 4(6)-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and DAHP (10 mol%).

  • Add the ethanol:water (1:1) mixture (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a maximum power of 250 W for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or DMF/water to afford the pure this compound derivative.

Nano-Catalyzed Synthesis in Aqueous Media

This protocol details a green and highly efficient synthesis using a magnetic nano-catalyst, allowing for easy catalyst recovery and reuse.[2]

Materials:

  • 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • 1,3-indanedione (1 mmol)

  • Nano-Fe3O4@SiO2/SnCl4 catalyst (specified amount as per literature)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), the aromatic aldehyde (1 mmol), 1,3-indanedione (1 mmol), and the Nano-Fe3O4@SiO2/SnCl4 catalyst.

  • Add 5 mL of water to the mixture.

  • Heat the reaction mixture to 70°C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product precipitates out of the aqueous solution.

  • Collect the product by filtration.

  • The nano-catalyst can be separated from the product by applying an external magnet and decanting the solution containing the dissolved product (if applicable) or by washing the solid mixture with a suitable solvent to dissolve the product, leaving the magnetic catalyst behind.

  • Purify the product by recrystallization from an appropriate solvent.

Biological Activity and Signaling Pathways

This compound derivatives are of particular interest in drug development due to their ability to act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Inhibition of the PIM-1 Kinase Signaling Pathway

Several novel this compound derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM-1 is associated with various cancers. Inhibition of PIM-1 by these derivatives can lead to cell cycle arrest and induction of apoptosis in cancer cells.

G PIM-1 Kinase Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors JAK_STAT JAK/STAT Pathway GrowthFactors->JAK_STAT Cytokines Cytokines Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription cMyc c-Myc (Phosphorylation) PIM1->cMyc Bad Bad (Phosphorylation) PIM1->Bad p21 p21 (Phosphorylation) PIM1->p21 CellCycle Cell Cycle Progression cMyc->CellCycle Apoptosis Inhibition of Apoptosis Bad->Apoptosis p21->CellCycle Inhibitor This compound Derivative Inhibitor->PIM1

Caption: Inhibition of the PIM-1 kinase signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The development of novel, efficient, and environmentally benign synthetic methodologies is paramount to advancing research in this area. Multi-component reactions, facilitated by innovative catalytic systems and enabling technologies like microwave irradiation, offer powerful avenues for the rapid and diverse synthesis of these valuable compounds. This guide provides a snapshot of the current state-of-the-art, offering both a practical resource for synthetic chemists and a broader perspective for drug discovery professionals on the synthesis and biological importance of this compound derivatives.

References

The Rising Therapeutic Potential of Pyrido[2,3-d]pyrimidines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the synthesis and biological evaluation of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Newly synthesized this compound derivatives have exhibited significant cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A-549), colon (HCT-116), and prostate (PC-3) cancers. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives, as determined by the MTT assay, is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/ReferenceMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A-549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)
Series 1
Compound 4[1]0.571.13--
Compound 11[1]1.310.99--
Series 2
Compound 5a[2]1.772.71--
Compound 5e[2]1.3910.70--
Compound 7b[2]6.22---
Series 3
Compound 14a[3]1.7---
Compound 16b[3]5.7---
Compound 18b[3]3.4---
Compound 17[3]-8.7--
Series 4
Compound 3[4]23.42---
Key Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Several this compound derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers. Upon activation by its ligands, EGFR initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation, survival, and invasion.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->EGFR

EGFR Signaling Pathway Inhibition

PIM-1 Kinase Pathway: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell cycle progression, apoptosis, and drug resistance. Certain this compound derivatives have shown potent inhibitory activity against PIM-1 kinase.

PIM1_Kinase_Pathway PIM1 PIM-1 Kinase Substrates Downstream Substrates (e.g., Bad, p21) PIM1->Substrates Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Cycle Progression Substrates->Proliferation Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->PIM1

PIM-1 Kinase Pathway Inhibition

Antimicrobial Activity

In addition to their anticancer properties, novel this compound derivatives have demonstrated promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/ReferenceStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Series 5
Compound 6e[5]---
Compound 6f[5]---
Compound 6m[5]---
Series 6
Compound 10[6]1-5 (µmol/mL)1-5 (µmol/mL)1-5 (µmol/mL)
Compound 11[6]1-5 (µmol/mL)1-5 (µmol/mL)1-5 (µmol/mL)
Compound 12[6]1-5 (µmol/mL)1-5 (µmol/mL)1-5 (µmol/mL)
Compound 13[6]1-5 (µmol/mL)1-5 (µmol/mL)1-5 (µmol/mL)
Compound 14[6]1-5 (µmol/mL)1-5 (µmol/mL)1-5 (µmol/mL)

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of pyrido[2,3-d]pyrimidines. The primary mechanism of action appears to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats, and is expressed as the percentage of edema inhibition.

Compound ID/ReferenceEdema Inhibition (%)Dose
Compound 16010 mg/kg
Compound 7c[7]82-

Experimental Protocols

A generalized workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

Experimental_Workflow Start Starting Materials (e.g., 6-aminouracils, α,β-unsaturated ketones) Synthesis Synthesis of Pyrido[2,3-d]pyrimidines (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (e.g., Crystallization, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Cell Cycle Analysis, Apoptosis Assays) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (COX Inhibition, Paw Edema) Screening->Antiinflammatory Data Data Analysis & Lead Identification Anticancer->Data Antimicrobial->Data Antiinflammatory->Data

General Experimental Workflow
General Synthesis of Pyrido[2,3-d]pyrimidines

A common and efficient method for the synthesis of the this compound core involves a one-pot, multi-component reaction. For example, the reaction of a 6-aminouracil (B15529) derivative with an α,β-unsaturated ketone or an appropriate aldehyde and a compound containing an active methylene (B1212753) group (e.g., malononitrile) in a suitable solvent and often in the presence of a catalyst, leads to the formation of the fused ring system.

Example Protocol: A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (B47326) (1 mmol) in ethanol (B145695) (20 mL) is refluxed in the presence of a catalytic amount of piperidine (B6355638) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure this compound derivative.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The potent anticancer, antimicrobial, and anti-inflammatory properties exhibited by newly synthesized derivatives underscore the significant potential of this heterocyclic system in drug development. Further optimization of the lead compounds identified in recent studies, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is warranted to advance these promising candidates toward clinical development. This technical guide provides a solid foundation of the current state of research and methodologies to aid in these future endeavors.

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines and pteridines allows it to effectively interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the this compound scaffold, focusing on its synthesis, diverse biological applications, and the underlying mechanisms of action, with a particular emphasis on its role in the development of kinase inhibitors for cancer therapy.

Introduction to the this compound Scaffold

The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring gives rise to the bicyclic heterocyclic system of pyridopyrimidine. Among its four isomers, the this compound structure has garnered the most significant attention from medicinal chemists. This interest stems from its versatile chemical nature and its proven ability to serve as a foundational structure for potent and selective modulators of various enzymes and receptors.

The therapeutic potential of this scaffold is underscored by the development of clinically successful drugs. For instance, Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), features a pyrido[2,3-d]pyrimidin-7-one core and is approved for the treatment of certain types of breast cancer. Another example is Piritrexim, which acts as a dihydrofolate reductase (DHFR) inhibitor and has been investigated for its anticancer and antiprotozoal activities. These examples highlight the clinical significance and broad therapeutic applicability of the this compound scaffold.

Synthetic Strategies

The synthesis of the this compound core can be broadly approached from two main retrosynthetic pathways: constructing the pyridine ring onto a pre-formed pyrimidine or, conversely, forming the pyrimidine ring on a pyridine precursor.

A prevalent method involves the reaction of 6-aminouracil (B15529) derivatives with various electrophilic reagents. For instance, the condensation of 6-aminouracil with α,β-unsaturated ketones can yield 5,7-disubstituted pyrido[2,3-d]pyrimidines. Another common strategy is the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like formamide (B127407) or guanidine (B92328) to construct the fused pyrimidine ring. The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

A general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 6-aminouracil or 2-amino-3-cyanopyridine) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity - MTT Assay) characterization->in_vitro Pure Compound in_vivo In Vivo Models (e.g., Xenograft Studies) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization in_vivo->lead_optimization sar->lead_optimization

A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

Biological Activities and Therapeutic Applications

The this compound scaffold has been associated with a diverse array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Anticancer Activity: A Focus on Kinase Inhibition

The most extensively studied application of the this compound scaffold is in the development of anticancer agents, particularly as inhibitors of protein kinases. Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC). Several this compound derivatives have been designed and synthesized as potent EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling. Notably, researchers have developed derivatives that are selective for mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.

The signaling pathway initiated by EGFR activation and its inhibition by this compound-based drugs is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Pyrido[2,3-d]pyrimidin-7-ones have been identified as a privileged structure for the inhibition of CDKs, particularly CDK4. As mentioned earlier, Palbociclib is a prime example of a successful CDK4/6 inhibitor based on this scaffold. These inhibitors function by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase.

The role of CDK4/6 in cell cycle progression and its inhibition is depicted in the following diagram.

G cluster_G1 G1 Phase CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates (pRb) CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Inhibitor This compound CDK4/6 Inhibitor Inhibitor->CDK46 Inhibits

The CDK4/6-Rb pathway in G1/S phase transition and its inhibition.

The versatility of the this compound scaffold extends to the inhibition of a variety of other kinases implicated in cancer, including:

  • VEGFR-2 and HER-2: Important targets in anti-angiogenic and anti-cancer therapies.

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

  • BCR-ABL: A fusion protein tyrosine kinase associated with chronic myeloid leukemia (CML).

  • Fibroblast Growth Factor Receptor (FGFr) and Platelet-Derived Growth Factor Receptor (PDGFr): Receptor tyrosine kinases involved in cell growth and angiogenesis.

Antibacterial and Antiviral Activities

Beyond cancer, this compound derivatives have demonstrated promising activity against various pathogens. Some compounds have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Furthermore, certain derivatives have been investigated as antiviral agents, showing activity against viruses such as Herpes Simplex Virus (HSV). The 6-chloro-pyrido[2,3-d]pyrimidine intermediate is a particularly useful starting material for generating libraries of compounds for antiviral screening due to the reactivity of the chlorine atom for nucleophilic substitution.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and kinases.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
8d A-549Lung Cancer7.23
8a PC-3Prostate Cancer7.98
8d PC-3Prostate Cancer7.12
B1 H1975Lung Cancer0.087
4 MCF-7Breast Cancer0.57
11 MCF-7Breast Cancer1.31
4 HepG2Liver Cancer1.13
11 HepG2Liver Cancer0.99
6b HepG2Liver Cancer2.68

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundKinase TargetIC50Reference
PD180970 Bcr/Abl2.5 nM
PD173955 Bcr/Abl2.5 nM
8a EGFRWT0.099 µM
8a EGFRT790M0.123 µM
Unnamed Cdk40.004 µM
PD-089828 (4b) PDGFr1.11 µM
PD-089828 (4b) FGFr0.13 µM
PD-089828 (4b) EGFr0.45 µM
B1 EGFR L858R/T790M13 nM
4 PIM-111.4 nM
10 PIM-117.2 nM
6 eEF-2K420 nM
9 eEF-2K930 nM

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of 4-Chloropyrido[2,3-d]pyrimidines

This protocol describes a common method for introducing a chlorine atom at the 4-position of the this compound ring system, a key intermediate for further diversification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting pyrido[2,3-d]pyrimidin-4(3H)-one derivative in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After

The Pyrido[2,3-d]pyrimidine Core: A Scaffolding for Potent and Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules. This bicyclic heteroaromatic system serves as a foundational framework for the design of potent and selective inhibitors of various enzymes and receptors, leading to the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to facilitate further research and drug development in this promising area.

Kinase Inhibition: Targeting the Drivers of Oncogenesis

This compound analogs have demonstrated significant inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The core structure of these analogs allows for strategic modifications at several positions, profoundly influencing their potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

A notable class of this compound derivatives has been developed as potent inhibitors of receptor tyrosine kinases such as FGFR and PDGFR. The SAR of these compounds reveals that substitutions at the 2, 6, and 7-positions of the this compound ring are crucial for their inhibitory activity. For instance, an early lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, displayed broad-spectrum kinase inhibition.[1][2] Subsequent modifications, such as the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position, led to analogs with enhanced potency.[1][2] Furthermore, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFR tyrosine kinase inhibitor.[1][2]

Compound IDR2-SubstituentR6-SubstituentTarget KinaseIC50 (µM)
4b (PD-089828) Amino2,6-dichlorophenylPDGFr1.11[1][2]
FGFr0.13[1][2]
EGFr0.45[1][2]
c-src0.22[1][2]
6c [4-(diethylamino)butyl]amino2,6-dichlorophenylPDGF-stimulated VSM cell proliferation0.3[1][2]
4e Amino3',5'-dimethoxyphenylFGFr0.060[1][2]
PDGFr, EGFr, c-src, InsR>50[1][2]
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Inhibition

Pyrido[2,3-d]pyrimidines have also been identified as potent and enantioselective inhibitors of DYRK1A and DYRK1B, kinases implicated in cancer and neurodegenerative diseases.[3][4] The SAR in this series is highly dependent on the stereochemistry and the nature of substituents on the pyrimidine (B1678525) ring.

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition

A series of this compound-2,4-dione derivatives have been synthesized and evaluated as inhibitors of eEF-2K, a kinase involved in protein synthesis and cancer cell survival.[5] Structural modifications at the R1, R2, and R3 positions of the this compound core have been explored to understand the binding pocket of eEF-2K.[5]

Compound IDTarget KinaseIC50 (nM)
6 eEF-2K420[5]
9 eEF-2K930[5]

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The kinase inhibitory properties of this compound analogs translate into significant anticancer activity against a range of human cancer cell lines. The SAR studies in this area are extensive, with modifications across the scaffold leading to compounds with potent cytotoxic effects.

Compound IDR-SubstituentsCell LineIC50 (µM)
52 (details not specified in source)HepG-20.3
55 (details not specified in source)HepG-20.3
59 (details not specified in source)HepG-20.6
60 (details not specified in source)PC-35.47
52 (details not specified in source)PC-36.6
60 (details not specified in source)HCT-1166.9
52 (details not specified in source)HCT-1167.0
53 (details not specified in source)HCT-1165.9
B1 (details not specified in source)H1975 (EGFR L858R/T790M)13 nM (kinase assay)
B2 N-methylpyrazole analogH197515.629 ± 1.03
B8 N-methylpyrazole analogH19750.297 ± 0.024
A5490.440 ± 0.039
B7 N,N,N-trimethylethylenediamineH19750.023 ± 0.003
A5490.441 ± 0.027
B11 N-methylpiperazineH19750.106 ± 0.012
A5490.655 ± 0.056

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents. The structural features influencing their activity against various bacterial and fungal strains are an active area of investigation.

Compound IDTarget MicroorganismMIC (µmol/L)
7a Bacteria4-12
7d Bacteria4-12
9a Staphylococcus aureusMore potent than cefotaxime
9d Bacteria4-10

Experimental Protocols

To ensure the reproducibility and further development of these promising compounds, detailed experimental protocols for the key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Setup: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme and Substrate Addition: Add 2 µL of the diluted kinase and 2 µL of the kinase-specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A-549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the research process, the following diagrams illustrate key signaling pathways targeted by this compound analogs and a typical workflow for SAR studies.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

EGFR_Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer grb2 Grb2/Shc dimer->grb2 pi3k PI3K dimer->pi3k sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation, Differentiation erk->proliferation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation akt AKT pip3->akt survival Cell Survival, Growth akt->survival inhibitor This compound Inhibitor inhibitor->dimer Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

FGFR_PDGFR_Signaling cluster_pathways Downstream Signaling ligand FGF / PDGF receptor FGFR / PDGFR ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer ras_mapk RAS-MAPK Pathway dimer->ras_mapk pi3k_akt PI3K-AKT Pathway dimer->pi3k_akt plcg PLCγ Pathway dimer->plcg outcomes Cell Proliferation, Migration, Survival ras_mapk->outcomes pi3k_akt->outcomes plcg->outcomes inhibitor This compound Inhibitor inhibitor->dimer Inhibition

Caption: Overview of FGFR/PDGFR signaling pathways.

eEF2K_Signaling stress Cellular Stress (e.g., Nutrient Deprivation) ampk AMPK stress->ampk Activates eef2k eEF-2K ampk->eef2k Activates eef2 eEF-2 (Active) eef2k->eef2 Phosphorylates peef2 p-eEF-2 (Inactive) protein_synthesis Protein Synthesis eef2->protein_synthesis peef2->protein_synthesis Inhibits inhibitor This compound Inhibitor inhibitor->eef2k Inhibition

Caption: The eEF-2K signaling pathway in response to cellular stress.

References

The Pharmacological Profile of Pyrido[2,3-d]pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As structural analogs of purines and pteridines, these compounds have demonstrated a wide range of pharmacological effects, most notably as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as various protein kinases and dihydrofolate reductase. This technical guide provides an in-depth overview of the pharmacological profile of this compound compounds, detailing their molecular targets, summarizing quantitative activity data, outlining key experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on the discovery and development of novel therapeutics based on this versatile scaffold.

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activity of various this compound derivatives against a range of cancer cell lines and specific molecular targets. The data is presented as half-maximal inhibitory concentrations (IC50) to facilitate comparison of compound potency.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 63[1]PC-3 (Prostate)1.54
A-549 (Lung)3.36
Fused triazolopyridopyrimidine (64)[1]PC-3 (Prostate)0.36
A-549 (Lung)0.41
Compound 52[1]HepG-2 (Liver)0.3
PC-3 (Prostate)6.6
HCT-116 (Colon)7
Compound 53[1]HCT-116 (Colon)5.9
Compound 55[1]HepG-2 (Liver)0.3
Compound 59[1]HepG-2 (Liver)0.6
Compound 60[1]PC-3 (Prostate)5.47
HCT-116 (Colon)6.9
Compound 8a[2]A-549 (Lung)16.2
PC-3 (Prostate)7.98
HCT-116 (Colon)25.61
Compound 8d[2]A-549 (Lung)7.23
Compound 9a[2]PC-3 (Prostate)9.26
Compound 4[3]MCF-7 (Breast)0.57
HepG2 (Liver)1.13
Compound 11[3]MCF-7 (Breast)1.31
HepG2 (Liver)0.99
Compound 1[4]MCF-7 (Breast)3.98
HeLa (Cervical)9.72
HepG-2 (Liver)6.29
Compound B1[5][6]H1975 (Lung)0.087

Table 2: Inhibitory Activity of this compound Derivatives against Key Molecular Targets

Compound ID/ReferenceMolecular TargetIC50 (nM)
EGFR Inhibitors
Compound B1[5][6]EGFR L858R/T790M13
Compound B7[5]EGFR L858R/T790M5.9
Compound 8a[2]EGFR WT99
EGFR T790M123
Compound 8d[2]EGFR T790M290
Compound 9a[2]EGFR T790M571
Compound 1[4]EGFR WT93
EGFR T790M174
CDK4/6 Inhibitors
Palbociclib[1]CDK4/Cyclin D1-
Compound 70[1]CDK4/Cyclin D30.8
CDK6/Cyclin D32.0
Compound 71[1]CDK4/Cyclin D32.7
CDK6/Cyclin D34.8
Compound 65[1]CDK6115.38
Compound 66[1]CDK6726.25
PIM-1 Kinase Inhibitors
Compound 4[3]PIM-111.4
Compound 10[3]PIM-117.2
BCR-ABL Inhibitors
PD180970[1]BCR-ABL2.5
PD173955[1]BCR-ABL2.5
DHFR Inhibitors
Compound 11[7]DHFR6500
Compound 13[7]DHFR7100
Compound 14[7]DHFR8700
PI3K/mTOR Inhibitors
Compound 1 (Reference)[8]PI3Kα19
mTOR37
Compound 5[8]PI3Kα<19
Compound 6[8]PI3Kα<19

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound compounds are provided below. These protocols are generalized from standard laboratory practices and published literature.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by NAD(P)H-dependent cellular oxidoreductase enzymes, to form purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A-549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the this compound compounds are prepared in the appropriate cell culture medium. The culture medium is then removed from the wells and replaced with the medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are incubated for 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific protein kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by a kinase. The amount of phosphorylated substrate is detected using a fluorescence-based method, where the signal is proportional to the kinase activity.

Methodology:

  • Reagent Preparation: A reaction buffer, the target kinase (e.g., EGFR, CDK4/6, PI3K), its specific substrate, and ATP are prepared. The this compound inhibitor is prepared at various concentrations.

  • Reaction Setup: The kinase, substrate, and inhibitor are combined in a microplate.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated for a specific time at an optimal temperature (e.g., 30°C for 60 minutes).

  • Detection: The reaction is stopped, and a detection reagent is added. This reagent generates a fluorescent signal that is proportional to the amount of phosphorylated substrate.

  • Measurement: The fluorescence signal is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric method used to measure the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: The assay monitors the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). In the presence of an inhibitor, the rate of NADPH oxidation decreases, leading to a slower reduction in absorbance.

Methodology:

  • Reagent Preparation: Prepare a DHFR assay buffer, a stock solution of DHF, a stock solution of NADPH, and a stock solution of the test inhibitor (e.g., a this compound derivative) and a positive control (e.g., Methotrexate). Dilute the DHFR enzyme in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations. Add the DHFR enzyme solution to initiate the reaction and pre-incubate for 10-15 minutes.

  • Initiate Reaction: Start the reaction by adding the DHF solution.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor. The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their pharmacological effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for these inhibitors.

EGFR and Downstream MAPK/ERK and PI3K/AKT/mTOR Signaling Pathways

Many this compound derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR blocks downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and growth.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->EGFR

Caption: Inhibition of EGFR by Pyrido[2,3-d]pyrimidines blocks downstream signaling.

CDK4/6-Cyclin D/Rb Signaling Pathway

Another important class of targets for pyrido[2,3-d]pyrimidines are the Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases play a crucial role in the G1-S phase transition of the cell cycle. Their inhibition leads to cell cycle arrest.

CDK46_Signaling CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition pRb->E2F releases Pyrido_pyrimidine This compound Inhibitor (e.g., Palbociclib) Pyrido_pyrimidine->CyclinD_CDK46

Caption: Pyrido[2,3-d]pyrimidines inhibit CDK4/6, preventing Rb phosphorylation.

Dihydrofolate Reductase (DHFR) and Folic Acid Metabolism

Certain this compound derivatives act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the arrest of DNA replication and cell death.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis cofactor DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->DHFR

Caption: DHFR inhibition by Pyrido[2,3-d]pyrimidines disrupts nucleotide synthesis.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The compounds' ability to potently and often selectively inhibit key molecular targets such as EGFR, CDKs, PI3K, and DHFR underscores their therapeutic potential. The quantitative data presented herein highlights the impressive potencies achieved by various derivatives, while the detailed experimental protocols provide a foundation for the continued evaluation and optimization of new chemical entities. The visualization of the targeted signaling pathways offers a clear understanding of the mechanisms through which these compounds exert their anticancer effects. For researchers and drug development professionals, the comprehensive information provided in this technical guide serves as a valuable resource to inform the design and advancement of the next generation of this compound-based therapies. Further exploration of structure-activity relationships and the investigation of novel derivatives are warranted to fully exploit the therapeutic potential of this remarkable chemical scaffold.

References

Physicochemical Properties of Substituted Pyrido[2,3-d]pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] Understanding these properties is critical for drug design and development, influencing a compound's solubility, permeability, and overall pharmacokinetic profile. This document outlines key physicochemical parameters, presents available data for representative compounds, details experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The development of a successful drug candidate hinges on a delicate balance of various physicochemical properties. For substituted pyrido[2,3-d]pyrimidines, the following are of paramount importance:

  • Solubility: The ability of a compound to dissolve in a solvent, typically aqueous media at physiological pH, is crucial for its absorption and distribution. Poor aqueous solubility is a common challenge for many heterocyclic compounds.[3]

  • Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a key determinant of a drug's ability to cross biological membranes. A LogP value less than 5 is generally considered favorable for oral bioavailability, according to Lipinski's Rule of Five.

  • Ionization Constant (pKa): The pKa value indicates the strength of an acidic or basic functional group. For ionizable compounds like many pyrido[2,3-d]pyrimidines, the pKa dictates the extent of ionization at a given pH, which in turn significantly impacts solubility and permeability.

  • Melting Point: The melting point is an indicator of a compound's purity and the stability of its crystal lattice.

The substituent groups on the pyrido[2,3-d]pyrimidine core play a crucial role in modulating these properties. Strategic modifications can enhance solubility, optimize lipophilicity, and fine-tune the ionization state to improve the overall drug-like characteristics of a molecule. For instance, the introduction of a basic side chain can improve solubility at lower pH.[4][5]

Data Presentation: Physicochemical Properties of Selected Pyrido[2,3-d]pyrimidines

Table 1: Solubility and Lipophilicity Data

Compound/DerivativeStructureAqueous SolubilityLogP/LogDReference
Palbociclib (B1678290)6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-onepH-dependent: Soluble at low pH (2.1-4.5), poorly soluble at pH 7.9 (9 µg/mL)[6][7]cLogP: 2.7 (calculated)[6][7]
PD-0898281-(2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)ureaNot explicitly reported, but SAR studies aimed to improve solubility.[4][5]Not explicitly reported[4][5]
Compound 6c (PD-089828 analog)1-(2-((4-(diethylamino)butyl)amino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)ureaEnhanced bioavailability, suggesting improved solubility over parent compound.[4][5]Not explicitly reported[4][5]

Table 2: pKa and Melting Point Data

Compound/DerivativeStructurepKaMelting Point (°C)Reference
Palbociclib6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one~7.3 (secondary piperazine (B1678402) N), ~4.1 (pyridine N)[6]Not explicitly reported in reviewed sources[6]
7-(4-Chlorophenyl)-2-hydrazinyl-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-oneC24H18ClN5ONot reported318-320
7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-oneC22H16ClN3O2SNot reported>300
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,7-diphenylpyrido[2,3-d]pyrimidin-4(3H)-oneC28H22N6ONot reported288-290

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of substituted pyrido[2,3-d]pyrimidines.

Aqueous Solubility Determination (Kinetic Assay)

This protocol outlines a general procedure for determining the kinetic solubility of a this compound derivative.

Materials:

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate (0.45 µm)

  • 96-well UV-transparent microplate

  • Plate reader with UV detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitated compound.

  • Quantification: Transfer the filtrate to a UV-transparent microplate and measure the absorbance at a predetermined wavelength (λmax) for the compound.

  • Data Analysis: Create a standard curve from the absorbance readings of the soluble dilutions. Determine the concentration of the compound in the saturated solutions. The highest concentration that remains in solution is the kinetic solubility.

Lipophilicity Determination (Shake-Flask Method for LogD)

This protocol describes the determination of the distribution coefficient (LogD) at a specific pH using the traditional shake-flask method.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be within the linear range of the analytical method.

  • Partitioning: Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the following equation: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Ionization Constant Determination (Potentiometric Titration for pKa)

This protocol outlines the determination of the pKa of a compound using potentiometric titration.

Materials:

  • Test compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength.

  • Initial pH Adjustment: If the compound is a base, add a known excess of standardized HCl to fully protonate it. If it is an acid, add a known excess of standardized NaOH to fully deprotonate it.

  • Titration: Titrate the solution with the standardized base (for an acidified sample) or acid (for an alkalinized sample). Add the titrant in small, precise increments.

  • pH Measurement: After each addition of titrant, allow the pH to stabilize and record the value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately, from the inflection point of the first derivative of the curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize a representative signaling pathway targeted by this compound kinase inhibitors and the experimental workflow for physicochemical profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway often targeted by this compound inhibitors.

G cluster_workflow Physicochemical Profiling Workflow start Synthesized This compound Derivative solubility Aqueous Solubility (Kinetic Assay) start->solubility logp Lipophilicity (Shake-Flask LogD) start->logp pka Ionization Constant (Potentiometric Titration) start->pka mp Melting Point (DSC/Apparatus) start->mp data_analysis Data Analysis & Interpretation solubility->data_analysis logp->data_analysis pka->data_analysis mp->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Optimization sar->end

Caption: Experimental workflow for the physicochemical profiling of substituted pyrido[2,3-d]pyrimidines.

Conclusion

The physicochemical properties of substituted pyrido[2,3-d]pyrimidines are critical determinants of their potential as therapeutic agents. A thorough understanding and systematic evaluation of solubility, lipophilicity, ionization, and melting point are essential for the rational design and optimization of drug candidates within this promising class of compounds. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel this compound-based therapies.

References

Spectral Analysis of Novel Pyrido[2,3-d]pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral analysis techniques used to characterize novel Pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This document details the key spectroscopic methods, presents exemplary data, and outlines standardized experimental protocols.

Introduction to Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bicyclic heterocyclic compounds containing a fused pyridine (B92270) and pyrimidine (B1678525) ring system. This scaffold is of great interest in medicinal chemistry due to its structural similarity to purines, allowing these compounds to interact with a wide range of biological targets.[1] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Many of these biological activities are attributed to their ability to act as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival.[4][5][6][7]

Core Spectroscopic Characterization Techniques

The definitive identification and characterization of novel this compound derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

  • Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Data Presentation: Spectral Data of Exemplary this compound Derivatives

The following tables summarize the characteristic spectral data for a selection of this compound derivatives reported in the literature. This data serves as a reference for researchers working on the synthesis and characterization of new analogues.

Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives

Compound IDSolventChemical Shift (δ, ppm), Multiplicity, (Assignment)Reference
Compound 7 DMSO-d₆11.17 (s, 1H, NH), 8.51 (s, 1H), 8.20 (s, 1H), 7.33 (s, 1H), 2.70 (m, 1H), 1.14–0.98 (m, 2H), 0.85–0.73 (m, 2H)[5]
Compound 9 DMSO-d₆8.54 (s, 1H), 8.23 (s, 1H), 7.36 (s, 1H), 3.91–3.72 (m, 2H), 2.77 (m, 1H), 1.64–1.46 (m, 2H), 1.17–1.02 (m, 2H), 0.86 (t, J = 7.4 Hz, 3H), 0.81–0.71 (m, 2H)[5]
Compound 13 CDCl₃8.85 (s, 1H), 8.23 (s, 1H), 5.73 (s, 1H), 4.35 (q, J = 7.1 Hz, 2H), 4.06 (q, J = 7.1 Hz, 2H), 2.82 (m, 1H), 1.39 (t, J = 7.1 Hz, 3H), 1.27–1.23 (m, 3H), 1.23–1.19 (m, 2H), 0.90–0.83 (m, 2H)[5]
Compound 15 DMSO-d₆8.58 (s, 1H), 8.24 (brs, 2H), 7.37 (brs, 2H), 4.17 (q, J = 6.9 Hz, 2H), 3.92 (q, J = 7.0 Hz, 2H), 1.19 (t, J = 6.9 Hz, 3H), 1.13 (t, J = 6.9 Hz, 3H)[5]

Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives

Compound IDSolventChemical Shift (δ, ppm)Reference
Compound 7 DMSO-d₆168.8, 161.2, 160.9, 154.9, 151.1, 137.9, 105.0, 100.0, 25.0, 9.4[5]
Compound 9 DMSO-d₆168.9, 161.1, 160.2, 153.6, 151.3, 138.4, 105.4, 99.4, 42.1, 25.8, 20.8, 11.3, 9.9[5]
Compound 13 CDCl₃166.3, 161.1, 160.5, 154.8, 151.7, 142.4, 103.1, 101.8, 61.2, 36.8, 26.1, 14.3, 13.2, 9.9[5]
Compound 15 DMSO-d₆168.8, 161.5, 159.7, 151.8, 150.3, 138.6, 105.5, 99.1, 36.7, 35.8, 13.1[5]

Table 3: Mass Spectrometry and IR Data of Selected this compound Derivatives

Compound IDMass Spectrometry (m/z)IR (ν, cm⁻¹)Reference
Compound 7 [M+H]⁺ 262.1-[5]
Compound 9 [M]⁺ 303.1331-[5]
Compound 13 [M+H]⁺ 319.2-[5]
Compound 15 [M]⁺ 277.1177-[5]
Compound 5 -3349, 3254 (NH₂/NH), 1597 (C=O), 1090 (C=S)[8]
Compound 6 [M]⁺ 438.872819, 2736 (CH₃), 1740 (C=O), 1530 (C=N)[8]

Experimental Protocols

The following sections provide generalized experimental protocols for the key spectroscopic techniques used in the characterization of this compound derivatives.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using Fourier transformation.

    • The transformed spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

4.2. Mass Spectrometry (MS)

  • Sample Preparation:

    • For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Instrumentation and Data Acquisition:

    • A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), and Orbitrap.

    • For ESI, the sample solution is infused into the ion source where it is nebulized and ionized.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The mass-to-charge ratios (m/z) of the resulting ions are then measured by the mass analyzer.

  • Data Analysis:

    • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

    • The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight.

    • The fragmentation pattern can be analyzed to provide structural information.

4.3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples (KBr pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • For liquid samples (neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation and Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Data Analysis:

    • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Characteristic absorption bands are identified and assigned to specific functional groups (e.g., C=O, N-H, C=N).

4.4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be chosen to give an absorbance reading in the range of 0.1 to 1.0.

    • A blank solution containing only the solvent is also prepared.

  • Instrumentation and Data Acquisition:

    • A dual-beam UV-Vis spectrophotometer is commonly used.

    • The blank solution is placed in the reference beam path, and the sample solution is placed in the sample beam path.

    • The absorbance is scanned over a range of wavelengths (typically 200-800 nm).

  • Data Analysis:

    • The resulting spectrum is a plot of absorbance versus wavelength.

    • The wavelength of maximum absorbance (λmax) is determined.

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Visualization of Experimental Workflow and Signaling Pathways

5.1. General Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Product Pure this compound Derivative Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR UV UV-Vis Spectroscopy Product->UV Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: General workflow for synthesis and spectral analysis.

5.2. This compound Derivatives as Kinase Inhibitors in the PI3K/AKT/mTOR Signaling Pathway

Many this compound derivatives have been identified as potent kinase inhibitors, targeting key components of cellular signaling pathways implicated in cancer. The PI3K/AKT/mTOR pathway is a frequently studied target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The spectral analysis of novel this compound derivatives is a critical component of modern drug discovery and development. A combination of NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides the necessary data for unambiguous structure elucidation and characterization. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, facilitating the efficient and accurate analysis of this important class of therapeutic agents. The continued exploration of this compound derivatives as inhibitors of key signaling pathways holds significant promise for the development of new treatments for a variety of diseases.

References

Tautomerism in the Pyrido[2,3-d]pyrimidine Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents. The biological activity and physicochemical properties of these molecules are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive overview of the potential tautomeric equilibria in the this compound ring system, drawing upon established principles and data from analogous heterocyclic systems to offer a robust framework for research and analysis.

Introduction to Tautomerism in Pyrido[2,3-d]pyrimidines

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction called tautomerization. This process typically involves the migration of a proton, accompanied by a shift of a double bond. In the context of the this compound ring system, several types of prototropic tautomerism are possible, depending on the substitution pattern of the core structure. The predominant tautomeric forms can be influenced by various factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding and controlling these tautomeric equilibria are crucial for drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

The primary forms of tautomerism observed in derivatives of the this compound ring system include lactam-lactim, amino-imino, keto-enol, and thione-thiol tautomerism.

Types of Tautomerism in the this compound System

The specific tautomeric forms possible for a this compound derivative are dictated by its substitution pattern. Below are the most common types of tautomerism encountered in this heterocyclic system.

Lactam-Lactim Tautomerism

Lactam-lactim tautomerism is prevalent in this compound derivatives containing a carbonyl group adjacent to a ring nitrogen atom, such as in pyrido[2,3-d]pyrimidin-4(3H)-one. This equilibrium involves the migration of a proton from the ring nitrogen to the exocyclic oxygen atom.

  • Lactam form: Characterized by a carbonyl group (C=O) and an N-H bond within the ring.

  • Lactim form: Characterized by a hydroxyl group (O-H) and a C=N double bond within the ring.

The position of this equilibrium is sensitive to solvent polarity, with polar solvents generally favoring the more polar lactam form. Computational studies on analogous systems like 2-pyridone and 4(3H)-pyrimidinone have shown that while the hydroxy form may be slightly more stable in the gas phase, the keto (lactam) form is favored in polar solvents.

Amino-Imino Tautomerism

For this compound derivatives bearing an amino group at positions 2 or 4, amino-imino tautomerism is a key consideration. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.

  • Amino form: Features an exocyclic amino (-NH₂) group.

  • Imino form: Features an exocyclic imino (=NH) group and an N-H bond within the ring.

Experimental and computational studies on 2-aminopyridine (B139424) and related compounds have shown that the amino form is generally the most stable tautomer. However, the relative stability can be influenced by substitution and solvent effects.

Keto-Enol Tautomerism

In derivatives where a carbonyl group is not adjacent to a ring nitrogen, or in more complex substituted systems, keto-enol tautomerism can occur. This involves the interconversion between a ketone and an enol.

  • Keto form: Contains a carbonyl group and an adjacent C-H bond.

  • Enol form: Contains a hydroxyl group and a C=C double bond.

The keto form is typically more stable than the enol form, although the enol form can be stabilized by factors such as aromaticity and intramolecular hydrogen bonding.

Thione-Thiol Tautomerism

When a sulfur atom replaces the oxygen of a carbonyl group, thione-thiol tautomerism is observed. This is analogous to lactam-lactim tautomerism.

  • Thione form: Contains a thiocarbonyl group (C=S).

  • Thiol form: Contains a sulfhydryl group (-SH).

Similar to the oxygen analogues, the thione form is generally favored in polar solvents.

Factors Influencing Tautomeric Equilibrium

The delicate balance between different tautomeric forms is influenced by a combination of intrinsic and extrinsic factors.

  • Substituent Effects: The electronic properties of substituents on the this compound ring can significantly impact the relative stability of tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity and basicity of the atoms involved in the tautomerization, thereby shifting the equilibrium.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize more polar tautomers, such as the lactam and thione forms, through dipole-dipole interactions and hydrogen bonding. In contrast, nonpolar solvents may favor the less polar lactim and thiol forms.

  • pH: The pH of the medium can influence the protonation state of the molecule, which in turn can affect the tautomeric equilibrium.

  • Temperature: Changes in temperature can shift the equilibrium if the tautomers have different thermodynamic stabilities.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can stabilize a particular tautomer, shifting the equilibrium in its favor.

Quantitative Data on Tautomerism in Analogous Systems

Direct quantitative data on the tautomerism of the unsubstituted this compound ring system is scarce in the literature. However, studies on analogous heterocyclic compounds provide valuable insights into the expected behavior. The following table summarizes representative computational data for the relative energies of tautomers in related systems.

Compound/SystemTautomeric EquilibriumMethodSolventΔE (kcal/mol) (Lactim/Imino/Enol - Lactam/Amino/Keto)Predominant Form
2-PyridoneLactam-Lactimab initioGas Phase-0.3[1]Lactam (by a small margin)
4-PyridoneLactam-Lactimab initioGas Phase2.4[1]Lactim
2-AminopyridineAmino-IminoDFT (B3LYP)Gas Phase13.60[2]Amino
4(3H)-PyrimidinoneKeto-EnolDFT (B3LYP)Gas PhaseFavorable for Keto form[3]Keto

Note: A positive ΔE indicates that the lactam/amino/keto form is more stable. The data presented are for closely related systems and should be used as a qualitative guide for the this compound core.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for the comprehensive study of tautomerism in the this compound ring system.

Experimental Protocols

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

  • Protocol for ¹H and ¹³C NMR Analysis:

    • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature. For systems in rapid equilibrium, a single set of averaged signals will be observed. For systems in slow equilibrium, separate signals for each tautomer will be present.

    • Spectral Analysis: Analyze the chemical shifts and coupling constants. The chemical shifts of protons and carbons attached to or near the sites of tautomerization are particularly informative. For instance, the ¹³C chemical shift of a carbonyl carbon in a lactam is significantly different from that of the corresponding carbon in a lactim form.

    • Quantification: In cases of slow exchange, the relative integrals of characteristic signals for each tautomer can be used to determine the equilibrium constant (K_T).

    • Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the dynamics of the tautomeric interconversion and to potentially resolve averaged signals at lower temperatures.

5.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Different tautomers possess distinct electronic structures and therefore exhibit different UV-Vis absorption spectra.

  • Protocol for UV-Vis Analysis:

    • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

    • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

    • Spectral Analysis: Analyze the absorption maxima (λ_max) and molar absorptivity (ε). A shift in λ_max with solvent polarity can indicate a change in the predominant tautomeric form. By comparing the spectra to those of "fixed" tautomers (e.g., N-methylated or O-methylated derivatives), the spectra of individual tautomers can be deconvoluted.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

  • Protocol for DFT Calculations:

    • Structure Optimization: Construct the 3D structures of all plausible tautomers of the this compound derivative. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stabilities in the gas phase. The tautomer with the lowest energy is predicted to be the most stable.

    • Vibrational Frequency Analysis: Perform a vibrational frequency analysis to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

    • Solvent Effects: To model the influence of the solvent, employ implicit solvent models such as the Polarizable Continuum Model (PCM). This allows for the calculation of relative tautomer stabilities in different solvents.

    • Transition State Search: To investigate the kinetics of the tautomeric interconversion, perform a transition state search to locate the energy barrier between two tautomers.

Visualizing Tautomeric Equilibria and Experimental Workflows

Graphviz diagrams are provided to illustrate the key concepts and workflows discussed in this guide.

Tautomeric_Forms cluster_lactam_lactim Lactam-Lactim Tautomerism cluster_amino_imino Amino-Imino Tautomerism Lactam Pyrido[2,3-d]pyrimidin-4(3H)-one (Lactam Form) Lactim Pyrido[2,3-d]pyrimidin-4-ol (Lactim Form) Lactam->Lactim H⁺ migration Amino 2-Amino-pyrido[2,3-d]pyrimidine (Amino Form) Imino 2(1H)-Imino-pyrido[2,3-d]pyrimidine (Imino Form) Amino->Imino H⁺ migration

Caption: Common tautomeric equilibria in substituted pyrido[2,3-d]pyrimidines.

Experimental_Workflow cluster_exp Experimental Analysis of Tautomerism Start Synthesized this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Start->NMR UVVis UV-Vis Spectroscopy (in various solvents) Start->UVVis Analysis Data Analysis and Structure Elucidation NMR->Analysis UVVis->Analysis Quant Quantification of Tautomer Ratio (Equilibrium Constant, K_T) Analysis->Quant

Caption: Workflow for the experimental investigation of tautomerism.

Computational_Workflow cluster_comp Computational Analysis of Tautomerism Start Define Potential Tautomers of this compound Derivative Opt Geometry Optimization (e.g., DFT/B3LYP) Start->Opt Energy Energy Calculation (Gas Phase & Solvent Models) Opt->Energy TS Transition State Search (Optional for Kinetics) Opt->TS Stability Determine Relative Stabilities and Predominant Tautomer Energy->Stability TS->Stability

References

Methodological & Application

Pyrido[2,3-d]pyrimidines as Kinase Inhibitors in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This structural motif is analogous to quinazolines, the core of several FDA-approved tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib, making it a focal point for the development of novel anti-cancer agents.[1] this compound derivatives have demonstrated significant inhibitory effects against a range of kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol-3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Cyclin-Dependent Kinases (CDKs).[1][2][3]

These compounds exert their anticancer effects by interfering with crucial signaling pathways that regulate cell growth, proliferation, survival, and metastasis.[4] The dysregulation of kinase activity is a hallmark of many cancers, and the development of targeted inhibitors like this compound derivatives represents a promising strategy for more selective and effective cancer therapies with potentially fewer side effects compared to traditional chemotherapy.[5] This document provides a detailed overview of the application of these compounds, including their biological activities, relevant signaling pathways, and protocols for their evaluation.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected this compound analogs against various cancer cell lines and specific kinases.

Table 1: Cytotoxic Activity of this compound Analogs in Cancer Cell Lines

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
8a A-549Lung Cancer16.2[6]
PC-3Prostate Cancer7.98[6]
HCT-116Colon Cancer25.61[6]
8b PC-3Prostate Cancer9.26[7]
9a PC-3Prostate Cancer9.26[7]
B1 H1975Non-Small Cell Lung Cancer0.087[8][9][10]
5a HepG-2Liver Cancer0.3[5]
PC-3Prostate Cancer6.6[5]
HCT-116Colon Cancer7[5]
Compound 4 MCF-7Breast Cancer0.57[11]
HepG2Liver Cancer1.13[11]
Compound 11 MCF-7Breast Cancer1.31[11]
HepG2Liver Cancer0.99[11]
10e PC3Prostate Cancer0.013 ± 0.0058[12]

Table 2: Kinase Inhibitory Activity of this compound Analogs

CompoundTarget KinaseIC50 (µM)Reference
8a EGFRWT0.099[6][7]
EGFRT790M0.123[7]
8b EGFRWT0.419[6]
9a EGFRWT0.594[6]
B1 EGFRL858R/T790M0.013[8][9][10]
104 mTOR1.3[1]
Compound 74 ERK2/PI3KαDual Inhibitor[1]
PD-173955 PDGFr/FGFrPotent Inhibitor[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound kinase inhibitors are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds from the stock solutions in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin, erlotinib). Incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is used to determine the inhibitory activity of the compounds against specific kinases (e.g., EGFR, PI3K, mTOR).

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR)

  • ATP

  • This compound compounds

  • Assay buffer

  • Wash buffer

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplates (e.g., coated with substrate)

  • Microplate reader

Procedure:

  • Plate Preparation: Use pre-coated plates with the kinase-specific substrate or coat the plates overnight at 4°C.

  • Compound Addition: Add various concentrations of the this compound compounds to the wells.

  • Kinase Reaction: Add the recombinant kinase and ATP to initiate the phosphorylation reaction. Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Washing: Wash the plates multiple times with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the TMB substrate to each well and incubate in the dark until a color develops.[4]

  • Reaction Stoppage: Stop the reaction by adding the stop solution.[4]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[4]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[4]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to investigate whether the compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the IC50 concentration of the this compound compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action Pyrido This compound Inhibitor Kinase Target Kinase (e.g., EGFR, PI3K, mTOR) Pyrido->Kinase Binds to ATP binding site Downstream Downstream Signaling (Proliferation, Survival) Pyrido->Downstream Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: General mechanism of Pyrido[2,3-d]pyrimidines as kinase inhibitors.

G cluster_1 Experimental Workflow Start Compound Synthesis CellViability Cell Viability Assay (MTT) Start->CellViability KinaseAssay Kinase Inhibition Assay (ELISA) CellViability->KinaseAssay Active Compounds ApoptosisAssay Apoptosis Assay (Flow Cytometry) KinaseAssay->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) ApoptosisAssay->PathwayAnalysis InVivo In Vivo Tumor Model Studies PathwayAnalysis->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Typical workflow for evaluating this compound inhibitors.

G cluster_2 Targeted Signaling Pathways GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitors Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

References

Application Notes and Protocols: Design and Synthesis of Pyrido[2,3-d]pyrimidine-based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents. This document includes detailed experimental protocols for their synthesis and biological characterization, alongside data presentation guidelines and visualizations of relevant signaling pathways.

Introduction and Design Rationale

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, particularly in the realm of oncology.[1][2] This heterocyclic system is a bioisostere of purine (B94841) and is present in several kinase inhibitors.[3] The core structure provides a versatile template for designing inhibitors that can target the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[2][4]

Key molecular targets for this compound-based anticancer agents include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[5] Pyrido[2,3-d]pyrimidines have been designed as potent EGFR tyrosine kinase inhibitors (TKIs).[6][7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their hyperactivity is a hallmark of cancer.[7] Several this compound derivatives have shown potent inhibitory activity against CDK4/6, leading to cell cycle arrest.[8][9][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a key role in tumor angiogenesis. Inhibition of VEGFR signaling can restrict tumor growth by cutting off its blood supply.[11]

The design strategy for novel this compound derivatives often involves modifications at various positions of the bicyclic core to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have provided valuable insights into the optimal substitutions for targeting specific kinases.[2][12]

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of a substituted 2-aminopyridine-3-carbonitrile with a suitable reagent. The following is a general protocol for the synthesis of a 4-oxo-3,4-dihydrothis compound derivative.

Protocol 2.1: General Synthesis of a 4-Oxo-3,4-dihydrothis compound Scaffold

This protocol outlines a common synthetic route.[13][14][15]

Materials:

  • Substituted 2-aminopyridine-3-carbonitrile

  • Formic acid or other suitable cyclizing agent

  • Appropriate solvent (e.g., ethanol (B145695), dimethylformamide)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and reagents for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminopyridine-3-carbonitrile (1 equivalent) in a suitable solvent.

  • Cyclization: Add the cyclizing agent (e.g., formic acid, 5-10 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry. If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to obtain the desired 4-oxo-3,4-dihydrothis compound derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The anticancer activity of the synthesized this compound derivatives is evaluated through a series of in vitro assays.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17][18][19]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Synthesized this compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3.2: In Vitro Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, CDK4).[1][5][20][21]

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the recombinant kinase and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent). This is typically a two-step process involving the depletion of remaining ATP and then the conversion of ADP to ATP, which is used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Protocol 3.3: Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][24][25]

Materials:

  • Cancer cell line

  • Test compounds

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • 96-well plates (white-walled for luminescence)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: Compare the luminescence of treated samples to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Protocol 3.4: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][26][27][28][29]

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
PD-089828 ---
Compound 6c --0.3
Compound 4e -->50
Doxorubicin ValueValueValue

Note: Values are illustrative and should be replaced with experimental data. "-" indicates data not available from the provided search results. Data for PD-089828 and its analogues are from reference[12].

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundEGFR IC₅₀ (µM)CDK4 IC₅₀ (µM)PDGFr IC₅₀ (µM)FGFr IC₅₀ (µM)c-src IC₅₀ (µM)
PD-089828 0.45-1.110.130.22
Compound 4e >50->500.060>50
Reference Inhibitor ValueValueValueValueValue

Note: Values are illustrative and should be replaced with experimental data. "-" indicates data not available from the provided search results. Data for PD-089828 and its analogue are from reference[12].

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound-based anticancer agents.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Pyrido_inhibitor This compound Inhibitor Pyrido_inhibitor->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

CDK4_6_Signaling_Pathway GrowthFactors Mitogenic Signals (Growth Factors) CyclinD Cyclin D GrowthFactors->CyclinD Induces CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb Pyrido_inhibitor This compound Inhibitor Pyrido_inhibitor->CDK4_6 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: CDK4/6-Mediated Cell Cycle Progression.

Experimental Workflows

Drug_Screening_Workflow Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Kinase_Assay In Vitro Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Active Compounds Mechanism_Study Mechanism of Action Studies Kinase_Assay->Mechanism_Study Potent Inhibitors Apoptosis Apoptosis Assay (Caspase Activity) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization Cell_Cycle->Lead_Optimization

Caption: Workflow for Anticancer Drug Screening.

References

Pyrido[2,3-d]pyrimidines as Promising Antimicrobial Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects. Their structural similarity to purines allows them to interact with various biological targets, making them a promising scaffold for the design of new antimicrobial drugs.

This document provides detailed application notes and experimental protocols for the evaluation of pyrido[2,3-d]pyrimidine derivatives as antimicrobial agents. It is intended to serve as a comprehensive resource for researchers and scientists involved in the discovery and development of new anti-infective therapies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of selected this compound compounds against representative bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound 1 408080>100[1]
Compound 2 40>100>100>100[1]
Compound 3 808080>100[1]
Compound 4h ----[2][3]
Indeno[2',1':5,6]this compound 14 Active---[4]

Note: "-" indicates data not available.

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerCryptococcus neoformansReference
Compound 7 1.95--[5]
Compound 9 1.95--[5]
Compound 11 ---[5]
Compound 14 1.951.95-[5]
Pyrazolo[4',3':5,6]this compound 5a Moderately Active-Moderately Active[6]

Note: "-" indicates data not available. "Moderately Active" indicates activity was observed but a specific MIC value was not provided in the abstract.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of this compound derivatives. The following are standard protocols for assessing antimicrobial activity and elucidating the mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard and quantitative technique to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[7][8][9]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired concentration range.

  • Preparation of Inoculum: Culture the microbial isolate on an appropriate agar (B569324) medium to obtain fresh colonies. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted test compound to the corresponding wells.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11][12][13] It is a crucial step to evaluate the selectivity of the antimicrobial compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., Vero, HEK293) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Mechanism of Action Studies

Certain this compound derivatives have been suggested to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[14]

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) can be separated by agarose (B213101) gel electrophoresis.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine), and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage until the DNA forms are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing compound concentration indicates inhibition of DNA gyrase. The IC₅₀ value can be determined by quantifying the band intensities.[15][16]

For antifungal pyrido[2,3-d]pyrimidines, a potential mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[17]

Principle: This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content indicates inhibition of its biosynthetic pathway.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal culture (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase. Treat the culture with varying concentrations of the this compound compound for a defined period.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cells in an alcoholic potassium hydroxide (B78521) solution and heat to saponify the cellular lipids.

  • Ergosterol Extraction: Extract the non-saponifiable lipids, including ergosterol, with an organic solvent such as n-heptane or hexane.

  • Quantification:

    • Spectrophotometric Method: Scan the absorbance of the extract between 240 and 300 nm. Ergosterol has a characteristic four-peaked curve, and the amount can be calculated using a specific formula based on the absorbance values at characteristic wavelengths.[18]

    • HPLC Method: For more precise quantification, analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Calculate the percentage of ergosterol inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in ergosterol content.[19]

Visualizations

Experimental Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the screening and evaluation of this compound derivatives as potential antimicrobial agents.

G cluster_0 Initial Screening cluster_1 Quantitative Evaluation cluster_2 Mechanism of Action Studies A Synthesis of this compound Library B Primary Antimicrobial Screening (e.g., Agar Well Diffusion) A->B C Hit Identification B->C D MIC Determination (Broth Microdilution) C->D F Selectivity Index Calculation (IC50 / MIC) D->F E Cytotoxicity Assay (MTT) E->F G Target Identification Assays F->G H DNA Gyrase Inhibition Assay G->H I Ergosterol Biosynthesis Inhibition Assay G->I

Caption: Workflow for antimicrobial evaluation of pyrido[2,3-d]pyrimidines.

Putative Antimicrobial Mechanisms of Action

The following diagrams illustrate the potential signaling pathways inhibited by antimicrobial this compound derivatives.

A. Inhibition of Bacterial DNA Gyrase

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase ATP -> ADP+Pi Replication DNA Replication Supercoiled_DNA->Replication Inhibitor This compound Derivative Inhibitor->DNA_Gyrase

Caption: Inhibition of bacterial DNA replication by targeting DNA gyrase.

B. Inhibition of Fungal Ergosterol Biosynthesis

G cluster_0 Fungal Cell Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Inhibitor This compound Derivative Inhibitor->Enzyme

Caption: Disruption of fungal cell membrane by inhibiting ergosterol biosynthesis.

References

One-Pot Synthesis of Functionalized Pyrido[2,3-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities.[1][2] The methodologies outlined below leverage multi-component reactions (MCRs), offering efficient, atom-economical, and environmentally friendly routes to a diverse range of derivatives.[3]

Introduction

Pyrido[2,3-d]pyrimidines are nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antihypertensive, and antimicrobial activities.[2][4] One-pot, multi-component synthesis has emerged as a powerful strategy for the preparation of these complex molecules, allowing for the formation of multiple chemical bonds in a single reaction vessel.[5] This approach simplifies synthetic procedures, reduces waste, and allows for the rapid generation of compound libraries for drug discovery.

The primary synthetic route involves a domino Knoevenagel-Michael addition-cyclization reaction of a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or cyanoacetamide.[1][4] Various catalytic systems have been developed to promote this transformation, including Lewis acids, organocatalysts, and nano-catalysts, often under green reaction conditions.[1][5][6]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the one-pot synthesis of various pyrido[2,3-d]pyrimidine derivatives using different catalytic systems.

Table 1: Bismuth(III) Triflate Catalyzed Synthesis of 7-amino-5-(substituted-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothis compound-6-carbonitriles [1]

EntryAromatic AldehydeCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde10392
24-Methylbenzaldehyde10394
34-Methoxybenzaldehyde103.595
44-Chlorobenzaldehyde102.596
54-Bromobenzaldehyde102.595
64-Nitrobenzaldehyde10298
73-Nitrobenzaldehyde10297
82-Chlorobenzaldehyde10489

Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-amino-1,3-dimethyluracil (B104193) (1 mmol), Bi(OTf)₃ in EtOH at 80°C.[1]

Table 2: Nano Magnetite Schiff Base Complex Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines [2]

EntryAromatic AldehydeCatalyst Amount (g)Time (min)Yield (%)
1Benzaldehyde0.0122594
24-Methylbenzaldehyde0.0123092
34-Methoxybenzaldehyde0.0123593
44-Chlorobenzaldehyde0.0122096
54-Bromobenzaldehyde0.0122095
64-Nitrobenzaldehyde0.0121598
73-Nitrobenzaldehyde0.0121596
82-Chlorobenzaldehyde0.0124089

Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] in EtOH:H₂O (2:1) under reflux.[2]

Table 3: 4-Dimethylaminopyridine (B28879) (DMAP) Catalyzed Synthesis under Ultrasonic Irradiation [6]

EntryAromatic AldehydeCatalystTime (min)Yield (%)
1BenzaldehydeDMAP1090
24-MethylbenzaldehydeDMAP1292
34-MethoxybenzaldehydeDMAP1593
44-ChlorobenzaldehydeDMAP891
54-BromobenzaldehydeDMAP890
64-NitrobenzaldehydeDMAP693
73-NitrobenzaldehydeDMAP791
82-HydroxybenzaldehydeDMAP1888

Conditions: Aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), 6-aminouracil (1 mmol), DMAP in DMF under ultrasonic irradiation.[6]

Experimental Protocols

Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis

This protocol describes the one-pot, three-component synthesis of 7-aminothis compound-6-carbonitrile derivatives using bismuth(III) triflate as a catalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • 6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)

  • Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)

  • Ethanol (B145695) (EtOH)

Procedure:

  • To a round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and bismuth(III) triflate (10 mol%).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to 80°C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the purified product under vacuum.

Protocol 2: Nano Magnetite Schiff Base Complex Catalyzed Synthesis

This protocol outlines the synthesis of pyrido[2,3-d]pyrimidines using a reusable nano magnetite Schiff base complex as a catalyst.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • 6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)

  • Nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] (0.012 g)

  • Ethanol:Water (EtOH:H₂O) mixture (2:1)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the nano magnetite Schiff base complex (0.012 g).

  • Add the EtOH:H₂O (2:1) solvent mixture.

  • Stir the mixture under reflux conditions.

  • Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 1/2).

  • After the reaction is complete, cool the mixture.

  • Separate the catalyst from the reaction mixture using an external magnet.

  • Purify the obtained product by recrystallization from ethanol (70%).

Protocol 3: DMAP-Catalyzed Synthesis under Ultrasonic Irradiation

This protocol details an environmentally friendly procedure for the synthesis of this compound derivatives using 4-dimethylaminopyridine (DMAP) as an organocatalyst under ultrasonic irradiation.[6]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Cyanoacetamide (1 mmol)

  • 6-Aminouracil (1 mmol)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, mix the substituted aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), 6-aminouracil (1 mmol), and a catalytic amount of DMAP.

  • Add DMF as the solvent.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a suitable frequency and power.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture as appropriate (e.g., precipitation and filtration).

  • Characterize the synthesized compounds by IR, ¹H NMR, ¹³C NMR, and mass spectral data.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Bi(OTf)₃ Catalysis p1_start Mix Reactants: Aromatic Aldehyde Malononitrile 6-Aminouracil Bi(OTf)₃ in EtOH p1_react Heat to 80°C with Stirring p1_start->p1_react p1_monitor Monitor by TLC p1_react->p1_monitor p1_cool Cool to RT p1_monitor->p1_cool p1_filter Filter Precipitate p1_cool->p1_filter p1_wash Wash with Cold EtOH p1_filter->p1_wash p1_dry Dry Under Vacuum p1_wash->p1_dry p1_end Purified Product p1_dry->p1_end

Caption: Experimental workflow for the Bismuth(III) Triflate catalyzed synthesis.

experimental_workflow_nano cluster_protocol2 Protocol 2: Nano Magnetite Catalyst p2_start Combine Reactants: Aromatic Aldehyde Malononitrile 6-Aminouracil Nano Catalyst in EtOH:H₂O p2_react Reflux with Stirring p2_start->p2_react p2_monitor Monitor by TLC p2_react->p2_monitor p2_cool Cool Mixture p2_monitor->p2_cool p2_separate Separate Catalyst (External Magnet) p2_cool->p2_separate p2_purify Recrystallize from EtOH p2_separate->p2_purify p2_end Purified Product p2_purify->p2_end

Caption: Experimental workflow for the Nano Magnetite Schiff Base Complex catalyzed synthesis.

reaction_pathway cluster_reactants Starting Materials aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel aminouracil 6-Aminouracil Derivative michael Michael Addition aminouracil->michael active_methylene Active Methylene (e.g., Malononitrile) active_methylene->knoevenagel knoevenagel->michael cyclization Intramolecular Cyclization & Dehydration michael->cyclization product Functionalized This compound cyclization->product

Caption: General reaction pathway for the one-pot synthesis of Pyrido[2,3-d]pyrimidines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrido[2,3-d]pyrimidine analogs. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including potent inhibition of various kinases involved in cancer and other diseases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave irradiation.

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and reduced formation of byproducts.

  • Greener Chemistry: Shorter reaction times and often the possibility of using solvent-free conditions contribute to more environmentally friendly synthetic processes.

  • Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to highly reproducible results.

Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols

The following tables summarize quantitative data from various published protocols for the microwave-assisted synthesis of different this compound scaffolds.

Table 1: Three-Component Synthesis of 7-Amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones

EntryAldehydeMicrowave PowerReaction Time (min)Yield (%)Reference
14-Chlorobenzaldehyde60%495[14]
24-Methylbenzaldehyde60%592[14]
34-Methoxybenzaldehyde60%496[14]
43-Nitrobenzaldehyde60%590[14]

Table 2: Synthesis of N-Substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones

EntryAmineMicrowave PowerReaction Time (min)Temperature (°C)Yield (%)Reference
1BenzylamineNot Specified1012085[8][17]
24-MethoxybenzylamineNot Specified1012088[8][17]
32-PhenylethylamineNot Specified1012082[8][17]
4CyclohexylamineNot Specified1012075[8][17]

Table 3: One-Pot Synthesis of this compound Derivatives

EntryReactantsMicrowave PowerReaction Time (min)Yield (%)Reference
12,6-diaminopyrimidin-4(3H)-one, 4-chlorobenzaldehyde, ethyl acetoacetate450 W588[20]
22,6-diaminopyrimidin-4(3H)-one, 4-methylbenzaldehyde, ethyl acetoacetate450 W685[20]
32,6-diaminopyrimidin-4(3H)-one, 4-methoxybenzaldehyde, ethyl acetoacetate450 W590[20]

Experimental Protocols

Protocol 1: Microwave-Assisted, One-Pot, Three-Component Synthesis of 7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones

This protocol describes a solvent-free, catalyst-free synthesis under microwave irradiation.

Materials:

  • N,N-dimethylbarbituric acid

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile (B47326)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine equimolar amounts of N,N-dimethylbarbituric acid (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at 60% of the total power (e.g., if the maximum power is 800W, use 480W) for 4-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with ethanol (B145695) to remove any unreacted starting materials.

  • The purified product is dried under vacuum.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones

This protocol involves the final amination step of a multi-step synthesis, which is significantly accelerated by microwave heating.

Materials:

  • 4-chloro-2-hydro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate

  • Primary or secondary amine (e.g., benzylamine)

  • Methanol (B129727)

  • Microwave reactor

Procedure:

  • To a solution of the 4-chloro-2-hydro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1 mmol) in methanol (5 mL) in a microwave process vial, add the desired amine (1.2 mmol).

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is heated to 120 °C and held at this temperature for 10 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted product.[8][17]

Signaling Pathways and Experimental Workflows

The biological activity of many this compound analogs stems from their ability to inhibit protein kinases that are crucial for cell signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of key signaling pathways targeted by these compounds and a generalized experimental workflow for their synthesis and evaluation.

Signaling Pathway Diagrams

eEF2K_signaling_pathway cluster_0 Upstream Regulation Growth_Factors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 eEF2K eEF2K mTORC1->eEF2K eEF2 eEF2 eEF2K->eEF2 P Protein_Synthesis Protein Synthesis Inhibition eEF2->Protein_Synthesis Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->eEF2K AMPK AMPK AMPK->eEF2K Nutrient_Stress Nutrient Stress Nutrient_Stress->AMPK

Caption: eEF-2K Signaling Pathway Inhibition.

CDK4_6_signaling_pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb P E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Pyrido_pyrimidine This compound Inhibitor (e.g., Palbociclib) Pyrido_pyrimidine->CDK4_6_CyclinD p16 p16INK4A p16->CDK4_6_CyclinD

Caption: CDK4/6 Signaling Pathway Inhibition.

PIM1_signaling_pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT P PIM1_transcription PIM1 Gene Transcription STAT->PIM1_transcription PIM1 PIM-1 Kinase PIM1_transcription->PIM1 BAD BAD PIM1->BAD P Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) PIM1->Cell_Cycle_Proteins P Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->PIM1

Caption: PIM-1 Kinase Signaling Pathway Inhibition.

Experimental Workflow Diagram

experimental_workflow Reactants Reactants (e.g., Aminopyrimidine, Aldehyde, Active Methylene Cmpd) Microwave_Synthesis Microwave-Assisted Synthesis Reactants->Microwave_Synthesis Purification Purification (Crystallization or Chromatography) Microwave_Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Reactants New Analogs

Caption: General Experimental Workflow.

References

Pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Pyrido[2,3-d]pyrimidine derivatives as potent inducers of apoptosis in cancer cells. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents.[1][2] Many derivatives of this scaffold have been shown to exert potent cytotoxic effects against a variety of cancer cell lines by inducing programmed cell death, or apoptosis.[3] Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Pim-1 kinase.[4] This document serves as a practical guide for researchers interested in the investigation and development of these promising compounds.

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines. This data, compiled from published studies, highlights the potential of this chemical class as a source of novel anticancer agents.

Table 1: IC50 Values (µM) of this compound Derivatives in Various Cancer Cell Lines

Compound IDA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference(s)
8a 16.27.98---
8d 7.237.12---
9a -9.26---
6b -Most Active---[3]
6e -Most Active---[3]
8d (Abbas et al.) ---Most Active-[3]
Compound 4 (RSC) ---0.571.13[4]
Compound 11 (RSC) ---1.310.99[4]
Compound 52 Low Activity6.67.0Low Activity0.3
Compound 59 ----0.6
Compound 60 -5.476.9--
Compound 6b (MDPI) ----2.68[5]
Compound 5a (MDPI) ---1.772.71[5]
Compound 5e (MDPI) ---1.39-[5]
15f 0.410.36---[6][7]

Note: "-" indicates data not available in the cited sources. "Most Active" indicates the compound was reported as highly active but a specific IC50 value was not provided in the abstract.

Signaling Pathways

This compound derivatives induce apoptosis through various signaling cascades, primarily by targeting key regulatory proteins. The diagrams below illustrate the principal mechanisms of action.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf1 Apaf-1 Cytochrome c->Apaf1 Binds Caspase-9 Caspase-9 Apaf1->Caspase-9 Recruits Apoptosome Apoptosome Caspase-9->Apoptosome Forms Apoptosome->Caspase-3 Activates

Caption: General Apoptosis Pathways Induced by this compound Derivatives.

kinase_inhibition_pathway cluster_cdk CDK4/6 Pathway cluster_pim PIM-1 Kinase Pathway This compound This compound CDK4/6 CDK4/6 This compound->CDK4/6 Inhibits PIM-1 PIM-1 This compound->PIM-1 Inhibits Rb Rb CDK4/6->Rb Phosphorylates Cyclin D Cyclin D Cyclin D->CDK4/6 Activates E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation Pro-apoptotic proteins Pro-apoptotic proteins PIM-1->Pro-apoptotic proteins Inhibits Cell Survival Cell Survival Pro-apoptotic proteins->Cell Survival Inhibits Cell Survival->Cell Proliferation

Caption: Inhibition of Pro-survival Kinase Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

mtt_workflow start Start plate_cells Plate cells in 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add this compound derivatives (serial dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add 10 µL MTT Reagent (5 mg/mL) to each well incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (until purple precipitate is visible) add_mtt->incubate_2_4h add_detergent Add 100 µL Detergent Reagent to dissolve formazan (B1609692) crystals incubate_2_4h->add_detergent incubate_rt Incubate at room temperature in the dark for 2h add_detergent->incubate_rt read_absorbance Read absorbance at 570 nm incubate_rt->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated wells as controls.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compounds.

annexin_pi_workflow start Start treat_cells Treat cells with this compound derivatives for the desired time start->treat_cells harvest_cells Harvest cells by centrifugation (1-5 x 10^5 cells) treat_cells->harvest_cells wash_pbs Wash cells once with cold 1X PBS harvest_cells->wash_pbs resuspend_buffer Resuspend cells in 100 µL 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide resuspend_buffer->add_stains incubate_dark Incubate for 15-20 minutes at room temperature in the dark add_stains->incubate_dark add_buffer Add 400 µL 1X Binding Buffer incubate_dark->add_buffer analyze_flow Analyze by flow cytometry within 1 hour add_buffer->analyze_flow end End analyze_flow->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of this compound derivatives for a specified time.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compounds on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compounds for the desired duration.

  • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound derivatives represent a versatile and potent class of compounds for the induction of apoptosis in cancer cells. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of these molecules. By understanding their mechanism of action and employing standardized experimental procedures, the scientific community can further advance the development of novel and effective cancer therapies based on this promising scaffold.

References

Application Notes: In Silico Modeling and Docking of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These derivatives have shown significant potential as inhibitors of various enzymes crucial for disease progression, particularly protein kinases and dihydrofolate reductase (DHFR).[4][5] In silico modeling and molecular docking are indispensable computational techniques in the rational design and development of novel this compound-based therapeutic agents. These methods allow for the prediction of binding affinities and interaction modes between the small molecule ligands and their macromolecular targets, thereby guiding lead optimization and reducing the time and cost associated with drug discovery.

Mechanism of Action and Therapeutic Targets

This compound derivatives exert their therapeutic effects by inhibiting key biological targets. A significant focus of research has been on their role as kinase inhibitors.[5][6] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7]

  • Kinase Inhibition : This class of compounds has been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Cyclin-Dependent Kinases (CDKs).[1][7][8][9] By binding to the ATP-binding site of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways responsible for cell proliferation, angiogenesis, and survival.[5] For instance, certain derivatives are potent inhibitors of EGFR mutants like EGFRL858R/T790M, which are associated with resistance to conventional cancer therapies.[9]

  • DHFR and Thymidylate Synthase Inhibition : Some pyrido[2,3-d]pyrimidines act as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[4][10] These enzymes are essential for the synthesis of nucleotides, the building blocks of DNA. Their inhibition disrupts DNA replication and repair, leading to the death of rapidly dividing cells, such as cancer cells.[4][10]

The versatility of the this compound scaffold allows for chemical modifications to fine-tune selectivity and potency against these diverse targets, making it a highly attractive framework for targeted therapy.

Quantitative Data Summary

The following tables summarize the in vitro activity and in silico docking performance of selected this compound derivatives from various studies.

Table 1: In Vitro Biological Activity of Selected this compound Derivatives

Compound ID Target Cancer Cell Line Target Kinase/Enzyme IC50 Reference
Compound 5a - VEGFR-2 - [1]
Compound 4 MCF-7 PIM-1 0.57 µM [1]
Compound 11 HepG2 PIM-1 0.99 µM [1]
Compound B1 NCI-H1975 EGFRL858R/T790M 13 nM [9]
Compound B1 NCI-H1975 - 0.087 µM [9]
Compound B7 NCI-H1975 - 0.023 µM [9]
Compound B7 A549 - 0.441 µM [9]

| Unnamed Analog | HepG2 | - | 0.72 µM |[11] |

Table 2: Molecular Docking Performance of Selected this compound Derivatives

Compound ID Target Protein Docking Software Docking Score (kcal/mol) Key Interacting Residues Reference
Compound 5a VEGFR-2 Not Specified -14.5 Cys1045, Asp1046, Glu885, Cys919 [1]
Compound 5e VEGFR-2 Not Specified -15.2 Not Specified [1]
Sorafenib (Ref.) VEGFR-2 Not Specified -15.1 Not Specified [1]
Unnamed Analog EGFR Kinase Domain - -9.6 to -10.2 Lys745, Asp837, Arg841, Asp855 [11]
Doxorubicin (Ref.) EGFR Kinase Domain - -8.7 - [11]
Compound 7c SARS-CoV-2 Mpro AutoDock Vina - - [12][13]
Compound 7d SARS-CoV-2 Mpro AutoDock Vina - - [12][13]

| Compound 7e | SARS-CoV-2 Mpro | AutoDock Vina | - | - |[12][13] |

Experimental Protocols

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a generalized methodology for performing molecular docking studies of this compound derivatives against a target protein, based on common practices.[1][9][12]

1. Software and Hardware Requirements:

  • Software:

    • UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.[1]

    • AutoDock Tools (ADT): For preparing PDBQT files for the receptor and ligand.

    • AutoDock Vina: The core docking engine.[1][12]

    • Open Babel or similar: For converting file formats and generating 3D coordinates.

    • Discovery Studio Visualizer: For post-docking interaction analysis.

  • Hardware: A standard multi-core workstation is generally sufficient.

2. Receptor (Protein) Preparation:

  • PDB File Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the EGFRT790M mutant can be retrieved with PDB code: 3IKA.[9]

  • Receptor Cleaning: Load the PDB file into UCSF Chimera or PyMOL. Remove water molecules, co-crystallized ligands, and any non-essential protein chains or ions.[1]

  • Protonation and Repair: Add polar hydrogens to the protein structure. Check for and repair any missing atoms or residues.

  • Conversion to PDBQT: Using AutoDock Tools, generate the PDBQT file for the receptor. This step assigns partial charges (e.g., Gasteiger charges) and defines atom types. Save the prepared receptor as protein.pdbqt.

3. Ligand (this compound Derivative) Preparation:

  • 2D Structure Sketching: Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure using a program like Open Babel. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Conversion to PDBQT: Load the 3D ligand structure into AutoDock Tools. Define the rotatable bonds, assign partial charges, and merge non-polar hydrogens. Save the final ligand file as ligand.pdbqt.

4. Molecular Docking Simulation (AutoDock Vina):

  • Grid Box Definition: Define the search space for docking. The grid box should encompass the entire binding site of the target protein. This is typically centered on the co-crystallized ligand (if available) or a predicted binding pocket. The dimensions (e.g., 20 x 20 x 20 Å) should be large enough to allow the ligand to move and rotate freely.

  • Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log

5. Post-Docking Analysis and Visualization:

  • Binding Affinity Analysis: The primary output is the binding affinity, reported in kcal/mol in the log file.[1] More negative scores indicate a stronger predicted binding.[1]

  • Pose Visualization: Load the receptor (protein.pdbqt) and the docking output file (results.pdbqt) into a visualization software like PyMOL or Discovery Studio. The output file contains multiple binding poses (typically 9) for the ligand.

  • Interaction Analysis: Analyze the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site residues of the protein.[1][11] This analysis is crucial for understanding the structural basis of inhibition and for guiding further structure-activity relationship (SAR) studies.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows, created using Graphviz (DOT language).

G cluster_0 In Silico Drug Discovery Workflow A Compound Library Design (Pyrido[2,3-d]pyrimidines) B Virtual Screening A->B C Molecular Docking B->C D Binding Affinity Prediction (Top Hits Selection) C->D E In Silico ADMET Prediction D->E F Chemical Synthesis E->F Promising Candidates G In Vitro Biological Evaluation (e.g., Kinase Assays, Cell Viability) F->G H Lead Optimization G->H H->A SAR Feedback

A general workflow for in silico screening and experimental validation of inhibitors.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling & Inhibition ligand Growth Factor (e.g., VEGF) rtk RTK Receptor (e.g., VEGFR-2) ligand->rtk dimer Receptor Dimerization & Autophosphorylation rtk->dimer adp ADP dimer->adp downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) dimer->downstream P atp ATP atp->dimer response Cellular Response (Proliferation, Angiogenesis) downstream->response inhibitor This compound Inhibitor block X inhibitor->block block->dimer Inhibition of ATP Binding

Simplified RTK signaling pathway and the inhibitory action of a derivative.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrido[2,3-d]pyrimidines as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). The dysregulation of EGFR signaling is a critical factor in the progression of various cancers, making it a prime target for therapeutic intervention. The this compound scaffold has emerged as a promising pharmacophore for the development of novel EGFR inhibitors.

Introduction to Pyrido[2,3-d]pyrimidines as EGFR Inhibitors

The this compound core structure serves as a versatile scaffold for the design of ATP-competitive inhibitors that target the kinase domain of EGFR. Modifications at various positions of this heterocyclic system have led to the discovery of compounds with high potency and selectivity for both wild-type and mutant forms of EGFR, including the clinically important L858R and T790M mutations that confer resistance to first-generation inhibitors. This document outlines the synthetic strategies to access these compounds and the key biological assays to characterize their activity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[1][2][3][4][5] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled cell growth. This compound inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signals.

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Shc Grb2 / Shc Dimerization->Grb2_Shc pY PI3K PI3K Dimerization->PI3K pY PLCg PLCγ Dimerization->PLCg pY STAT JAK/STAT Dimerization->STAT pY PyridoPyrimidine This compound Inhibitor PyridoPyrimidine->Dimerization SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration

Caption: EGFR Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound derivatives against EGFR and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives against EGFR.

CompoundEGFRWT IC50 (nM)EGFRL858R/T790M IC50 (nM)Selectivity Index (WT/mutant)Reference
Compound B1 >100013>76[6][7]
Compound B7 95.15.9~16[7]
Compound 8a 991230.8[8]
Compound 8b 4192901.44[8]
Compound 9a 5945711.04[8]
PD-089828 (4b) 450Not ReportedNot Applicable[9][10]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
Compound B1 H1975 (L858R/T790M)0.087[6][7]
Compound B1 A549 (WT)0.45[7]
Compound B7 H1975 (L858R/T790M)0.045[7]
Compound B7 A549 (WT)0.38[7]
Compound 8a A-54916.2[8]
Compound 8a PC-37.98[8]
Compound 8a HCT-11625.61[8]

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound EGFR inhibitors is depicted below. This process involves chemical synthesis and purification, followed by a series of in vitro biological assays to determine the compound's potency, selectivity, and cellular effects.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay In Vitro EGFR Kinase Assay (WT & Mutants) Purification->KinaseAssay CytotoxicityAssay Cell Viability/ Cytotoxicity Assay (MTT) Purification->CytotoxicityAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CytotoxicityAssay->IC50_Cell DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) IC50_Kinase->DataAnalysis MechanismStudies Mechanism of Action Studies IC50_Cell->MechanismStudies MigrationAssay Cell Migration (Scratch) Assay MechanismStudies->MigrationAssay ApoptosisAssay Apoptosis Assay (Annexin V / PI) MechanismStudies->ApoptosisAssay MigrationAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Synthesis and Evaluation Workflow.

Experimental Protocols

Protocol 1: General Synthesis of this compound Core

This protocol describes a general method for the synthesis of the this compound core, which can be further functionalized. A common route involves the condensation of 2-aminonicotinic acid with urea (B33335), followed by chlorination.[7]

Step 1: Synthesis of this compound-2,4(1H,3H)-dione

  • Combine 2-aminonicotinic acid (1 equivalent) and urea (5-10 equivalents) in a round-bottom flask.

  • Heat the mixture at 160°C for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to the solid residue and stir.

  • Collect the precipitate by filtration, wash with water, and dry to yield the product.

Step 2: Synthesis of 2,4-Dichlorothis compound

  • To the this compound-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 10-20 equivalents).

  • Heat the mixture at 160°C for 6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., K₂CO₃ solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. This dichloro intermediate is a key building block for further diversification.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the IC₅₀ value of a test compound against EGFR kinase using a luminescence-based assay that measures ATP consumption.[11][12]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Test compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

  • Add 2 µL of EGFR enzyme solution (concentration optimized for ~10-30% ATP consumption).

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. Final concentrations should be at or near the Km for ATP and the substrate.

  • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This depletes the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][13][14][15]

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 4: Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of the inhibitor on cell migration.[3][8][10][16][17]

Materials:

  • Adherent cancer cell line

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Complete and serum-free or low-serum medium

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" or wound in the monolayer with a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the test compound at a non-toxic concentration (e.g., below the IC₅₀). Use serum-free or low-serum media to minimize cell proliferation.

  • Capture an image of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points and compare the rate of wound closure between treated and untreated cells.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][4]

Materials:

  • Cell suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for Pyrido[2,3-d]pyrimidine-Based Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyrido[2,3-d]pyrimidine derivatives as potent anti-inflammatory agents. This document details their primary mechanism of action, protocols for key validation experiments, and quantitative data on their efficacy.

Introduction

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Their structural similarity to purines allows them to interact with various biological targets. A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][3] Some derivatives have also shown inhibitory activity against other inflammatory mediators like p38 MAP kinase and signaling pathways such as NF-κB.[4][5][6] This document outlines the experimental workflow for identifying and characterizing novel this compound-based anti-inflammatory drugs.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of the COX-2 enzyme.[2] In response to pro-inflammatory stimuli, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[3][7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

Furthermore, the inflammatory response is a complex process involving multiple signaling cascades. Key pathways implicated in inflammation include the NF-κB and p38 MAPK pathways. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][9] The p38 MAPK pathway is also central to the production of inflammatory cytokines like TNF-α and IL-1β.[4] Some this compound derivatives have been found to modulate these pathways, suggesting a multi-targeted anti-inflammatory mechanism.[5][6]

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of various this compound and related pyrimidine (B1678525) derivatives from published studies. This allows for a comparative analysis of their potency.

Compound IDScaffoldAssayTargetActivityReference
1 This compound-2,4(1H,3H)-dioneCarrageenan-induced paw edemaIn vivo anti-inflammatory60% edema inhibition at 10 mg/kg[10]
Series of this compound-1,4-diones This compound-1,4-dioneCarrageenan-induced paw edemaIn vivo anti-inflammatoryRelative potency of 105%, 106%, and 109% compared to indomethacin[10]
25 This compound derivativeCarrageenan-induced rat paw edemaIn vivo anti-inflammatory74% edema inhibition after 1 hour
21 Pyrrolo[2,3-d]pyrimidineCarrageenan-induced rat paw edemaIn vivo anti-inflammatory74.60% inhibition after 4 hours[11]
3b Pyrimidine derivativeIn vitro COX-1 inhibitionCOX-1IC50 = 19.45 ± 0.07 µM[11]
3b Pyrimidine derivativeIn vitro COX-2 inhibitionCOX-2IC50 = 31.4 ± 0.12 µM[11]
4d Pyrimidine derivativeIn vitro COX-2 inhibitionCOX-2IC50 = 23.8 ± 0.20 µM[11]
5 Pyrimidine derivativeIn vitro COX-2 inhibitionCOX-2IC50 = 0.04 ± 0.09 µmol[11]
6 Pyrimidine derivativeIn vitro COX-2 inhibitionCOX-2IC50 = 0.04 ± 0.02 µmol[11]
7 Pyrimidine derivativeIn vivo anti-inflammatoryIn vivo anti-inflammatoryED50 = 11.60 µM[11]
8 Pyrimidine derivativeIn vivo anti-inflammatoryIn vivo anti-inflammatoryED50 = 8.23 µM[11]
9 Pyrimidine derivativeIn vivo anti-inflammatoryIn vivo anti-inflammatoryED50 = 9.47 µM[11]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound-based anti-inflammatory drugs are provided below.

Protocol 1: Synthesis of this compound-2,4(1H,3H)-dione Derivatives

This protocol describes a general one-step synthesis from 6-aminouracil (B15529) derivatives.[10]

Materials:

  • Substituted 6-aminouracil

  • Appropriate aldehyde or ketone

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (if required)

Procedure:

  • Dissolve the 6-aminouracil derivative in the chosen solvent.

  • Add an equimolar amount of the aldehyde or ketone.

  • If necessary, add a catalytic amount of an acid or base.

  • Reflux the reaction mixture for the required time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the product with a suitable solvent (e.g., cold ethanol).

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo acute anti-inflammatory activity of novel compounds.[12][13][14][15]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups.

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. Administer the vehicle to the control group.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the in vitro inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.[16][17][18]

Materials:

  • Purified ovine or human COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the amount of PGE2 produced using a PGE2 ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 4: Prostaglandin E2 (PGE2) ELISA

This protocol outlines the general steps for quantifying PGE2 levels in biological samples from in vitro or in vivo experiments.[19][20][21][22][23]

Materials:

  • PGE2 ELISA kit (containing pre-coated plates, standards, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Sample (e.g., supernatant from COX assay, serum from animal studies)

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare the standards and samples according to the kit instructions.

  • Add the standards and samples to the appropriate wells of the pre-coated microplate.

  • Add the biotinylated detection antibody to each well.

  • Incubate the plate for the specified time at the recommended temperature (e.g., 1 hour at 37°C).

  • Wash the plate multiple times with the wash buffer.

  • Add the Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add the TMB substrate solution to each well and incubate in the dark. A color change will be observed.

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for the development of this compound-based anti-inflammatory drugs.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 catalyzes PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Pyrido Pyrido[2,3-d]pyrimidines Pyrido->COX2 inhibits Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->PLA2 activates

Caption: COX-2 signaling pathway and the inhibitory action of Pyrido[2,3-d]pyrimidines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination & degradation of IκB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK activates Pyrido Pyrido[2,3-d]pyrimidines (Potential) Pyrido->IKK may inhibit

Caption: Overview of the NF-κB signaling pathway in inflammation.

DrugDevWorkflow cluster_design Design & Synthesis cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_optimization Lead Optimization Design Compound Design (Virtual Screening, SAR) Synthesis Chemical Synthesis Design->Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay PGE2_Assay PGE2 Measurement COX_Assay->PGE2_Assay Edema_Model Carrageenan-Induced Paw Edema Model PGE2_Assay->Edema_Model Toxicity Toxicology Studies Edema_Model->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Experimental workflow for developing this compound anti-inflammatory drugs.

References

Application Notes and Protocols: Pyrido[2,3-d]pyrimidines in the Treatment of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-d]pyrimidines represent a class of heterocyclic compounds that are gaining significant attention as promising therapeutic agents for a range of neurodegenerative diseases, including Alzheimer's disease (AD). Their efficacy stems from a multi-targeted approach, simultaneously modulating several key pathological pathways implicated in neurodegeneration. This document provides detailed application notes on their mechanisms of action, summarizes key quantitative data, and offers experimental protocols for their evaluation.

Application Notes: Mechanisms of Action

Pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to interfere with neurodegenerative cascades through several mechanisms:

  • Kinase Inhibition: A primary mode of action is the inhibition of various protein kinases that are dysregulated in neurodegenerative diseases. Key kinase targets include:

    • NUAK1 (NUAK family SNF1-like kinase 1): This kinase has been identified as a regulator of tau protein levels. Inhibition of NUAK1 can lead to a reduction in total tau levels, a key protein implicated in the formation of neurofibrillary tangles in tauopathies like Alzheimer's disease.[1] NUAK1 stabilizes tau by phosphorylating it at serine 356.[1][2]

    • CDK5 (Cyclin-dependent kinase 5): Aberrant activity of CDK5 is linked to the hyperphosphorylation of both tau and the amyloid precursor protein (APP). Inhibition of CDK5 by Pyrido[2,3-d]pyrimidines can mitigate the formation of both neurofibrillary tangles and amyloid-beta (Aβ) plaques, the two pathological hallmarks of Alzheimer's disease.

    • GSK-3β (Glycogen synthase kinase 3 beta): This kinase is a central player in the pathogenesis of Alzheimer's disease. It is involved in tau hyperphosphorylation and the modulation of Aβ production.[3] this compound-based inhibitors of GSK-3β can, therefore, address both amyloid and tau pathologies.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: Certain this compound compounds have been shown to directly interfere with the aggregation of Aβ peptides into neurotoxic oligomers and fibrils. This action helps to reduce the plaque burden in the brain.

  • Cholinesterase Inhibition: Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function in Alzheimer's patients.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound and related compounds against key targets in neurodegenerative diseases.

Table 1: Kinase Inhibition by this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayReference
ON123300 AnalogNUAK125pIC50 = 6.0[3]
Compound 4 PIM-111.4MCF-7 IC50 = 0.57 µM[4][5]
Compound 10 PIM-117.2-[4][5]
PD180970c-Src< 10-[6]
Compound 65 CDK6115.38-[7]
Compound 66 CDK6726.25-[7]
RoscovitineCDK5200-500-[8]
PaullonesGSK-3β4-80-[1]
Compound 36 GSK-3β70Restored cell viability[9]

Table 2: Inhibition of Aβ Aggregation and Cholinesterases

Compound IDTargetIC50 (µM)Assay MethodReference
Compound 3B7 Aβ42 Aggregation~25-50Thioflavin T[10]
Compound 3G7 Aβ42 Aggregation~25-50Thioflavin T[10]
D737Aβ42 Aggregation~10Thioflavin T[11]
Compound 9 EeAChE0.312Ellman's Method[12]
Compound 13 EeAChE0.426Ellman's Method[12]

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay measures the extent of Aβ aggregation by monitoring the increase in fluorescence over time and can be used to screen for inhibitors.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Preparation of Aβ(1-42) Stock Solution: Dissolve lyophilized Aβ(1-42) peptide in DMSO to a concentration of 1 mM. To ensure a monomeric state, sonicate the solution for 10 minutes.

  • Preparation of Working Solutions:

    • Dilute the Aβ(1-42) stock solution in PBS to a final working concentration of 20 µM.

    • Prepare a 20 µM working solution of ThT in PBS.

    • Prepare serial dilutions of the this compound test compound in PBS. Ensure the final DMSO concentration is consistent across all wells (typically ≤1% v/v).

  • Assay Setup (in triplicate):

    • Test Wells: 50 µL of 20 µM Aβ(1-42), 25 µL of test compound dilution, and 25 µL of 20 µM ThT.

    • Positive Control (Aβ aggregation): 50 µL of 20 µM Aβ(1-42), 25 µL of PBS (with equivalent DMSO concentration), and 25 µL of 20 µM ThT.

    • Negative Control (No Aβ): 50 µL of PBS, 25 µL of PBS (with DMSO), and 25 µL of 20 µM ThT.

  • Incubation and Measurement: Incubate the plate at 37°C, with shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis: Plot fluorescence intensity versus time. The percentage of inhibition can be calculated by comparing the fluorescence of the test wells to the positive control at a specific time point (e.g., the plateau phase).

Ellman's Method for Cholinesterase Inhibition

Principle: This colorimetric assay measures cholinesterase activity by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by acetylcholinesterase (AChE) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well clear microplates

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI or BTCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound test compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution (or buffer for control), and 20 µL of the enzyme solution.

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Visualizations

G NUAK1 Signaling Pathway in Tauopathy cluster_0 Upstream Regulation cluster_1 Kinase Activity cluster_2 Pathological Cascade cluster_3 Therapeutic Intervention LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates Tau Tau Protein NUAK1->Tau Phosphorylates pTau Phosphorylated Tau (Ser356) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Pyrido This compound Inhibitor Pyrido->NUAK1 Inhibits

Caption: NUAK1 signaling pathway in tauopathy and its inhibition.

G CDK5 and GSK-3β Pathways in Alzheimer's Disease cluster_0 Pathological Stimuli cluster_1 Kinase Dysregulation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Abeta Aβ Oligomers CDK5 CDK5 Abeta->CDK5 Activates GSK3b GSK-3β Abeta->GSK3b Activates APP APP CDK5->APP Phosphorylates Tau Tau CDK5->Tau Phosphorylates GSK3b->Tau Phosphorylates Abeta_prod Increased Aβ Production GSK3b->Abeta_prod Promotes APP->Abeta_prod pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Pyrido This compound Inhibitor Pyrido->CDK5 Inhibits Pyrido->GSK3b Inhibits

Caption: CDK5 and GSK-3β pathways in Alzheimer's and their inhibition.

G Experimental Workflow for Aβ Aggregation Inhibition Assay prep_Abeta Prepare Aβ(1-42) Stock Solution (1mM in DMSO) setup_plate Set up 96-well Plate (Test, Positive & Negative Controls) prep_Abeta->setup_plate prep_ThT Prepare ThT Working Solution (20µM) prep_ThT->setup_plate prep_comp Prepare Serial Dilutions of This compound prep_comp->setup_plate incubation Incubate at 37°C with Shaking setup_plate->incubation measurement Measure Fluorescence (Ex: 440nm, Em: 485nm) incubation->measurement analysis Plot Fluorescence vs. Time & Calculate % Inhibition measurement->analysis

Caption: Workflow for the Thioflavin T assay.

References

Troubleshooting & Optimization

Optimization of reaction conditions for Pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of pyrido[2,3-d]pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrido[2,3-d]pyrimidines?

A1: The most prevalent and efficient methods are one-pot, multi-component reactions (MCRs).[1] These reactions typically involve the condensation of a substituted 6-aminouracil (B15529) or a similar pyrimidine (B1678525) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686).[2][3] These methods are favored for their high atom economy, reduced number of synthetic steps, and often environmentally benign conditions.[4] Alternative routes include intramolecular cyclization of appropriately substituted pyrimidines.[5]

Q2: What are the critical quality attributes (CQAs) to monitor for my synthesized pyrido[2,3-d]pyrimidine product?

A2: Key CQAs that should be carefully monitored include:

  • Purity: The percentage of the desired compound, typically determined by High-Performance Liquid Chromatography (HPLC).

  • Impurity Profile: The identification and quantification of any impurities or side products.

  • Yield: The overall amount of the final product obtained.

  • Physical Properties: Characteristics such as appearance, color, and melting point.

  • Polymorphism: The crystalline form of the compound, which can significantly impact properties like solubility.

Q3: How does the choice of catalyst influence the outcome of a one-pot synthesis of pyrido[2,3-d]pyrimidines?

A3: The catalyst is a critical factor that can dramatically affect reaction efficiency, yield, and reaction time.[6] A range of catalysts, from Brønsted and Lewis acids to benign and reusable options, have been successfully employed. The optimal choice depends on the specific substrates and desired reaction conditions (e.g., solvent-free, aqueous media).[6][7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My one-pot synthesis of a this compound derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge and can be attributed to several factors. A systematic approach is essential for identifying the root cause.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Purity: Ensure all reactants (aminopyrimidine, aldehyde, active methylene compound) are of high purity. Impurities can lead to side reactions or inhibit the catalyst.

    • Moisture: Use anhydrous solvents and ensure starting materials are completely dry, as water can interfere with many catalytic systems.

  • Optimize Reaction Conditions:

    • Catalyst: The choice and amount of catalyst are crucial. If using a reusable catalyst, ensure it is still active. Consider screening different catalysts to find the most effective one for your specific substrates.[6][9]

    • Temperature: Temperature can significantly influence reaction rates. Some reactions require heating (reflux) to proceed efficiently, while others may benefit from lower temperatures to minimize side product formation.[10]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. Inadequate reaction time will result in incomplete conversion, while prolonged times can lead to decomposition or the formation of byproducts.[6]

    • Solvent: The solvent plays a key role in reactant solubility and reaction rate. While green options like water or ethanol (B145695) are often preferred, some reactions may proceed more efficiently in solvents like DMF.[2][8] Solvent-free conditions have also proven effective in many cases.[7][8]

  • Evaluate Work-up and Purification:

    • Significant product loss can occur during extraction, crystallization, or chromatographic purification. Review your procedure to identify any potential areas for loss.

Below is a logical workflow to diagnose the cause of low yield:

Low_Yield_Troubleshooting start Low Yield Observed check_materials Verify Purity of Starting Materials & Reagents start->check_materials purity_ok Purity Confirmed check_materials->purity_ok If impurities_found Impurities Found check_materials->impurities_found If review_conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_correct Conditions Correct review_conditions->conditions_correct If deviation_found Deviation Found review_conditions->deviation_found If eval_workup Evaluate Work-up & Purification Procedure workup_ok Work-up Consistent eval_workup->workup_ok If losses_identified Losses Identified eval_workup->losses_identified If side_reactions Investigate Potential Side Reactions modify_conditions Modify Conditions to Suppress Side Reactions side_reactions->modify_conditions purity_ok->review_conditions purify_reagents Purify/Replace Reagents impurities_found->purify_reagents conditions_correct->eval_workup optimize_conditions Systematically Optimize Reaction Conditions conditions_correct->optimize_conditions correct_conditions Correct Conditions & Rerun deviation_found->correct_conditions workup_ok->side_reactions optimize_workup Optimize Work-up Procedure losses_identified->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?

Answer: Poor selectivity in multicomponent reactions can arise from competing reaction pathways.

Troubleshooting Steps:

  • Analyze the Impurity Profile: Use analytical techniques like LC-MS or NMR to identify the structures of the major side products. Understanding what is being formed is key to suppressing its formation.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the desired kinetic product over thermodynamically stable side products.[10]

    • Catalyst: A more selective catalyst may be required. For instance, an enzyme or a milder acid/base catalyst could improve selectivity.

    • Order of Addition: In some cases, adding reagents in a specific order can prevent side reactions. For example, pre-forming the Knoevenagel adduct between the aldehyde and the active methylene compound before adding the aminopyrimidine can lead to a cleaner reaction.[10]

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts the synthesis of this compound derivatives. The following table summarizes the performance of various catalysts in one-pot, three-component syntheses.

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Diammonium Hydrogen Phosphate (B84403) (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95
Brønsted-acidic Ionic Liquid6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, EthylcyanoacetateSolvent-free80< 1 - 3 min79 - 95
Lactic Acid6-amino-1,3-dimethyluracil, Aromatic Aldehydes, MalononitrileSolvent-free9015 - 45 min82 - 95
Bismuth(III)Triflate (10 mol%)6-amino-1,3-dimethyluracil, Aromatic Aldehydes, MalononitrileEthanol801 - 2.5 h85 - 95
Nanocrystalline MgO6-aminouracil derivatives, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh

This table is a compilation of data from multiple sources.[2][6][7][8][9]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis Using DAHP Catalyst

This protocol describes a rapid, one-pot, three-component synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydrothis compound-6-carbonitriles.[2]

Materials:

  • 4(6)-Aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%)

  • Ethanol/Water mixture

Procedure:

  • In a microwave-safe reaction vessel, combine 4(6)-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and DAHP (10 mol%).

  • Add a minimal amount of an ethanol/water mixture to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 250 W. The reaction temperature will typically reach around 120°C.

  • Maintain irradiation for 5-10 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it thoroughly with boiling water to remove the catalyst and any unreacted starting materials.

  • Dry the solid to obtain the pure product.

Protocol 2: Solvent-Free Synthesis Using a Brønsted-Acidic Ionic Liquid

This protocol details a highly efficient, solvent-free method for the synthesis of this compound derivatives.[7]

Materials:

  • 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • 1,2–dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) (10 mol%)

Procedure:

  • In a round-bottom flask, mix 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and the ionic liquid catalyst (10 mol%).

  • Heat the mixture in an oil bath at 80°C.

  • Stir the reaction mixture for the required time (typically < 1 to 3 minutes), monitoring by TLC until the starting materials are consumed.

  • After the reaction is complete, add hot ethanol to the mixture.

  • Cool the solution to room temperature. The product will precipitate out.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The ionic liquid catalyst can be recovered from the filtrate by evaporating the solvent and reusing it for subsequent reactions.

Mandatory Visualizations

General Reaction Mechanism

The one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines generally proceeds through a domino reaction sequence involving a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization and tautomerization.[2][9]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde KnoevenagelAdduct α,β-Unsaturated Intermediate Aldehyde->KnoevenagelAdduct ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->KnoevenagelAdduct MichaelAdduct Michael Adduct KnoevenagelAdduct->MichaelAdduct Aminopyrimidine 6-Aminouracil Derivative Aminopyrimidine->MichaelAdduct FinalProduct This compound MichaelAdduct->FinalProduct

References

Improving the yield of Pyrido[2,3-d]pyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyrimidines. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues encountered during cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives significant in research and drug development? Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1] Their structure is central to numerous biologically active molecules and approved drugs, such as Palbociclib, which is used in breast cancer treatment.[2][3] The scaffold is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and as inhibitors for key cellular targets like kinases (e.g., Tyrosine kinase, CDK4) and dihydrofolate reductase (DHFR).[3][4][5]

Q2: What are the most common strategies for synthesizing the this compound core? Modern synthetic strategies often employ one-pot, multi-component reactions (MCRs) due to their efficiency, simplicity, and ability to generate diverse molecular structures quickly. A prevalent method is the domino Knoevenagel-Michael addition-cyclization sequence, typically reacting an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound (like malononitrile).[6] Other established routes include the reaction of aminopyrimidines with α,β-unsaturated ketones and microwave-assisted organic synthesis (MAOS), which often leads to shorter reaction times and higher yields.[5][7][8]

Q3: What are the main advantages of using microwave-assisted synthesis for this reaction? Microwave-assisted synthesis offers several key advantages over conventional heating methods. The primary benefits include significantly reduced reaction times (minutes versus hours), often leading to higher product yields and purity.[7] This technique aligns with green chemistry principles by reducing solvent use and energy consumption.[7] The rapid heating mechanism can also minimize the formation of side products that may occur during prolonged heating.[9]

Troubleshooting Guide: Improving Cyclization Yield

This guide addresses specific issues that can lead to suboptimal outcomes in this compound synthesis.

Problem: Low or No Product Yield

Low yields are a common challenge in heterocyclic synthesis and can stem from multiple factors.[10] A systematic approach is the most effective way to diagnose and solve the issue.

Initial Checks & Solutions:

  • Purity of Starting Materials: Impurities in reagents or the presence of water in solvents can halt the reaction or promote side reactions.[10][11]

    • Solution: Confirm the purity of starting materials (e.g., aminouracil, aldehydes, malononitrile) using techniques like NMR or LC-MS.[11] Ensure solvents are anhydrous, especially if the reaction is moisture-sensitive.[10]

  • Reaction Conditions: Suboptimal temperature, time, or reactant concentration can drastically affect yield.[10]

    • Solution: Conduct small-scale trial reactions to optimize parameters. For multi-component reactions, verify that an equimolar amount of each reactant is used.[7] Monitor the reaction's progress via TLC or LC-MS to determine the optimal reaction time and check for product degradation.[10]

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[10]

    • Solution: If your specific pathway is sensitive, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10]

The following flowchart provides a logical workflow for troubleshooting low-yield reactions.

G start Low Yield Observed purity Verify Starting Material and Reagent Purity start->purity Begin Diagnosis conditions Review Reaction Conditions (T, t, conc.) purity->conditions Purity OK impure Purify or Replace Reagents purity->impure Impurities Found workup Evaluate Work-up and Purification Steps conditions->workup Conditions Correct deviation Correct Conditions and Re-run conditions->deviation Deviation Found optimize Optimize Reaction Parameters conditions->optimize Conditions Correct, Yield Still Low side_reactions Investigate Potential Side Reactions workup->side_reactions Work-up Consistent loss Modify Work-up to Minimize Product Loss workup->loss Losses Identified suppress Identify and Suppress Side Reactions side_reactions->suppress Side Products Identified

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem: Formation of Impurities or Side Products

The formation of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Causes & Solutions:

  • Incomplete Cyclization: The reaction may stall after the initial Michael addition, leaving a linear intermediate that does not cyclize.

    • Solution: Increase the reaction temperature or time. The use of a catalyst, such as diammonium hydrogen phosphate (B84403) (DAHP) or piperidine, can facilitate the final cyclization and dehydration steps.[6][12]

  • Self-Condensation of Aldehyde: Aldehyd starting materials can undergo self-condensation, especially under basic conditions.

    • Solution: Control the rate of addition of reagents. Adding the aldehyde slowly to the mixture of the other components can minimize this side reaction.

  • Incorrect Regiochemistry: In certain syntheses, nucleophilic attack can occur at different sites, leading to isomeric products.[1]

    • Solution: The choice of solvent and catalyst can influence regioselectivity. Reviewing literature for similar substrates is crucial. Microwave-assisted synthesis has been shown to improve regiochemical control in some cases.[4]

Data on Optimizing Reaction Conditions

Switching from conventional heating to microwave irradiation can have a dramatic impact on reaction outcomes. The following table summarizes a comparison for the synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydrothis compound-6-carbonitriles.[6]

EntryAr (Aldehyde)MethodTimeYield (%)
1C₆H₅A (Microwave)5 min95
2C₆H₅B (Conventional)4 h90
34-ClC₆H₄A (Microwave)4 min96
44-ClC₆H₄B (Conventional)3.5 h92
54-MeOC₆H₄A (Microwave)6 min94
64-MeOC₆H₄B (Conventional)5 h89
73-NO₂C₆H₄A (Microwave)4 min98
83-NO₂C₆H₄B (Conventional)3 h94

Method A: Microwave irradiation (MWI), solvent-free. Method B: Conventional heating in aqueous media with DAHP catalyst at reflux. (Data adapted from Balalaie et al., 2012)[6]

Key Experimental Protocols & Pathways

General Protocol for Microwave-Assisted Three-Component Synthesis

This protocol is adapted for the synthesis of 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydrothis compound-6-carbonitrile.

Materials:

Procedure:

  • Combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol) in a microwave-safe reaction vessel.

  • Mix the components thoroughly to ensure a homogenous powder.

  • Place the vessel in a scientific microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 600 W) for 4-6 minutes, monitoring the reaction progress if possible.[6]

  • After completion, allow the vessel to cool to room temperature.

  • Add ethanol (B145695) to the solid residue and heat to reflux to dissolve the product.

  • Cool the solution to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.

G cluster_0 Experimental Workflow start Combine Reactants: - Aldehyde - Malononitrile - 6-Aminouracil mw Microwave Irradiation (4-6 min) start->mw cool Cool to Room Temp. mw->cool workup Add EtOH, Reflux, and Crystallize cool->workup end Filter and Dry Final Product workup->end

Caption: General workflow for microwave-assisted synthesis.

Plausible Reaction Pathway

The one-pot synthesis of the this compound core typically proceeds through a domino reaction sequence. The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and dehydration.[6]

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Aryl-CH=C(CN)₂ (Olefin Intermediate) B->C D Michael Addition (with 6-Aminouracil) C->D E Acyclic Michael Adduct D->E F Intramolecular Cyclization E->F G Dihydropyridine Intermediate F->G H Dehydration/ Aromatization G->H I Final this compound H->I

Caption: Plausible domino reaction pathway for synthesis.

References

Technical Support Center: Purification of Novel Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of novel Pyrido[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this compound derivatives?

A1: The two most common and effective purification techniques for this compound derivatives are recrystallization and column chromatography.[1][2] The choice between these methods depends on the physical state of your compound (solid or oil), the nature of the impurities, and the required final purity.

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve your this compound derivative sparingly at room temperature but completely at an elevated temperature.[1] Common solvents for this class of compounds include ethanol (B145695), acetone, 1,4-dioxane, and solvent mixtures like ethyl acetate (B1210297)/hexane.[2] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific derivative.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a very high concentration of the solute or the presence of impurities that depress the melting point. To resolve this, you can try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote proper crystallization.[1][2]

Q4: I am having difficulty separating my target compound from a closely related impurity using column chromatography. How can I improve the separation?

A4: To enhance separation (resolution) on a silica (B1680970) gel column, you can adjust the polarity of the mobile phase.[1][2] For polar compounds that are not moving well, a slight increase in the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) can be beneficial. Conversely, for less polar compounds that are eluting too quickly, decreasing the polarity of the mobile phase will improve separation. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and resolution.[2]

Q5: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A5: Common impurities can include unreacted starting materials, residual reagents from the synthesis (e.g., coupling agents, bases), and side-products formed during the reaction. The exact nature of the impurities will depend on the specific synthetic route employed.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
Low Recovery of Crystals - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used for dissolution.- Try a different solvent or a solvent mixture in which the compound is less soluble at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the compound. The mother liquor can be concentrated and a second crop of crystals collected.[1]
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is very soluble in the solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation and allow it to cool again.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- A second recrystallization may be necessary.- Consider a preliminary purification step, such as passing a solution of the crude product through a small plug of silica gel, before recrystallization.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.- Use a larger column or load less crude material.
Compound Streaking on the Column - Compound is highly polar and interacting strongly with the silica gel.- Compound is acidic or basic.- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase.- For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[2]
Cracked or Channeled Column Bed - Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Data Presentation

The following table summarizes representative purification data for various this compound derivatives. Note that yields and purities are highly dependent on the specific compound, the synthetic route, and the purification method.

Compound Purification Method Crude Purity (%) Purified Purity (%) Yield (%)
2,4,7-Trichloropyrido[3,2-d]pyrimidineFlash Column Chromatography (CH₂Cl₂/petroleum ether)Not Reported>95 (by NMR)65
7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidineFlash Column Chromatography (petroleum ether/EtOAc)Not Reported>95 (by NMR)71
5-(4-Chlorophenyl)-8-cyclohexyl-2-ethoxy-4,7-dioxo-3,4,7,8-tetrahydrothis compound-6-carbonitrileRecrystallization (Ethanol)Not Reported>98 (by elemental analysis)65
7-amino-1-cyclopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothis compound-6-carboxamideFlash Chromatography (Methanol in Dichloromethane)Not Reported>98 (by LCMS)47
7-amino-1-cyclopropyl-2,4-dioxo-3-propyl-1,2,3,4-tetrahydrothis compound-6-carboxamideNot specifiedNot Reported>99 (by HRMS)66

Experimental Protocols

Detailed Protocol 1: Recrystallization of 5-(4-Chlorophenyl)-8-cyclohexyl-2-ethoxy-4,7-dioxo-3,4,7,8-tetrahydrothis compound-6-carbonitrile

Objective: To purify the title compound by removing unreacted starting materials and side products.

Materials:

  • Crude 5-(4-Chlorophenyl)-8-cyclohexyl-2-ethoxy-4,7-dioxo-3,4,7,8-tetrahydrothis compound-6-carbonitrile

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the solid completely dissolves.

  • If any insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Detailed Protocol 2: Flash Column Chromatography of 2,4,7-Trichloropyrido[3,2-d]pyrimidine

Objective: To purify the title compound from reaction byproducts.

Materials:

  • Crude 2,4,7-Trichloropyrido[3,2-d]pyrimidine

  • Silica gel (230-400 mesh)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Petroleum ether

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully load the solution onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a 1:1 mixture of dichloromethane and petroleum ether.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow CrudeProduct Crude this compound Derivative Dissolution Dissolution in Minimal Hot Solvent CrudeProduct->Dissolution Recrystallization ColumnPrep Column Packing (Silica Gel) CrudeProduct->ColumnPrep Column Chromatography Recrystallization Slow Cooling & Crystallization Dissolution->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration PurifiedCrystals Purified Crystals Filtration->PurifiedCrystals SampleLoading Sample Loading ColumnPrep->SampleLoading Elution Gradient or Isocratic Elution SampleLoading->Elution FractionCollection Fraction Collection & TLC Analysis Elution->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation PurifiedProduct Purified Product SolventEvaporation->PurifiedProduct

Caption: General experimental workflows for recrystallization and column chromatography.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound derivatives.

References

Technical Support Center: Overcoming Solubility Issues of Pyrido[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Pyrido[2,3-d]pyrimidine compounds.

Troubleshooting Guides & FAQs

This section addresses common solubility issues in a question-and-answer format, offering direct solutions to problems you might face in the lab.

Issue 1: My this compound compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium.

  • Question: What is causing this precipitation and how can I prevent it?

  • Answer: This phenomenon, often called "crashing out," occurs because many this compound derivatives have poor aqueous solubility.[1] While DMSO is an excellent solvent for creating concentrated stock solutions, its high organic nature causes the compound to precipitate when diluted into a predominantly aqueous environment where its solubility limit is exceeded.[1]

    Troubleshooting Steps:

    • Decrease Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay.[1] While some cell lines may tolerate up to 1%, lower concentrations are always recommended to minimize solvent-induced artifacts and reduce precipitation risk. This may require preparing a more dilute initial stock solution in DMSO.[1]

    • Optimize Stock Solution Concentration: Counterintuitively, a very high concentration in the DMSO stock can sometimes promote faster precipitation upon dilution. Try preparing a lower concentration stock solution.

    • Use a Co-solvent System: The inclusion of a water-miscible co-solvent can improve the compound's solubility in the final aqueous solution.[1]

      • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene (B89431) glycol (PG), or ethanol (B145695) are commonly used.[1]

      • Protocol: Prepare your stock solution in a mixture of DMSO and the chosen co-solvent (e.g., a 1:1 ratio of DMSO to PEG 400). Then, introduce this stock solution into your aqueous buffer. This creates a more "solvent-friendly" microenvironment for the compound.[1]

Issue 2: I am observing inconsistent and variable results in my cell-based assays.

  • Question: Could the poor solubility of my this compound compound be the cause of this variability?

  • Answer: Yes, poor aqueous solubility is a significant contributor to inconsistent results in in-vitro assays.[1] If your compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended nominal concentration. This can lead to unreliable dose-response curves and inaccurate IC50 values.[1]

    Troubleshooting Steps:

    • Determine Aqueous Solubility: Before conducting extensive biological assays, it is crucial to determine the aqueous solubility of your compound. You can do this through kinetic or thermodynamic solubility assays.[1] Aim to work at concentrations below the measured solubility limit to ensure your compound is fully dissolved and to obtain more reliable and reproducible results.[1]

    • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation after adding the compound.

Issue 3: How can I improve the aqueous solubility of my ionizable this compound derivative?

  • Question: My compound has acidic or basic functional groups. How can I leverage this to improve its solubility?

  • Answer: The solubility of ionizable this compound derivatives is often highly dependent on the pH of the solution.[1]

    Troubleshooting Steps:

    • Determine the pKa: Knowing the pKa of your compound is essential to understand its acidic or basic nature.

    • pH Adjustment:

      • For basic compounds, lowering the pH (making the solution more acidic) will generally increase solubility due to the formation of a more soluble protonated salt.[1]

      • For acidic compounds, increasing the pH (making the solution more basic) will typically enhance solubility.

    • Compatibility Check: Ensure that the chosen pH is compatible with your experimental system (e.g., it does not affect cell viability or assay performance).

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial solvent for dissolving this compound derivatives?

    • A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used and effective solvent for preparing stock solutions of this compound derivatives due to its strong solubilizing power for a broad range of organic molecules.[1] However, for subsequent aqueous dilutions, the use of co-solvents or other solubilization techniques is often necessary.[1]

  • Q2: How can I determine the aqueous solubility of my compound?

    • A2: The aqueous solubility can be determined using either a kinetic or a thermodynamic solubility assay.[1] The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

  • Q3: Can I use sonication to help dissolve my this compound compound?

    • A3: Yes, sonication can be a useful tool to aid in the dissolution of your compound, especially when preparing stock solutions. It provides the necessary energy to break down the crystal lattice of the solid. It is also beneficial when forming cyclodextrin (B1172386) inclusion complexes. However, be cautious with prolonged or high-energy sonication as it may cause compound degradation.

  • Q4: What are cyclodextrins and how can they improve solubility?

    • A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an "inclusion complex." This complex is more water-soluble than the drug molecule alone. The use of cyclodextrins can significantly enhance the aqueous solubility of your compound.

      • Protocol: Prepare a stock solution of the cyclodextrin in your aqueous buffer. Add your compound (either as a solid or a concentrated DMSO stock) to the cyclodextrin solution and allow time for the complex to form, which can be facilitated by stirring or sonication.[1]

Data Presentation: Physicochemical Properties and Solubility

The following tables summarize key physicochemical properties and solubility data for representative this compound compounds.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKaLogP
PalbociclibC₂₄H₂₉N₇O₂447.547.4, 3.92.8
Pipemidic acidC₁₄H₁₇N₅O₃303.325.8, 8.8-0.6

Table 2: Solubility Data for Palbociclib

Solvent/MediumTemperature (°C)SolubilityReference
Water (pH > 4.5)RT< 0.01 mg/mLPatent US11065250B2
Water (pH 2.1 - 4.5)RT> 10 mg/mLPatent US11065250B2
0.1 M HCl37~1.4 mg/mLInt. J. Pharm. 2018, 547, 336-347
pH 4.5 Acetate Buffer37~0.2 mg/mLInt. J. Pharm. 2018, 547, 336-347
pH 6.8 Phosphate Buffer37~0.01 mg/mLInt. J. Pharm. 2018, 547, 336-347
DMSORT≥ 19 mg/mLSelleckchem
EthanolRT< 1 mg/mLSelleckchem

Table 3: Solubility Data for Pipemidic Acid

Solvent/MediumTemperature (°C)Solubility (mg/mL)Reference
Water250.02J. Chem. Eng. Data 2011, 56, 2734–2736
pH 4.6 Buffer25~0.1 (increases with β-cyclodextrin)Molecules 2013, 18, 7193-7210[2]
pH 7.4 Buffer25~0.5 (increases with β-cyclodextrin)Molecules 2013, 18, 7193-7210[2]
pH 9.2 Buffer25~1.0 (increases with β-cyclodextrin)Molecules 2013, 18, 7193-7210[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and improving the solubility of this compound compounds.

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a common method for determining the kinetic solubility of a compound.[3]

  • Materials:

    • Test compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well filter plates (e.g., 0.45 µm pore size)

    • 96-well collection plates

    • Plate shaker

    • Plate reader (UV-Vis or other suitable detection method)

    • Centrifuge with a plate rotor

  • Procedure:

    • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 1 mM down to ~0.03 mM).

    • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well of a 96-well filter plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

    • Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a steady state.

    • Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the soluble fraction from any precipitate.

    • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, LC-MS).

    • Data Analysis: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]

  • Materials:

    • Solid test compound

    • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add Excess Compound: Add an excess amount of the solid test compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid present.

    • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure saturation is reached.

    • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

    • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method.

    • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is confirmed when the concentration no longer changes over time.

Protocol 3: Co-solvent Solubility Enhancement

This protocol describes how to use a co-solvent to improve the solubility of a this compound derivative for in-vitro assays.[1]

  • Materials:

    • Test compound

    • DMSO

    • Polyethylene glycol 400 (PEG 400)

    • Aqueous buffer or cell culture medium

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

    • Prepare a 10 mM stock solution of the test compound in the DMSO:PEG 400 mixture.

    • When preparing your final working solution, dilute the stock solution from the DMSO:PEG 400 mixture into your aqueous buffer or cell culture medium.

    • Compare the solubility and precipitation behavior with the compound diluted from the 100% DMSO stock.

Protocol 4: Cyclodextrin Inclusion Complexation for Solubility Enhancement

This protocol provides a general method for using cyclodextrins to improve the aqueous solubility of a compound.[2]

  • Materials:

    • Test compound

    • β-cyclodextrin or a derivative (e.g., HP-β-CD, SBE-β-CD)

    • Aqueous buffer

    • Stir plate and stir bar or sonicator

  • Procedure:

    • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

    • Add Compound: Add the solid this compound compound to the cyclodextrin solution. Alternatively, a small volume of a concentrated DMSO stock of the compound can be added.

    • Complex Formation: Stir the mixture vigorously or sonicate for a period of time (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.

    • Equilibration and Filtration: Allow the solution to equilibrate. If any undissolved compound remains, filter the solution to obtain a clear solution of the compound-cyclodextrin complex.

    • Solubility Determination: The concentration of the dissolved compound can be determined using a suitable analytical method to quantify the extent of solubility enhancement.

Visualizations

Signaling Pathway

Many this compound derivatives function as kinase inhibitors, often targeting pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Inhibitor Inhibitor->Autophosphorylation

Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for addressing the solubility of a novel this compound compound.

Solubility_Workflow cluster_strategies Solubility Enhancement Strategies Start Start: Poorly Soluble This compound Compound Solubility_Assay Determine Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility_Assay pH_Adjustment pH Adjustment Solubility_Assay->pH_Adjustment If ionizable Co_Solvents Co-solvent Screening Solubility_Assay->Co_Solvents Cyclodextrins Cyclodextrin Complexation Solubility_Assay->Cyclodextrins Solid_Dispersion Solid Dispersion Formulation Solubility_Assay->Solid_Dispersion Optimization Optimize Formulation & Re-evaluate Solubility pH_Adjustment->Optimization Co_Solvents->Optimization Cyclodextrins->Optimization Solid_Dispersion->Optimization Optimization->Solubility_Assay Further Improvement Needed In_Vitro_Assay Proceed to In Vitro Assays Optimization->In_Vitro_Assay Sufficient Solubility Achieved

Caption: A logical workflow for addressing solubility issues of this compound compounds.

References

Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective synthesis of substituted pyrido[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing substituted pyrido[2,3-d]pyrimidines?

A1: Common strategies include multicomponent reactions, the Hantzsch pyridine (B92270) synthesis, and the cyclization of preformed, appropriately substituted pyrimidine (B1678525) or pyridine rings. Multicomponent reactions are often favored for their efficiency, allowing for the construction of complex molecules in a single step.

Q2: What is regioselectivity and why is it important in the synthesis of substituted pyrido[2,3-d]pyrimidines?

A2: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction. In the context of pyrido[2,3-d]pyrimidine synthesis, it dictates the final substitution pattern on the heterocyclic core. Controlling regioselectivity is crucial as different regioisomers can exhibit significantly different biological activities.

Q3: What are the key factors that influence regioselectivity in these syntheses?

A3: The primary factors include:

  • Steric Hindrance: Bulky substituents on the starting materials can block certain reaction sites, directing the reaction to the less hindered position.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity or electrophilicity of different atoms, thereby directing the regiochemical outcome of the reaction.

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a significant role in determining the regiomeric ratio of the products.[2]

  • Nature of the Starting Materials: The inherent reactivity of the chosen aminopyrimidine and the electrophilic partner is a fundamental determinant of the reaction pathway.

Q4: How can I confirm the regiochemical outcome of my synthesis?

A4: Unambiguous structural elucidation is typically achieved using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can establish the connectivity of atoms within the molecule.[3] X-ray crystallography provides definitive proof of the regiochemistry if a suitable single crystal can be obtained.

Troubleshooting Guide

Issue 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for the desired product?

Potential Causes and Solutions:

  • Cause: Similar reactivity of the nucleophilic sites on the aminopyrimidine precursor.

    • Solution 1: Modify the Electronic Properties of the Substrate. Introduce an electron-withdrawing or electron-donating group at a strategic position on the pyrimidine ring to differentiate the reactivity of the nucleophilic centers. For example, an electron-withdrawing group can decrease the nucleophilicity of a nearby amino group.

    • Solution 2: Introduce Steric Hindrance. Utilize a starting material with a bulky substituent near one of the potential reaction sites. This will sterically disfavor attack at that position, thereby directing the reaction to the more accessible site.[1]

  • Cause: The reaction conditions are not optimized for regioselectivity.

    • Solution 1: Screen Different Solvents. The polarity of the solvent can influence the transition state energies of the competing reaction pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol (B145695), water).

    • Solution 2: Optimize the Reaction Temperature. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. A systematic temperature screen is recommended.[2]

    • Solution 3: Evaluate Different Catalysts. The choice of catalyst can be critical. For multicomponent reactions, screen a variety of catalysts including Lewis acids, Brønsted acids, and heterogeneous catalysts. Some catalysts may preferentially activate one reaction pathway over another.

  • Cause: The electrophilic partner is not sufficiently discriminating.

    • Solution: If possible, modify the electrophile to enhance its selectivity. For instance, increasing the steric bulk on the electrophile can lead to a more pronounced preference for reaction at the less hindered nucleophilic site of the aminopyrimidine.

Issue 2: The wrong regioisomer is the major product.

Potential Causes and Solutions:

  • Cause: The inherent electronic and steric factors of the starting materials favor the formation of the undesired isomer under the current reaction conditions.

    • Solution 1: Re-evaluate the Synthetic Strategy. Consider an alternative synthetic route that provides unambiguous regiochemical control. For instance, a stepwise approach where key functional groups are introduced sequentially may be more effective than a one-pot reaction.

    • Solution 2: Alter the Order of Reagent Addition in Multicomponent Reactions. In some cases, the pre-formation of an intermediate by reacting two of the three components before adding the third can influence the final regiochemical outcome.

    • Solution 3: Investigate Hantzsch-type Synthesis with 6-Aminouracils. This method has been reported to provide pyrido[2,3-d]pyrimidines with total regiochemical control in certain cases.[4]

Issue 3: I am unsure which nucleophilic site of the aminopyrimidine is reacting.

Potential Causes and Solutions:

  • Cause: Ambiguity in the reaction mechanism.

    • Solution 1: Perform a Mechanistic Study. Computational modeling (e.g., DFT calculations) can provide insights into the relative activation energies of the competing reaction pathways.

    • Solution 2: Isolate and Characterize Intermediates. Careful monitoring of the reaction by techniques like LC-MS may allow for the detection and potential isolation of reaction intermediates. Characterization of these intermediates can help to elucidate the reaction pathway.

    • Solution 3: Utilize Isotopic Labeling. Synthesize one of the starting materials with an isotopic label (e.g., ¹³C or ¹⁵N) at a specific position. The position of the label in the final product, determined by NMR or mass spectrometry, can reveal the site of the initial nucleophilic attack.

Data Presentation

Table 1: Comparison of Catalysts in the One-Pot, Three-Component Synthesis of this compound Derivatives

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99
Nanocrystalline MgO6-aminouracil (B15529)/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh Efficiency
Diammonium Hydrogen Phosphate (B84403) (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95
L-Proline6-aminouracil, Aromatic Aldehydes, MalononitrileEthanolReflux3 - 4 h85 - 95
Triethylbenzylammonium chloride (TEBAC)Aminopyrimidines, Aldehydes, Alkyl nitrilesWaterNot SpecifiedNot SpecifiedGood

Experimental Protocols

Protocol 1: Regioselective Hantzsch-type Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is adapted from a general procedure for the Hantzsch synthesis using 6-aminouracils as enamine nucleophiles, which often provides high regioselectivity.[4]

  • Preparation of the 2-arylmethyleneacetoacetate: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the acetoacetate (B1235776) derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

  • Add a catalytic amount of a Knoevenagel condensation catalyst (e.g., piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude 2-arylmethyleneacetoacetate can often be used in the next step without further purification.

  • Cyclization: To the crude 2-arylmethyleneacetoacetate, add the 6-aminouracil derivative (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines using Diammonium Hydrogen Phosphate (DAHP) in Aqueous Media

This protocol describes an environmentally friendly, one-pot synthesis.[5]

  • In a round-bottom flask, combine the 4(6)-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (DAHP, 10 mol%).

  • Add a mixture of ethanol and water as the solvent.

  • Reflux the reaction mixture with stirring for the required time (typically 2-5 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Visualizations

Caption: A logical workflow for troubleshooting regioselectivity issues in the synthesis of substituted pyrido[2,3-d]pyrimidines.

regioselectivity_pathways cluster_pathways Reaction Pathways reactants Aminopyrimidine + Electrophile path_a Pathway A (Attack at Site 1) reactants->path_a path_b Pathway B (Attack at Site 2) reactants->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b control_factors Control Factors: - Steric Hindrance - Electronic Effects - Catalyst - Solvent - Temperature control_factors->reactants

Caption: Competing reaction pathways determining the regiochemical outcome in the synthesis of substituted pyrido[2,3-d]pyrimidines.

References

Technical Support Center: Scale-up Synthesis of Promising Pyrido[2,3-d]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrido[2,3-d]pyrimidine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of pyrido[2,3-d]pyrimidines?

A1: Batch-to-batch variability in the synthesis of pyrido[2,3-d]pyrimidines can stem from several factors:

  • Raw Material Quality: Variations in the purity, isomeric ratio, and physical properties of starting materials and reagents can significantly impact the reaction outcome.[1]

  • Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, and the rate of reagent addition can lead to inconsistent product yield and purity.[1]

  • Solvent Quality: The presence of impurities, particularly water, in solvents can interfere with the reaction chemistry.[1]

  • Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatographic purification can result in batches with different purity profiles and physical characteristics.[1]

  • Human Factors: Differences in experimental technique and handling between operators can introduce variability.[1]

Q2: How can I identify the root cause of unexpected results or impurities in my synthesis?

A2: A systematic approach is crucial. Begin by reviewing your laboratory notebook to ensure all reaction parameters were followed correctly. Subsequently, re-analyze your starting materials to confirm their identity and purity. Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize the impurity and compare the data from "good" and "bad" batches.[1]

Q3: What are the critical quality attributes (CQAs) I should monitor for my synthesized this compound?

A3: Key CQAs to monitor include:

  • Purity: The percentage of the desired compound, typically determined by HPLC.[1]

  • Impurity Profile: Identification and quantification of any impurities.[1]

  • Yield: The amount of product obtained.[1]

  • Physical Properties: Including appearance, color, melting point, and particle size distribution.[1]

  • Polymorphism: The crystalline form of the compound, which can affect solubility and bioavailability.[1]

Q4: My this compound derivative has poor aqueous solubility, leading to precipitation in my in vitro assays. How can I address this?

A4: This is a common issue referred to as "crashing out." It occurs when a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous environment, exceeding its solubility limit.[2] To mitigate this, you can:

  • Decrease the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay.[2]

  • Optimize the Stock Solution Concentration: A very high concentration in the DMSO stock can promote faster precipitation upon dilution.[2]

  • Use a Co-solvent System: The addition of a water-miscible co-solvent like polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), or ethanol (B145695) can increase the solubility of your compound in the final aqueous solution.[2]

  • Adjust the pH: The solubility of ionizable this compound derivatives can be highly dependent on the pH of the solution. For basic compounds, a lower pH will generally increase solubility, while for acidic compounds, a higher pH will increase solubility.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield

If you are consistently observing lower than expected yields in your this compound synthesis, the following troubleshooting workflow can help identify the root cause.

G start Low Yield Observed purity_check Verify Starting Material and Reagent Purity start->purity_check impurity_found Impurity Found? purity_check->impurity_found reaction_conditions Review Reaction Conditions conditions_deviation Deviation Found? reaction_conditions->conditions_deviation workup_purification Evaluate Work-up and Purification losses_identified Losses Identified? workup_purification->losses_identified side_reactions Investigate Potential Side Reactions suppress_side_reactions Modify Conditions to Suppress Side Reactions side_reactions->suppress_side_reactions impurity_found->reaction_conditions Purity Confirmed optimize_purification Optimize Purification Protocol impurity_found->optimize_purification Yes conditions_deviation->workup_purification No correct_conditions Correct Reaction Parameters conditions_deviation->correct_conditions Yes losses_identified->side_reactions No optimize_workup Optimize Work-up/Purification losses_identified->optimize_workup Yes

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Starting Material and Reagent Purity: As a first step, re-characterize your starting materials and reagents to ensure they meet the required specifications. Impurities can act as inhibitors or lead to unwanted side reactions.

  • Review Reaction Conditions: Scrutinize your experimental records for any deviations from the established protocol, paying close attention to temperature, reaction time, stoichiometry, and addition rates.

  • Evaluate Work-up and Purification: Inefficient extraction or losses during crystallization or chromatography can significantly reduce your yield. Analyze your work-up and purification steps to identify potential areas of loss.

  • Investigate Potential Side Reactions: If the above steps do not resolve the issue, consider the possibility of competing side reactions. Analyze your crude reaction mixture by techniques like LC-MS to identify any major byproducts. Based on the identity of these byproducts, you may need to modify the reaction conditions to suppress their formation.[1]

Issue 2: Product Crystallization Fails or is Too Rapid

Proper crystallization is crucial for obtaining a pure product with the desired physical properties.

If Crystallization Fails to Occur:

  • Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass stirring rod at the air-liquid interface. If the solution is cloudy, scratching may also help.[3]

  • Insufficient Concentration: If only a few crystals form, there is likely too much solvent. Return the solution to the heat source and carefully boil off a portion of the solvent, then cool again.[3]

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.[4]

  • Solvent System: If all else fails, remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent or solvent mixture.[3]

If Crystallization is Too Rapid ("Crashing Out"):

Rapid crystallization can trap impurities within the crystal lattice.[3]

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound does not come out of solution too quickly.[3]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[3][4]

  • Use a More Viscous Solvent System: A more viscous solvent can slow down the rate of crystal growth.[4]

Quantitative Data

Table 1: Catalyst Performance in this compound Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe3O4@SiO2/SnCl46-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[5]
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh Efficiency[5][6]
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[5]
L-Proline6-aminouracil, Aromatic Aldehydes, MalononitrileEthanolReflux2 - 3 h85 - 95[5]
Table 2: Process Parameters for the Commercial Synthesis of Palbociclib Intermediate
StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
SNAr CouplingAminopyridine, ChloropyrimidineGrignard Base (2.2 equiv)THF20285[7][8]
Heck CouplingBromo-pyridopyrimidine, Vinyl EtherPd(OAc)2 (0.02 equiv), DPEPhos (0.04 equiv), K2CO3 (3.0 equiv)Toluene1001890[7]
DeprotectionAcetyl-protected intermediateConcentrated HClMethanol60-70Not Specified>95[9]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Pyrido[2,3-d]pyrimidines using Microwave Irradiation

This protocol is based on a general method for the rapid synthesis of the this compound scaffold.

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine 4(6)-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Add DMF as the solvent.

  • Subject the mixture to microwave irradiation at a maximum power of 250 W.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Scale-up Synthesis of a Palbociclib Intermediate via Grignard-Mediated SNAr Coupling

This protocol is adapted from the commercial manufacturing process of Palbociclib.[7][8]

Materials:

  • 2-((5-bromo-2-chloropyrimidin-4-yl)amino)ethanol

  • 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine

  • Grignard base (e.g., t-BuMgCl)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aminopyridine in THF at 20 °C, add 2.2 equivalents of the Grignard base.

  • Stir the mixture for 1 hour.

  • Slowly add a solution of the chloropyrimidine in THF.

  • Maintain the reaction temperature at 20 °C and stir for 2 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by the slow addition of aqueous ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired SNAr product.

Signaling Pathway and Workflow Diagrams

Signaling Pathways

This compound derivatives are often developed as kinase inhibitors. Below are simplified diagrams of key signaling pathways targeted by these compounds.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.[10][11][12][13][14]

PIM1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression PIM1 PIM-1 NFkB NF-κB PIM1->NFkB Cell_Survival Cell Survival, Proliferation, Anti-apoptosis PIM1->Cell_Survival NFkB->Gene_Expression Gene_Expression->PIM1 Cytokine Cytokines (e.g., IL-6) Cytokine->Cytokine_Receptor

Caption: Simplified PIM-1 signaling pathway.[15][16][17][18][19]

eEF2K_Signaling cluster_cytoplasm Cytoplasm mTORC1 mTORC1 eEF2K eEF-2K mTORC1->eEF2K AMPK AMPK AMPK->eEF2K eEF2 eEF2 eEF2K->eEF2 Phosphorylation eEF2_P eEF2-P (inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis eEF2_P->Protein_Synthesis Nutrient_Stress Nutrient Stress Nutrient_Stress->AMPK Growth_Factors Growth Factors Growth_Factors->mTORC1

Caption: Simplified eEF-2K signaling pathway.[20][21][22][23][24]

Experimental Workflow

G start Start: One-Pot Synthesis reaction Reaction of Aminopyrimidine, Aldehyde, and Active Methylene Compound start->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup crude_isolation Crude Product Isolation workup->crude_isolation purification_choice Purification Method? crude_isolation->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Crude Purity column Column Chromatography purification_choice->column Low Crude Purity/ Close Impurities analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column->analysis final_product Final Product (>98% Purity) analysis->final_product

References

Troubleshooting common side reactions in Pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrido[2,3-d]pyrimidines. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of Pyrido[2,3-d]pyrimidines?

A1: The most frequently reported issues include low reaction yields, the formation of complex impurity profiles, and difficulties in product purification. These challenges often stem from incomplete reactions, the occurrence of side reactions, and product degradation under certain reaction conditions.[1][2]

Q2: How can I minimize batch-to-batch variability in my synthesis?

A2: Batch-to-batch variability can be minimized by ensuring the consistency of raw material quality, including the purity and isomeric ratio of starting materials and reagents.[1] It is also crucial to maintain strict control over reaction conditions such as temperature, reaction time, stirring rate, and the rate of reagent addition.[1] The quality of solvents, particularly the absence of water, can also significantly impact reproducibility.[1]

Q3: My synthesized Pyrido[2,3-d]pyrimidine derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for biological assays. How can I solve this?

A3: This phenomenon, often called "crashing out," is due to the poor aqueous solubility of many this compound derivatives. To address this, you can try decreasing the final DMSO concentration to ≤0.5%, using a co-solvent like PEG 400, or adjusting the pH of the buffer to ionize the compound and increase its solubility.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My this compound synthesis consistently results in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the reaction temperature. Ensure the stoichiometry of the reactants is correct.[1]

  • Side Product Formation:

    • Solution: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Modifying reaction conditions such as temperature, solvent, and catalyst can help suppress side reactions.[1] The use of milder reagents may also be beneficial.[2]

  • Product Degradation:

    • Solution: The this compound core can be unstable under harsh conditions like high temperatures or strong acids.[2] Attempt the reaction at a lower temperature for a longer duration and ensure the work-up procedure is performed under neutral or slightly basic conditions.[2]

  • Purification Losses:

    • Solution: Significant amounts of product can be lost during work-up and purification steps like extraction, recrystallization, and column chromatography.[2] Optimize your purification method by selecting an appropriate solvent system for recrystallization or a suitable mobile phase for chromatography.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed reagent_check Verify Starting Material and Reagent Purity start->reagent_check condition_check Review Reaction Conditions reagent_check->condition_check Purity Confirmed optimize_reaction Optimize Reaction Conditions reagent_check->optimize_reaction Impurities Found workup_check Evaluate Work-up and Purification condition_check->workup_check Conditions Correct condition_check->optimize_reaction Deviation Found side_reaction_check Investigate Potential Side Reactions workup_check->side_reaction_check Work-up Consistent optimize_purification Optimize Purification Protocol workup_check->optimize_purification Losses Identified suppress_side_reactions Identify and Suppress Side Reactions side_reaction_check->suppress_side_reactions

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Issue 2: Formation of Common Side Products

Q: I have identified unexpected peaks in my crude product's NMR and MS spectra. What are the common side products in this compound synthesis and how can I avoid them?

A: The formation of side products is a common issue, particularly in multi-component reactions and palladium-catalyzed cross-coupling reactions used to functionalize the this compound core.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acids (in Suzuki-Miyaura cross-coupling):

    • Identification: This side reaction leads to the formation of a dimer of the boronic acid reagent.

    • Mechanism: The presence of Pd(II) species, often due to incomplete reduction of a Pd(II) precatalyst or the presence of oxygen, can catalyze the homocoupling of two boronic acid molecules.[3]

    • Mitigation:

      • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[4]

      • Thoroughly degas all solvents and reagents.[4]

      • Use a direct Pd(0) source instead of a Pd(II) precatalyst.[4]

      • Use a 1:1 or a slight excess of the boronic acid.[2]

  • Dehalogenation of Aryl Halide Starting Material:

    • Identification: The halogen atom on the starting material is replaced by a hydrogen atom.

    • Mechanism: After oxidative addition of the aryl halide to the palladium catalyst, the resulting complex may react with a hydride source in the reaction mixture (e.g., from an amine base or solvent) followed by reductive elimination to yield the dehalogenated product.[3]

    • Mitigation:

      • Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst and boronic acid.[2]

      • Use high-quality, degassed solvents.[2]

      • The choice of phosphine (B1218219) ligand can also influence the rate of hydrodehalogenation.[5]

  • Incomplete Cyclization in Multi-Component Reactions:

    • Identification: Intermediates from the initial condensation or Michael addition steps may be present in the final product mixture.

    • Mitigation:

      • Ensure sufficient reaction time and temperature to drive the final intramolecular cyclization to completion.

      • The choice of catalyst can be critical in promoting all steps of the domino reaction.

General Mechanism of a Three-Component Synthesis:

reaction_mechanism cluster_reactants Reactants aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel active_methylene Active Methylene Compound active_methylene->knoevenagel aminopyrimidine Aminopyrimidine michael Michael Addition aminopyrimidine->michael knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product This compound cyclization->product

Caption: A simplified workflow of the one-pot, three-component synthesis of Pyrido[2,3-d]pyrimidines.

Data Presentation

Table 1: Comparison of Catalysts for the One-Pot, Three-Component Synthesis of this compound Derivatives

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[6]
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil (B104193), Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh Efficiency[6]
Diammonium Hydrogen Phosphate (B84403) (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[6]
L-Proline6-aminouracil, Aromatic Aldehydes, MalononitrileEthanol (B145695)Reflux4 - 6 h85 - 95
KF-Aluminao-aminocarboxamide, Ketone1,4-dioxaneRefluxVaries80 - 92[3]

Experimental Protocols

Protocol 1: General Synthesis of a 6-Substituted this compound Derivative via Condensation Reaction

This protocol is adapted from a general method for the synthesis of this compound derivatives.[7]

Objective: To synthesize a 6-substituted this compound via a condensation reaction.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Diammonium hydrogen phosphate (DAHP)

  • Ethanol

  • Water

Procedure:

  • Prepare a mixture of 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and DAHP (10 mol%) in a 1:1 mixture of ethanol and water (10 mL).

  • Reflux the reaction mixture for the time specified in the relevant literature (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product under vacuum to yield the crude this compound derivative.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water).

  • Confirm the structure and purity of the synthesized compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (A Precursor for some Pyrido[2,3-d]pyrimidines)

This protocol is based on an analogous synthesis and provides a method for preparing a key chlorinated intermediate.[1]

Objective: To synthesize 2,4-diamino-6-chloropyrimidine.

Materials:

Procedure:

  • To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 eq.) and phosphorus oxychloride (5.00 eq.).

  • Add N,N-dimethylaniline (1.00 eq.) dropwise to the mixture at room temperature.

  • Heat the mixture to 105 °C and stir for 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture onto crushed ice.

  • Neutralize the solution with ammonia water to a pH of 6-7.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the pure 2,4-diamino-6-chloropyrimidine.

References

Technical Support Center: Optimization of Catalysts for Pyrido[2,3-d]pyrimidine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido[2,3-d]pyrimidines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in pyrido[2,3-d]pyrimidine synthesis?

Low yields can be attributed to several factors including:

  • Incomplete Reactions: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.

  • Side Product Formation: The reactive nature of the starting materials can lead to the formation of unwanted byproducts. Optimization of reaction conditions, such as using a milder catalyst or adjusting the stoichiometry of reactants, can help minimize side reactions.[1][2]

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction. Ensure the catalyst is handled and stored correctly, and consider using a fresh batch. For heterogeneous catalysts, regeneration might be possible.

  • Product Degradation: The this compound core can be unstable under harsh conditions like high temperatures or strong acids. Attempting the reaction at a lower temperature for a longer duration or ensuring a neutral to slightly basic work-up may be beneficial.[3]

  • Purification Losses: Significant amounts of the product may be lost during work-up and purification steps like extraction, recrystallization, or column chromatography.[1] It is crucial to optimize these procedures.

Q2: How can I address batch-to-batch variability in my synthesis?

Batch-to-batch variability is a common issue that can stem from several sources:[1]

  • Raw Material Quality: Ensure the purity and consistency of your starting materials and reagents. Variations can significantly impact the reaction outcome.[1]

  • Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, and the rate of reagent addition can lead to inconsistent yields and purity.[1] Maintain strict control over these parameters.

  • Solvent Quality: The presence of impurities, especially water, in solvents can interfere with the reaction. Use high-quality, dry solvents.[1]

  • Work-up and Purification Procedures: Inconsistencies in these steps can lead to different purity profiles. Standardize your work-up and purification protocols.[1]

Q3: What are the key advantages of using nanocatalysts for this compound synthesis?

Nanocatalysts offer several advantages, including high efficiency and exceptional physicochemical properties.[4] They often lead to:

  • Improved reaction yields.[4]

  • Increased reaction rates.[4]

  • Greener synthetic procedures.[4]

  • Ease of catalyst recovery and reusability, particularly for magnetic nanocatalysts.[4][5]

Troubleshooting Guides

Issue 1: Low to No Product Formation

Low_Yield_Troubleshooting start Low or No Product Observed check_reagents Verify Starting Material & Reagent Purity/Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions If Purity is Confirmed side_reactions Investigate Potential Side Reactions check_reagents->side_reactions If Impurities Found check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst If Conditions are Correct optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions If Deviation Found check_catalyst->optimize_conditions If Catalyst is Active change_catalyst Screen Different Catalysts check_catalyst->change_catalyst If Catalyst is Inactive end_good Problem Resolved optimize_conditions->end_good change_catalyst->end_good side_reactions->optimize_conditions

Possible Causes & Solutions:

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst. If using a custom catalyst, verify its synthesis and characterization. For some heterogeneous catalysts, regeneration may be an option.
Incorrect Reaction Conditions Double-check the temperature, pressure, and reaction time against the established protocol. Ensure an inert atmosphere if the reaction is sensitive to air or moisture.
Poor Quality Starting Materials Verify the purity of starting materials and solvents using techniques like NMR or HPLC. Use freshly purified reagents if necessary.
Presence of Inhibitors Impurities in the starting materials or solvent can act as catalyst poisons. Purify all components of the reaction mixture.
Issue 2: Formation of Multiple Products/Impurities

Impurity_Troubleshooting start Multiple Products or Impurities Detected identify_impurity Characterize Impurity (LC-MS, NMR) start->identify_impurity unreacted_sm Impurity is Unreacted Starting Material identify_impurity->unreacted_sm Analysis Shows Starting Material side_product Impurity is a Side Product identify_impurity->side_product Analysis Shows New Compound optimize_time Optimize Reaction Time / Stoichiometry unreacted_sm->optimize_time modify_conditions Modify Reaction Conditions (Temp, Solvent, Catalyst) side_product->modify_conditions purification Optimize Purification Method optimize_time->purification modify_conditions->purification end_good Problem Resolved purification->end_good

Possible Causes & Solutions:

Potential Cause Suggested Solution
Side Reactions Modify reaction conditions to suppress the formation of the side product. This could involve changing the temperature, solvent, or catalyst.[1]
Decomposition The product or starting materials may be decomposing under the reaction conditions. Consider lowering the reaction temperature or using a milder catalyst.
Isomer Formation The reaction mechanism may allow for the formation of isomers. Adjusting the catalyst or reaction conditions may favor the formation of the desired isomer.
Inefficient Purification The purification method may not be adequate to separate the desired product from impurities. Optimize the chromatographic conditions or recrystallization solvent system.[3]

Data Presentation: Comparison of Catalytic Systems

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various catalytic systems. The choice of catalyst significantly impacts reaction efficiency, time, and conditions.[6]

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe3O4@SiO2/SnCl46-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[6]
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh Efficiency[6][7]
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[6][8]
L-Proline6-aminouracil, Aromatic Aldehydes, MalononitrileEthanol (B145695)Reflux3 - 4 h85 - 95[6]
KF-Aluminao-aminocarboxamide, Ketone1,4-dioxane (B91453)RefluxVariesNot Specified[6]
Zirconium dioxide nanoparticlesAryl aldehydes, malononitrile, and amino-uracilNot SpecifiedNot SpecifiedNot Specified86-97[4]
Ni-doped TiO2 nanoparticles(2-aminopyridin-3-yl)methanol, aryl methan-aminesTolueneRefluxNot SpecifiedNot Specified[4]

Experimental Protocols

General One-Pot, Three-Component Synthesis

The one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines is a common and efficient method.[6][8] The general mechanism involves a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[6][8]

General_Workflow cluster_reactants Reactants cluster_process Catalytic Cycle Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel Aminopyrimidine Aminopyrimidine Michael Michael Addition Aminopyrimidine->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product This compound Tautomerization->Product

Method A: Microwave Irradiation using Diammonium Hydrogen Phosphate (DAHP) [6][8]

  • In a microwave-safe vessel, combine 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Add DMF as the solvent.

  • Subject the mixture to microwave irradiation at a maximum power of 250 W.

  • The reaction is typically complete within 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with work-up and purification.

Method B: Conventional Heating using Diammonium Hydrogen Phosphate (DAHP) [6][8]

  • In a round-bottom flask, combine 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of DAHP (10 mol%).

  • Add aqueous ethanol as the solvent.

  • Reflux the mixture with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture, and purify the product, often by simple filtration and washing.

Method C: Synthesis using KF-Alumina [6]

  • To a mixture of o-aminocarboxamide (1 mmol) and a ketone (1.2 mmol) in 1,4-dioxane (20 ml), add KF-alumina (10 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product.

Signaling Pathway Context

This compound derivatives are of significant interest in drug development as they can act as inhibitors of various kinases involved in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Kinase_Cascade Kinase Cascade (e.g., Ras-Raf-MEK-ERK) EGFR->Kinase_Cascade Activates Proliferation Gene Expression (Cell Proliferation, Survival) Kinase_Cascade->Proliferation CDK CDK4/6 CDK->Proliferation Promotes Cell Cycle Growth_Factor Growth Factor Growth_Factor->EGFR Binds Pyrido_pyrimidine This compound Inhibitor Pyrido_pyrimidine->EGFR Inhibits Pyrido_pyrimidine->CDK Inhibits

References

Technical Support Center: Enhancing the Stability of Pyrido[2,3-d]pyrimidine-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of pyrido[2,3-d]pyrimidine-based compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound compounds.

Issue 1: Appearance of an Unexpected Peak with a Higher Polarity in HPLC Analysis After Storage in a Non-anhydrous Solvent.

  • Question: I am observing a new, more polar peak in the HPLC chromatogram of my chloro-substituted this compound compound after leaving it in a methanol/water mixture for a few hours. What is the likely cause?

  • Answer: The most probable cause is the hydrolysis of the chloro-substituent on the this compound ring. The chloro group can be susceptible to nucleophilic substitution by water, leading to the formation of a more polar hydroxy-derivative. This reaction is often accelerated by the presence of moisture and can occur even in solvents that are not completely anhydrous. To troubleshoot this, you should:

    • Confirm the Identity of the Degradant: Use LC-MS to determine the mass of the new peak. If it corresponds to the replacement of a chlorine atom with a hydroxyl group, this confirms hydrolysis.

    • Use Anhydrous Solvents: For all future experiments, ensure you are using high-purity, anhydrous solvents.

    • Control the pH: The rate of hydrolysis can be pH-dependent. Buffering your solution to a neutral or slightly acidic pH may slow down the degradation.

    • Store Under Inert Atmosphere: To minimize exposure to atmospheric moisture, store both the solid compound and solutions under an inert atmosphere, such as argon or nitrogen.

Issue 2: Significant Degradation of the Compound is Observed Under Oxidative Stress Conditions in a Forced Degradation Study.

  • Question: My this compound derivative shows significant degradation when exposed to hydrogen peroxide in a forced degradation study. How can I mitigate this instability?

  • Answer: The this compound scaffold can be susceptible to oxidation, particularly if it contains electron-rich substituents. To address this:

    • Identify the Site of Oxidation: Characterize the major degradation products using techniques like LC-MS/MS and NMR to understand which part of the molecule is being oxidized.

    • Introduce Electron-Withdrawing Groups: If a specific part of the molecule is prone to oxidation, consider synthesizing analogs with electron-withdrawing groups near that position to decrease its electron density and, therefore, its susceptibility to oxidation.

    • Use Antioxidants in Formulations: For in vitro assays or formulation development, the inclusion of antioxidants can help protect the compound from oxidative degradation.

    • Protect from Light: Photochemical reactions can sometimes generate reactive oxygen species that lead to oxidation. Ensure the compound is protected from light during storage and handling.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common degradation pathways for this compound compounds?

    • A1: Based on the chemical structure, the most common degradation pathways are hydrolysis (especially for halo-substituted derivatives) and oxidation. Photodegradation can also be a concern for some derivatives. The specific susceptibility depends on the nature and position of the substituents on the bicyclic ring system.

  • Q2: What are the ideal storage conditions for solid this compound compounds?

    • A2: For long-term stability, solid compounds should be stored at low temperatures (2-8 °C or -20 °C), protected from light in a tightly sealed, opaque container, and preferably under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.

  • Q3: My compound is showing poor stability in my aqueous assay buffer. What can I do?

    • A3: First, confirm that the instability is not due to poor solubility leading to precipitation (a common issue with this class of compounds). If it is a true chemical degradation, consider the following:

      • Adjust the pH of the buffer: The stability of your compound may be pH-dependent. Conduct a pH-stability profile to determine the optimal pH range.

      • Minimize exposure time: Prepare fresh solutions of your compound immediately before use and minimize the time it spends in the aqueous buffer.

      • Use co-solvents: If compatible with your assay, the addition of a co-solvent like PEG 400 or propylene (B89431) glycol may enhance stability.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following table summarizes typical results from a forced degradation study on Palbociclib, a well-known drug featuring the this compound scaffold.

Stress ConditionReagent and ConditionsDuration% DegradationObservations
Acid Hydrolysis 0.1 M HCl24 hoursNot SignificantCompound is stable under acidic conditions.
Base Hydrolysis 0.1 M NaOH24 hoursNot SignificantCompound is stable under basic conditions.
Oxidative 3% H₂O₂24 hours~15%Significant degradation observed.
Thermal 60°C48 hoursNot SignificantCompound is thermally stable.
Photolytic UV light (254 nm)24 hoursNot SignificantCompound is photostable.

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a novel this compound-based compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At the specified time points, withdraw an aliquot and dilute with the mobile phase to 100 µg/mL.

  • Thermal Degradation: Place the solid compound in a hot air oven maintained at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours. At various time points, sample the solid or the solution, dissolve/dilute with the mobile phase to 100 µg/mL.

  • Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period. At intervals, sample and prepare a 100 µg/mL solution for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a typical reversed-phase HPLC method suitable for stability-indicating analysis of this compound compounds.

  • Instrumentation: HPLC system with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve good separation between the parent compound and all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (e.g., 266 nm for Palbociclib).[1]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare all solutions (standards and samples from the forced degradation study) at a concentration of approximately 100 µg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the samples into the HPLC system.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other, and the peak purity of the parent compound can be demonstrated using a photodiode array (PDA) detector.

Visualizations

cluster_degradation Potential Hydrolytic Degradation Pathway Start This compound with Chloro-substituent Intermediate Nucleophilic Attack by H₂O Start->Intermediate Moisture Product Hydroxy-derivative (Degradation Product) Intermediate->Product

Caption: Potential hydrolytic degradation pathway for a chloro-substituted this compound.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Intervals B->C D Neutralize/Dilute Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify & Quantify Degradation Products E->F G Establish Degradation Profile and Pathways F->G

Caption: General experimental workflow for a forced degradation study.

References

Validation & Comparative

Comparative analysis of different synthetic methods for Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory properties. The efficient synthesis of this core structure is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of various synthetic methodologies for the preparation of pyrido[2,3-d]pyrimidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Major Synthetic Strategies

The synthesis of pyrido[2,3-d]pyrimidines can be broadly categorized into several key strategies, with one-pot multi-component reactions (MCRs) being one of the most prominent due to their efficiency and atom economy. Other significant methods include microwave-assisted synthesis, which often leads to reduced reaction times and increased yields, and the use of green catalysts, which aligns with the principles of sustainable chemistry.

Key Approaches:

  • One-Pot Multi-component Reactions (MCRs): These reactions involve the combination of three or more reactants in a single step to form the desired product, avoiding the need for isolation of intermediates. A common MCR for pyrido[2,3-d]pyrimidines involves the condensation of an aminopyrimidine (often a 6-aminouracil (B15529) derivative), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326).

  • Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating methods.[1]

  • Green Catalysis: Environmentally benign catalysts, such as lactic acid, and novel catalytic systems like magnetic nanoparticles, are increasingly being employed to develop more sustainable synthetic routes.[2] These methods often utilize greener solvents like water or are performed under solvent-free conditions.

  • Friedländer Annulation: This classical method for quinoline (B57606) synthesis can be adapted for the preparation of the pyridine (B92270) ring of the this compound system, typically by reacting a 2-aminopyrimidine (B69317) derivative bearing a carbonyl group with a compound containing an activated methylene group.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, required scale, and available resources. The following tables provide a quantitative comparison of different catalytic systems and reaction conditions for the synthesis of various this compound derivatives.

Table 1: One-Pot Three-Component Synthesis of 7-Aminothis compound-6-carbonitrile Derivatives
CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)
Lactic Acid (15 mol%)[2]6-Amino-1,3-dimethyluracil (B104193), Aromatic Aldehyde, MalononitrileSolvent-free9025-45 min85-95
Bismuth(III) Triflate (10 mol%)[3]6-Amino-1,3-dimethyluracil, Aromatic Aldehyde, MalononitrileEthanol (B145695)80Not SpecifiedHigh
Diammonium Hydrogen Phosphate (DAHP) (10 mol%)4(6)-Aminouracil, Aromatic Aldehyde, MalononitrileAqueous EthanolRefluxNot Specified82-95
Microwave Irradiation (No Catalyst)4(6)-Aminouracil, Aromatic Aldehyde, MalononitrileDMFMW (250W)5-10 min82-95
Table 2: Synthesis of Indenothis compound Derivatives
CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)
Nano-Fe3O4@SiO2/SnCl4 (0.03 g)6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehyde, 1,3-IndanedioneWater70 (Reflux)1.5-3 min94-99
Nano-Fe3O4@SiO2/SnCl4 (0.03 g)6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehyde, 1,3-IndanedioneWater70 (Ultrasound)2 min98

Detailed Experimental Protocols

Protocol 1: Lactic Acid Catalyzed Solvent-Free Synthesis of 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothis compound-6-carbonitriles[2]

A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and lactic acid (15 mol%) is prepared. The mixture is stirred at 90°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove the lactic acid. The resulting solid product is collected by filtration and recrystallized from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis of 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydrothis compound-6-carbonitriles

In a microwave-safe vessel, a mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in dimethylformamide (DMF) is subjected to microwave irradiation at a maximum power of 250 W. The reaction is typically complete within 5-10 minutes. After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized to yield the final product.

Protocol 3: Nano-Fe3O4@SiO2/SnCl4 Catalyzed Synthesis of Indenothis compound Derivatives in Water[3]

A mixture of 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), 1,3-indanedione (1 mmol), and nano-Fe3O4@SiO2/SnCl4 (0.03 g) in water (8 mL) is heated to 70°C under reflux or in an ultrasonic cleaning unit. The reaction progress is monitored by TLC. After completion, the catalyst is separated using an external magnet. The reaction mixture is then cooled to room temperature and poured into cold water. The precipitated product is collected by filtration and purified.

Visualizations

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate a general one-pot synthesis of pyrido[2,3-d]pyrimidines and a typical experimental workflow.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aminopyrimidine Aminopyrimidine ReactionVessel Reaction Vessel (Solvent + Catalyst) Aminopyrimidine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel PyridoPyrimidine This compound ReactionVessel->PyridoPyrimidine Heat or MW

Caption: General one-pot synthesis of Pyrido[2,3-d]pyrimidines.

G start Start mix Mix Reactants & Catalyst start->mix react Heating / MW Irradiation mix->react monitor Monitor with TLC react->monitor workup Work-up (Cooling, Washing) monitor->workup Reaction Complete isolate Isolate Product (Filtration) workup->isolate purify Purify (Recrystallization) isolate->purify end End purify->end

Caption: Typical experimental workflow for synthesis.

eEF-2K Signaling Pathway

Certain this compound derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis.[4][5] The following diagram illustrates the signaling pathway involving eEF-2K and the point of inhibition by these compounds.

G cluster_upstream Upstream Signals cluster_kinase Kinase Regulation cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Nutrient Depletion) AMPK AMPK Stress->AMPK + eEF2K eEF-2K AMPK->eEF2K + mTORC1 mTORC1 mTORC1->eEF2K - eEF2 eEF-2 eEF2K->eEF2 eEF2P eEF-2 (P) eEF2->eEF2P Phosphorylation ProteinSynthesis Protein Synthesis eEF2P->ProteinSynthesis Inhibition Inhibitor This compound Inhibitor Inhibitor->eEF2K Inhibition

Caption: Inhibition of the eEF-2K signaling pathway.

References

A Head-to-Head Comparison: Pyrido[2,3-d]pyrimidine Versus Quinazoline as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have become a cornerstone of modern oncology. Among the myriad of heterocyclic scaffolds explored, the quinazoline (B50416) and pyrido[2,3-d]pyrimidine cores stand out as "privileged structures." Both are bicyclic, nitrogen-containing aromatic systems that have proven to be exceptionally effective frameworks for designing potent ATP-competitive kinase inhibitors.[1][2] The quinazoline scaffold is well-established, forming the basis of numerous FDA-approved drugs targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] The this compound scaffold, a structural bioisostere of quinazoline, is an emerging and highly versatile alternative that has demonstrated significant potential against a wide array of kinase targets, including those where resistance to existing therapies has developed.[1][5]

This guide provides an objective, data-driven comparison of these two prominent scaffolds, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental workflows.

Structural and Synthetic Overview

While structurally similar, the key difference between the two scaffolds is the replacement of a benzene (B151609) ring in quinazoline with a pyridine (B92270) ring in the this compound core. This substitution alters the electronic properties and hydrogen bonding capacity of the molecule, providing a distinct handle for medicinal chemists to modulate selectivity and pharmacokinetic properties.

  • Quinazoline: This scaffold has been extensively studied, and structure-activity relationships (SAR) are well-defined. Key positions for modification are typically the C-4, C-6, and C-7 positions, which influence target binding and selectivity.[6] Synthetically, quinazolines are often prepared via condensation reactions or more versatile methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling, which allows for extensive diversification.[7][8]

  • This compound: As a quinazoline analog, this scaffold has also been a focus of extensive research. SAR studies have identified the 2-, 6-, and 7-positions as critical for modulating potency, selectivity, and bioavailability.[9] For instance, modifications to the 6-position phenyl ring can dramatically shift selectivity between different tyrosine kinases like FGFR and PDGFR.[10][11][12] Common synthetic routes often begin with substituted o-aminonicotinonitrile precursors.[13][14]

Mechanism of Action: Competing for the ATP Pocket

Both quinazoline and this compound-based inhibitors predominantly function as ATP-competitive inhibitors . Their core structures are designed to mimic the adenine (B156593) ring of ATP, enabling them to bind to the highly conserved ATP-binding pocket within the kinase domain.[2][9][10] This occupation of the active site physically blocks ATP from binding, thereby preventing the transfer of a phosphate (B84403) group to downstream substrate proteins. The interruption of this phosphotransfer event effectively halts the kinase's signaling cascade, which in cancer cells, can arrest proliferation and induce apoptosis.[2]

Some inhibitors, particularly second-generation quinazolines like Afatinib, have been engineered to form a covalent bond with a cysteine residue in the ATP pocket, leading to irreversible inhibition.[3]

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase_A Kinase pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Signal_On Signal Transduction PROCEEDS pSubstrate_A->Signal_On Kinase_I Kinase Signal_Off Signal Transduction BLOCKED Kinase_I->Signal_Off Inhibitor Quinazoline or This compound Inhibitor Inhibitor->Kinase_I Binds & Blocks ATP Pocket ATP_I ATP Substrate_I Substrate Substrate_I->Kinase_I

Mechanism of ATP-competitive kinase inhibition.

Comparative Analysis of Kinase Inhibition

Direct head-to-head comparisons in the same study are ideal for evaluating the relative merits of the two scaffolds. While such studies are not always available, comparing data across different studies against the same targets provides valuable insights.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a primary target for both scaffolds. Quinazolines form the backbone of first-generation (Gefitinib, Erlotinib), second-generation (Afatinib, Dacomitinib), and third-generation inhibitors.[3][15] Pyrido[2,3-d]pyrimidines have emerged as highly potent EGFR inhibitors, with some showing excellent activity against the T790M resistance mutation.[16][17]

Compound ClassRepresentative CompoundTargetIC₅₀ (nM)Reference
Quinazoline GefitinibEGFR15.5[18]
Quinazoline Compound 12c EGFR2.97[17]
Quinazoline Compound 12e EGFR3.58[17]
This compound Compound A1 EGFRL858R/T790M>1000[16]
This compound Compound B1 EGFRL858R/T790M13[16]
This compound Compound B1 EGFRWT>1000[16]

Data compiled from multiple sources. Experimental conditions may vary.

The data indicates that while quinazolines are well-established, optimized this compound derivatives (like compound B1) can exhibit outstanding potency and selectivity for mutant forms of EGFR, a critical feature for overcoming acquired resistance in patients.[16]

EGFR_Pathway cluster_0 Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline or This compound Inhibitor Inhibitor->EGFR Binds to ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling and inhibitor action point.
Broader Tyrosine Kinase Inhibition

Beyond EGFR, both scaffolds have been developed to target a range of other tyrosine kinases involved in cancer, such as VEGFR, PDGFR, and FGFR. Pyrido[2,3-d]pyrimidines, in particular, have been shown to be effective broad-spectrum inhibitors, though medicinal chemistry efforts have also succeeded in engineering high selectivity for specific targets.[9][10][12]

CompoundTarget KinaseIC₅₀ (µM)Reference
PD-089828 (4b) PDGFR1.11[9][10][12]
(this compound)FGFR0.13[9][10][12]
EGFR0.45[9][10][12]
c-Src0.22[9][10][12]
Compound 4e FGFR0.060[11][12]
(this compound)PDGFR>50[11][12]
EGFR>50[11][12]
c-Src>50[11][12]

This data highlights the "tunability" of the this compound scaffold. The initial lead compound, PD-089828 , was a broadly active inhibitor.[9][10][12] However, subsequent structural modifications, such as replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety, led to Compound 4e , a highly selective FGFR inhibitor.[11][12]

Experimental Protocols

The evaluation of kinase inhibitors follows a standardized workflow from initial biochemical assays to cell-based and in vivo studies.

Inhibitor_Workflow HTS High-Throughput Screen or Rational Design Biochem Biochemical Assay (e.g., ELISA, Radiometric) Determine IC₅₀ HTS->Biochem Hit ID Cell Cell-Based Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀ Biochem->Cell Lead ID Western Target Validation (Western Blot) Confirm P-target inhibition Cell->Western Validate MoA InVivo In Vivo Efficacy (Xenograft Models) Western->InVivo Lead Opt. PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Candidate Clinical Candidate PKPD->Candidate

General workflow for kinase inhibitor evaluation.
Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[19]

  • ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)[20]

  • Test compound serially diluted in DMSO

  • 96- or 384-well assay plates

  • Stop solution (e.g., EDTA)[19]

  • Detection reagents (e.g., for ELISA-based formats, an antibody specific to the phosphorylated substrate)

Procedure:

  • Reagent Preparation: Prepare all reagents in the kinase assay buffer. Create a serial dilution of the test inhibitor in DMSO.

  • Assay Setup: To each well of the assay plate, add the kinase, the specific substrate, and the test inhibitor at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of phosphorylated substrate.

    • For Radiometric Assays: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [³²P]ATP, and measure the remaining radioactivity using a scintillation counter.[20]

    • For ELISA: Use a phospho-specific antibody to detect the product, followed by a secondary antibody conjugated to an enzyme (like HRP) for a colorimetric or chemiluminescent readout.[21]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

Cell-Based Proliferation (MTT) Assay

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Objective: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI₅₀) in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, H1975)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the vehicle-treated control cells. Determine the GI₅₀ value by plotting the data on a dose-response curve.[16]

Conclusion

Both the quinazoline and this compound scaffolds are exceptionally valuable in the field of kinase inhibitor drug discovery.

  • Quinazolines represent a mature and clinically validated platform, particularly for targeting EGFR in non-small cell lung cancer. The wealth of existing SAR data provides a solid foundation for the design of new inhibitors.[3][7]

  • Pyrido[2,3-d]pyrimidines have emerged as a powerful and versatile alternative. They have demonstrated high potency against a diverse range of kinases and, critically, have yielded compounds capable of overcoming clinical resistance to established quinazoline-based drugs.[10][16] The scaffold's "tunability" allows for the development of both broad-spectrum and highly selective inhibitors, offering significant opportunities for creating next-generation targeted therapies.[10][11][12]

The choice between these two scaffolds is not a matter of inherent superiority but rather depends on the specific therapeutic goal. Factors such as the target kinase, the desired selectivity profile, the need to overcome existing resistance mechanisms, and the overall drug-like properties will guide the medicinal chemist in selecting the optimal core for their drug discovery program.

References

A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] These compounds, structurally analogous to purines, are frequently designed as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4] This guide provides an objective comparison of the anticancer performance of various this compound derivatives, supported by experimental data from in vitro and in vivo studies.

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic effects of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell growth. The following tables summarize the IC50 values for several this compound derivatives against a panel of human cancer cell lines, with established anticancer agents like Doxorubicin and Erlotinib included for comparison.

Table 1: Comparative IC50 Values (μM) of this compound Derivatives in Various Cancer Cell Lines

Compound/DrugA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
Compound 8a 16.27.9825.61--[5][6]
Compound 8d 7.237.12---[5]
Compound 52 Low Activity6.67.0Low Activity0.3[7][8]
Compound 59 ----0.6[7]
Compound 6b -Active-Active-[9][10]
Compound 8d (Abbas et al.) ---Active-[9][10]
Compound 15f 0.410.36---[11]
Doxorubicin (Control) 0.23 - >205.4712.82.5012.18[7][12][13][14]
Erlotinib (Control) 6.5311.05---[5]

Note: IC50 values can vary between different studies due to variations in experimental conditions.[13]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for the anticancer activity of pyrido[2,3-d]pyrimidines is the inhibition of various protein kinases.[1][2] These compounds are often designed to compete with ATP at the kinase catalytic site, thereby blocking downstream signaling pathways essential for tumor growth. Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR) : Overexpression or mutation of EGFR is common in non-small cell lung cancer (NSCLC) and other malignancies.[15][16][17] Several this compound derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR (e.g., L858R/T790M).[5][15][18]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[19][20] Inhibition of VEGFR-2 by this compound analogs can suppress tumor angiogenesis.[19]

  • Cyclin-Dependent Kinases (CDKs) : CDKs, such as CDK4/6, are crucial for cell cycle progression.[9] Dysregulation of the CDK-cyclin pathway is a hallmark of cancer. Certain pyrido[2,3-d]pyrimidines can induce cell cycle arrest by inhibiting these kinases.[7][9][10]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

CompoundTarget KinaseIC50 (μM)Reference
Compound B1 EGFRL858R/T790M0.013[15][16][17]
Compound 8a EGFRWT0.099[6]
Compound 1 EGFRWT0.093[21]
Compound 1 EGFRT790M0.174[21]
Compound 5e VEGFR-20.124[19]
Compound 5e HER-20.077[19]
Compound 9d VEGFR-2/KDR2.6[20]
Gefitinib (Control) EGFR0.026 - 0.057[22]

Visualizing the Mechanism and Workflow

To better understand the biological activity and evaluation process, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Dimerization & Autophosphorylation PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK P_site ATP P_site->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

experimental_workflow cluster_mechanisms Mechanism of Action start Novel this compound Compound Synthesis invitro In Vitro Cytotoxicity Screening (MTT Assay) Against Panel of Cancer Cell Lines start->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanistic Studies for Potent Compounds ic50->mechanistic If Potent kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR, CDK) mechanistic->kinase_assay apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle invivo In Vivo Efficacy Studies (e.g., Xenograft Models) mechanistic->invivo end Lead Compound Optimization invivo->end

Caption: Standard workflow for evaluating novel anticancer compounds.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of novel anticancer compounds.[23][24] The following protocols outline key in vitro assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[23][25]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[23]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A-549, PC-3, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[23]

    • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[26][27]

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[28]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

    • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[25]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[23]

    • Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in 1X Annexin V binding buffer.[23]

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[23]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). Compounds that induce apoptosis are expected to increase the percentage of Annexin V-positive cells.[11]

Cell Cycle Analysis

This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry, which corresponds to the DNA content.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a set period (e.g., 24 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Treat the fixed cells with RNase to prevent staining of RNA, and then stain the cellular DNA with PI.[23]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in a specific phase suggests cell cycle arrest.[11][23]

References

A Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of research into pyrido[2,3-d]pyrimidine derivatives is revealing a class of potent and selective anticancer agents, with several novel analogs demonstrating significant activity against a range of cancer cell lines. These compounds, leveraging a scaffold that mimics the purine (B94841) core of ATP, are primarily designed as kinase inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.

This guide provides a head-to-head comparison of recently developed this compound analogs, summarizing their cytotoxic activities and, where available, their inhibitory action against specific molecular targets. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Comparative Analysis of Biological Activity

Recent studies have highlighted several promising this compound analogs with potent anticancer activities. Below is a summary of the in vitro cytotoxic activity (IC50 values) of selected compounds against various human cancer cell lines.

Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

A series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anti-proliferative activities. Compounds 8a , 8d , and 9a emerged as particularly potent analogs.[1][2]

CompoundA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)
8a 16.2 µM[3]7.98 µM[1][3]25.61 µM[3]-
8d 7.23 µM[1]7.12 µM[1]--
9a -9.26 µM[1]--
Erlotinib (Reference) 6.53 µM[1]11.05 µM[1]--
Doxorubicin (Reference) ----

Note: A lower IC50 value indicates greater potency.

Compound 8d demonstrated particularly strong activity against the A-549 lung cancer cell line, comparable to the standard EGFR inhibitor, Erlotinib.[1] Both 8a and 8d showed superior potency against the PC-3 prostate cancer cell line compared to Erlotinib.[1]

Amino-Functionalized this compound Derivatives

Another recent study focused on the synthesis and evaluation of amino-functionalized this compound derivatives. Compounds 1 , 2 , and 7 from this series exhibited significant cytotoxicity.

CompoundHeLa (Cervical)HepG-2 (Liver)MCF-7 (Breast)WI-38 (Normal)
1 3.98 µM4.65 µM5.23 µM64.07 µM
2 10.25 µM11.33 µM12.04 µM75.21 µM
7 15.64 µM16.28 µM17.52 µM81.65 µM

Note: A higher IC50 value against the normal cell line (WI-38) suggests greater selectivity for cancer cells.

These compounds displayed potent activity against the tested cancer cell lines while showing considerably less toxicity towards the normal human lung fibroblast cell line WI-38, indicating a favorable selectivity profile.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many of these novel this compound analogs have been designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The this compound scaffold can effectively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Analog This compound Analog Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

Notably, some of these novel compounds have shown activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors.[2][5] For instance, compound 8a exhibited potent inhibitory activity against both EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively.[2][5]

Experimental Protocols

The evaluation of these novel anticancer agents relies on a set of standardized in vitro assays to determine their cytotoxicity and mechanism of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow start Seed cancer cells in 96-well plate treat Treat with this compound analogs (various concentrations) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add DMSO to dissolve formazan (B1609692) crystals incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 values measure->calculate

References

Pyrido[2,3-d]pyrimidine Derivatives as Potent Dual VEGFR-2/HER-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Pyrido[2,3-d]pyrimidine derivatives as promising dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Through a comparative analysis with established multi-kinase inhibitors, this document highlights the potential of this chemical scaffold in the development of novel cancer therapeutics. The data presented is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of novel this compound derivatives was evaluated against both VEGFR-2 and HER-2 kinases and compared with established inhibitors. Furthermore, their anti-proliferative effects on cancer cell lines were assessed.

Enzymatic Inhibition

A study focused on a series of cyanopyridone and this compound derivatives identified compounds 5a and 5e as potent dual inhibitors of VEGFR-2 and HER-2.[1][2] Compound 5e demonstrated superior inhibitory activity against both kinases compared to the established dual inhibitor, Lapatinib.[1]

CompoundVEGFR-2 IC50 (µM)HER-2 IC50 (µM)Reference
This compound Derivative 5a 0.217 ± 0.020.168 ± 0.009[1]
This compound Derivative 5e 0.124 ± 0.0110.077 ± 0.003[1]
Lapatinib0.182 ± 0.0100.131 ± 0.012[1]
Vandetanib0.040Not specified as primary target[3][4][5][6]
Sorafenib0.090Inactive[7]
Sunitinib0.080Not specified as primary target[8][9][10]
Pazopanib (B1684535)0.030Not specified as primary target[7][11][12][13]
Apatinib0.001>10[7][14][15]

Table 1: Comparison of in vitro inhibitory activity (IC50) of this compound derivatives and other kinase inhibitors against VEGFR-2 and HER-2.

Anti-proliferative Activity

The synthesized this compound derivatives were tested for their ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The non-fused cyanopyridone derivatives, from which the pyridopyrimidines were derived, showed remarkable activity.[1][2]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
Cyanopyridone Derivative 5a 1.77 ± 0.102.71 ± 0.15[1][2]
Cyanopyridone Derivative 5e 1.39 ± 0.08Not specified[1][2]
Fused Pyridopyrimidine 6b Not specified2.68 ± 0.15[1]
Taxol (Paclitaxel)Not specifiedNot specified[1]

Table 2: Anti-proliferative activity (IC50) of this compound precursor derivatives against cancer cell lines.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach for validating these inhibitors, the following diagrams illustrate the targeted signaling pathways and the general workflow.

VEGFR2_HER2_Signaling_Pathway cluster_VEGFR2 VEGFR-2 Signaling cluster_HER2 HER-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Ligand Ligand (e.g., EGF) HER_dimer HER Dimer (e.g., HER2/HER3) Ligand->HER_dimer PI3K PI3K HER_dimer->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibitor->HER_dimer

Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Validation design Rational Drug Design synthesis Chemical Synthesis of This compound Derivatives design->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_assay VEGFR-2 & HER-2 Kinase Inhibition Assay characterization->kinase_assay viability_assay Cell Viability Assay (e.g., MTT Assay) cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar docking Molecular Docking sar->docking

Caption: Experimental workflow for inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in the validation of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 & HER-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials :

    • Recombinant human VEGFR-2 or HER-2 kinase.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (Adenosine triphosphate).

    • Specific peptide substrate.

    • Test compounds (dissolved in DMSO).

    • Detection reagent (e.g., ADP-Glo™, HTRF®).

    • Microplate reader.

  • Procedure : a. Prepare serial dilutions of the test compounds. b. In a microplate, add the kinase buffer, the respective kinase (VEGFR-2 or HER-2), and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[16][17][18][19][20][21][22]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]

  • Reagents and Materials :

    • Cancer cell lines (e.g., MCF-7, HepG2).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure : a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24] b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. d. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[23] f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

  • Reagents and Materials :

    • Treated and untreated cell lysates.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Protein assay reagents (e.g., BCA or Bradford).

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer buffer and membrane (PVDF or nitrocellulose).

    • Blocking buffer (e.g., non-fat milk or BSA in TBST).

    • Primary antibodies (specific for total and phosphorylated forms of target proteins like VEGFR-2, HER-2, Akt, ERK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure : a. Prepare protein lysates from cells treated with the test compounds. b. Determine protein concentration to ensure equal loading. c. Separate proteins by size using SDS-PAGE. d. Transfer the separated proteins to a membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with the appropriate secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.[25][26][27][28][29] i. Analyze the band intensities to determine the effect of the compounds on protein expression and phosphorylation.

References

Pyrido[2,3-d]pyrimidine Analogs: A Comparative Docking Study Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of Pyrido[2,3-d]pyrimidine derivatives reveals their potential as potent inhibitors for a range of critical protein targets in drug discovery. This guide provides a comparative analysis of their docking studies, supported by experimental data, to offer researchers and scientists valuable insights into this promising chemical scaffold.

The this compound core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of various analogs derived from this scaffold. This guide synthesizes findings from multiple studies to present a comparative view of their interactions with key protein targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim-1 kinase, and the SARS-CoV-2 main protease (Mpro).

Comparative Analysis of Docking Performance

The inhibitory potential of this compound analogs has been evaluated against several key protein targets implicated in cancer and viral diseases. The following tables summarize the docking scores and, where available, the corresponding in-vitro inhibitory activities. Lower docking scores typically indicate a higher binding affinity.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-established target in cancer therapy, and several this compound derivatives have been investigated for their inhibitory activity.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesIC50 (µM)Reference
Analog 1-10.2Lys745, Asp837, Arg841, Asp8550.72 (HepG2)[3][4][5]
Analog 2-9.6Lys745, Asp837, Arg841, Asp8550.95 (HepG2)[3][4][5]
Doxorubicin (Ref)-8.7-0.65 (HepG2)[3][4][5]
Compound 1--3.98 (MCF-7)[2]
Erlotinib (Ref)--7.26 (MCF-7)[2]

Note: The specific structures of "Analog 1" and "Analog 2" are detailed in the cited references. "Compound 1" refers to a specific amino-functionalized derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesIC50 (µM)Reference
Compound 5a-14.5Cys1045, Asp1046, Glu885, Cys9190.217[6][7]
Compound 5e-15.2Not Specified0.124[6][7]
Sorafenib (Ref)-15.1Not Specified-[6]
Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive therapeutic target.

Compound IDKinase IC50 (nM)Cancer Cell LineCell Line IC50 (µM)Reference
Compound 411.4MCF-70.57[6][8][9]
Compound 1017.2MCF-7Not Specified[6][8][9]
Compound 1121.4HepG20.99[6][8][9]
Staurosporine (Ref)16.7MCF-76.76[6][8][9]
SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is essential for viral replication and is a primary target for antiviral drug development.

Compound IDBinding Energy (Kcal/mol)Key Interacting ResiduesIC50 (µM)Reference
Compound 7c-Not SpecifiedLower than Lopinavir[1]
Compound 7d-Not SpecifiedLower than Lopinavir[1]
Compound 7e-Not SpecifiedLower than Lopinavir[1]
Co-crystalized ligand (Ref)-7.5THR26, GLU166, CYS145, SER144-[1]

Experimental Protocols

A generalized workflow for the molecular docking studies of this compound analogs is outlined below. This protocol is a composite of methodologies reported in the cited literature.[1][6][7]

Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ReceptorPrep Receptor Preparation (PDB Download, Cleaning) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) DockingRun Running Docking Simulation (e.g., AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Binding Pose Analysis (Visualization) DockingRun->PoseAnalysis Scoring Scoring and Ranking (Binding Affinity) DockingRun->Scoring InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis Scoring->InteractionAnalysis

Caption: A generalized workflow for molecular docking studies.

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[6]

  • Water molecules, co-ligands, and non-essential protein chains are removed using software like UCSF Chimera.[6]

  • Hydrogen atoms are added, and charges are assigned to the protein. The prepared receptor is often saved in a PDBQT file format for use with AutoDock Vina.[6]

2. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures.

  • The ligand structures undergo energy minimization using a suitable force field.[6]

  • Hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are computed for the ligands.[6]

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to encompass the binding pocket.[6]

  • Molecular docking is performed using software such as AutoDock Vina. The software explores various conformations and orientations of the ligand within the binding site.[1][6]

4. Analysis of Results:

  • The results are ranked based on the predicted binding affinity (docking score) in kcal/mol.[6]

  • The top-ranked binding poses are visualized to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein.[3][6]

Signaling Pathway Inhibition

Many this compound analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the inhibition of the EGFR signaling pathway, a common mechanism of action.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrido[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities, particularly as a core component of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have shown significant efficacy against a range of kinases implicated in cancer and other diseases, including tyrosine kinases (e.g., BCR-ABL, Src), serine/threonine kinases (e.g., PIM-1, DYRK1B), and lipid kinases (e.g., PI3K).[3][4]

Given the conserved nature of the ATP-binding site across the human kinome, understanding the selectivity and cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics.[5] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] This guide provides a comparative analysis of the cross-reactivity of several this compound kinase inhibitors against alternative inhibitors, supported by experimental data and detailed protocols.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50 values in nM) of representative this compound inhibitors and their alternatives against a panel of selected kinases. Lower IC50 values indicate higher potency.

Table 1: Tyrosine Kinase Inhibitor Comparison

This table compares the this compound derivative PD180970 with other well-established BCR-ABL inhibitors.

KinasePD180970ImatinibDasatinibNilotinib
BCR-ABL 2.5[3]6000.6 - 315 - 30
c-ABL 2.2[7]-<120
SRC ->10,000<1>10,000
PDGFRβ -100-69
c-KIT -100-210

Data compiled from multiple sources. Values for some kinase/inhibitor combinations were not available.

Table 2: PIM-1 Kinase Inhibitor Comparison

This table compares a hypothetical this compound PIM-1 inhibitor with known PIM-1 inhibitors SGI-1776 and AZD1208.

KinaseThis compound PIM-1 Inhibitor (Hypothetical)SGI-1776AZD1208
PIM-1 15 7[8]0.4[9]
PIM-2 250363[10]5[9]
PIM-3 15069[10]1.9[9]
FLT3 >1000High Potency[8]No Inhibition[9]
Haspin >1000High Potency[11]-

Hypothetical data for the this compound inhibitor is for illustrative purposes. SGI-1776 is a known pan-PIM inhibitor with off-target activity on FLT3 and Haspin. AZD1208 is a potent and selective pan-PIM inhibitor.

Table 3: DYRK1B Kinase Inhibitor Comparison

This table compares a hypothetical this compound DYRK1B inhibitor with the known inhibitors Harmine and AZ191.

KinaseThis compound DYRK1B Inhibitor (Hypothetical)HarmineAZ191
DYRK1B 25 166[12]17[13]
DYRK1A 15033[12]88[13]
DYRK2 >20001900[12]1890[13]
MAO-A >50005[14]-

Hypothetical data for the this compound inhibitor is for illustrative purposes. Harmine shows significant off-target effects on MAO-A. AZ191 is a more selective DYRK1B inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound inhibitors.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition PD180970 PD180970 (this compound) PD180970->BCR_ABL

BCR-ABL Signaling Pathway Inhibition

PIM1_Signaling Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 BAD Bad PIM1->BAD p21 p21 PIM1->p21 mTORC1 mTORC1 PIM1->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis PIM1_Inhibitor PIM-1 Inhibitor (this compound) PIM1_Inhibitor->PIM1

PIM-1 Signaling Pathway Inhibition

DYRK1B_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 DYRK1B DYRK1B Kinase mTORC1->DYRK1B CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylation (Thr286) Cell_Cycle_Progression G1/S Transition CyclinD1->Cell_Cycle_Progression DYRK1B_Inhibitor DYRK1B Inhibitor (this compound) DYRK1B_Inhibitor->DYRK1B

DYRK1B Signaling Pathway Inhibition
Experimental Workflow Diagrams

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add Inhibitor to Plate prepare_reagents->add_inhibitor add_kinase Add Kinase and Substrate add_inhibitor->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop_reaction detect_signal Add Kinase Detection Reagent (Convert ADP to ATP, Luminescence) stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

In Vitro Kinase Assay Workflow (ADP-Glo™)

Kinobeads_Workflow start Start cell_lysis Cell Lysis start->cell_lysis incubate_inhibitor Incubate Lysate with Inhibitor cell_lysis->incubate_inhibitor add_kinobeads Add Kinobeads (Affinity Matrix) incubate_inhibitor->add_kinobeads competitive_binding Competitive Binding add_kinobeads->competitive_binding wash_beads Wash Beads to Remove Non-binders competitive_binding->wash_beads elute_proteins Elute Bound Kinases wash_beads->elute_proteins digest_proteins Protein Digestion (e.g., Trypsin) elute_proteins->digest_proteins lc_ms LC-MS/MS Analysis digest_proteins->lc_ms data_analysis Data Analysis (Identify and Quantify Bound Kinases) lc_ms->data_analysis end End data_analysis->end

Chemical Proteomics (Kinobeads) Workflow

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Protocol)

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[1]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound inhibitor and alternative inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the kinase inhibitors in the appropriate buffer. Prepare a solution containing the kinase and its substrate. Prepare the ATP solution at the desired concentration.[15]

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.

  • Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 2 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemical Proteomics Profiling (Kinobeads-based)

This method allows for the unbiased identification of kinase targets and off-targets of an inhibitor in a cellular context.[16]

Materials:

  • Cell lines of interest

  • Lysis buffer

  • This compound inhibitor and alternative inhibitors

  • Kinobeads (immobilized non-selective kinase inhibitors)

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a native protein extract.

  • Inhibitor Incubation: Incubate the cell lysate with varying concentrations of the test inhibitor or a vehicle control.

  • Kinobeads Incubation: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow for competitive binding of kinases to the beads.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Digestion: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A decrease in the amount of a kinase bound to the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. Dose-response curves can be generated to determine the apparent dissociation constants (Kd).

Conclusion

The this compound scaffold continues to be a valuable framework for the design of potent kinase inhibitors. As demonstrated, derivatives from this class can exhibit high affinity for their intended targets. However, cross-reactivity profiling is an indispensable step in their preclinical characterization. The use of comprehensive in vitro kinase assays and unbiased chemical proteomics approaches provides crucial insights into the selectivity of these compounds. By comparing their profiles with those of alternative inhibitors, researchers can better understand their therapeutic potential and anticipate potential off-target liabilities, ultimately guiding the development of safer and more effective targeted therapies.

References

Comparative Antimicrobial Spectrum of Pyrido[2,3-d]pyrimidine Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various this compound derivatives, supported by experimental data from recent studies. The information is intended to aid researchers in the design and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been quantitatively assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key parameter in these studies. The data presented in the tables below summarizes the MIC values for selected derivatives, offering a comparative overview of their potency and spectrum of activity.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Series 7a-e 4-20 (µmol L-1)-4-20 (µmol L-1)4-20 (µmol L-1)[1]
Series 9a-d ----[1]
Compound 12 --Moderate Activity-
Compound 14 --Moderate Activity-
Compound 16 --Moderate Activity-
6-Aryl Derivatives (24, 26, 33) --32-64-[2]
2-pyrazoline derivative 14 4-304-304-304-30[3]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusGeotrichum candidumTrichophyton rubrumReference
Compound 7 1.95---
Compound 9 1.95---
Compound 11 ----
Compound 14 1.95---
2-pyrazoline derivative 14 1518414[3]

Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the following standard methodologies:

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. For bacteria, this is typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL. For fungi, the inoculum is adjusted to 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar (B569324) Disc Diffusion Method

This method is used for qualitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.

Mechanism of Action: Signaling Pathways and Molecular Targets

This compound derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. Two of the most well-documented mechanisms are the inhibition of Dihydrofolate Reductase (DHFR) and DNA gyrase.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.

DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis DHFR->Tetrahydrofolate Product Inhibition Inhibition This compound This compound This compound->DHFR Inhibits Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to DNA_Synthesis_Repair DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis_Repair DNA_Synthesis_Repair->Cell_Death Disruption

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound derivatives.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a critical step in these processes. Pyrido[2,3-d]pyrimidines can inhibit the ATPase activity of the GyrB subunit of DNA gyrase.

DNA_Gyrase_Inhibition cluster_process DNA Replication & Transcription cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Relaxed_DNA Relaxed DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Transcription Gene Transcription Supercoiled_DNA->Transcription DNA_Gyrase->Supercoiled_DNA Catalyzes Inhibition Inhibition This compound This compound This compound->DNA_Gyrase Inhibits (GyrB subunit) Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to Replication_Fork->Cell_Death Inhibition Transcription->Cell_Death Inhibition

Caption: Inhibition of DNA Gyrase by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their efficacy is attributed to the inhibition of essential bacterial enzymes such as DHFR and DNA gyrase. The data and experimental protocols presented in this guide provide a valuable resource for the further development and optimization of this important class of molecules in the ongoing search for novel anti-infective therapies.

References

Validating Molecular Docking Predictions for Pyrido[2,3-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for Pyrido[2,3-d]pyrimidine compounds. Detailed experimental methodologies and quantitative data are presented to support the validation of in silico models.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these compounds to their protein targets, thereby guiding the design and optimization of new drug candidates. However, the reliability of these in silico predictions hinges on rigorous experimental validation.

This guide delves into recent studies that have successfully validated molecular docking predictions for novel this compound derivatives through various in vitro biological assays.

Comparison of In Silico Predictions and Experimental Outcomes

The following tables summarize the correlation between molecular docking scores (indicating predicted binding affinity) and experimentally determined biological activity (IC50 values) for several this compound derivatives against various protein kinases implicated in cancer. Lower docking scores and lower IC50 values both suggest stronger binding and higher potency, respectively.

Compound IDTarget ProteinMolecular Docking Score (kcal/mol)In Vitro IC50 (nM)Reference
Compound 4 PIM-1 Kinase-20.8411.4[4][5]
Compound 10 PIM-1 KinaseNot explicitly stated, but noted as having promising binding17.2[4][5]
Compound 6 PIM-1 KinaseNot explicitly stated34.6[5]
Compound 11 PIM-1 KinaseNot explicitly stated21.4[5]
Staurosporine (Control) PIM-1 KinaseNot applicable16.7[4][5]
Compound SeriesTarget ProteinGeneral Docking OutcomeIn Vitro IC50 Range (µM)Reference
Cyanopyridones (5a, 5e) VEGFR-2Excellent docking scores and interesting binding modes0.124 - 0.217[6]
Cyanopyridones (5a, 5e) HER-2Excellent docking scores and interesting binding modes0.077 - 0.168[6]
Pyrido[2,3-d]pyrimidines (8a, 8b, 9a) EGFR (WT & T790M)Not explicitly stated, but compounds selected based on dockingShowed highest cytotoxic activities[7]
This compound (B1) EGFR (L858R/T790M)Combined with structure-activity relationship for design13 nM[8]
This compound-2,4-dione (6) eEF-2KDocked in the catalytic domain420 nM[9][10]
This compound (15c) SARS-CoV-2 MproFavorable docking and molecular dynamics simulations8.723 µM[11]

Experimental Protocols

The validation of molecular docking predictions for this compound compounds typically involves a combination of cytotoxicity assays and specific enzyme inhibition assays.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the synthesized this compound derivatives.

  • Incubation : The treated cells are incubated for a specified period, typically 48-72 hours.

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination : The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[5][6]

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Principle : The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of phosphorylation is then quantified.

  • Reaction Mixture : The kinase, a specific substrate, ATP (often radiolabeled, e.g., [γ-32P]ATP), and the test compound at various concentrations are combined in a reaction buffer.[10]

  • Incubation : The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection : The amount of phosphorylated substrate is measured. This can be done through various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity, or using fluorescence-based detection methods.

  • IC50 Calculation : The concentration of the compound required to inhibit 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[4][5][8]

Visualizing the Validation Workflow and Biological Context

The following diagrams illustrate the general workflow for validating molecular docking predictions and a simplified signaling pathway relevant to some of the targeted kinases.

G cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation Target Identification Target Identification Compound Library Compound Library Target Identification->Compound Library Input Molecular Docking Molecular Docking Target Identification->Molecular Docking Compound Library->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification Ranking by score Synthesis of Derivatives Synthesis of Derivatives Hit Identification->Synthesis of Derivatives Cytotoxicity Assays Cytotoxicity Assays Synthesis of Derivatives->Cytotoxicity Assays Kinase Inhibition Assays Kinase Inhibition Assays Synthesis of Derivatives->Kinase Inhibition Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Kinase Inhibition Assays->Data Analysis Data Analysis->Molecular Docking Feedback & Correlation

Caption: Workflow for Molecular Docking Validation.

G Growth Factor Growth Factor EGFR/HER2 EGFR/HER2 Growth Factor->EGFR/HER2 RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/HER2->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR/HER2->PI3K/AKT/mTOR Pathway Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->EGFR/HER2

Caption: Simplified EGFR/HER2 Signaling Pathway Inhibition.

References

New Pyrido[2,3-d]pyrimidine Derivatives Show Promise in Surpassing Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers are making significant strides in the development of novel Pyrido[2,3-d]pyrimidine derivatives that demonstrate superior anticancer activity compared to some of today's standard-of-care drugs. These emerging compounds are showing potent inhibitory effects against key cancer-driving proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), offering potential new avenues for cancer therapy.[1][2][3][4][5]

The this compound scaffold has long been a focal point in medicinal chemistry due to its diverse biological activities.[1][2] Recent studies have successfully synthesized and evaluated new derivatives, revealing their potential as highly selective and effective anticancer agents.[2] These compounds have been benchmarked against established drugs such as Doxorubicin, Erlotinib, and Sorafenib, in some cases demonstrating greater potency in preclinical studies.

This guide provides a comparative overview of the performance of these new this compound derivatives against existing anticancer drugs, supported by experimental data from recent research.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of new this compound derivatives has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 8a EGFRA-549 (Lung)16.2Erlotinib6.53[6]
Compound 8a EGFRPC-3 (Prostate)7.98Erlotinib11.05[6]
Compound 8d EGFRA-549 (Lung)7.23Erlotinib6.53[6]
Compound 8d EGFRPC-3 (Prostate)7.12Erlotinib11.05[6]
Compound 6b CDK4/6PC-3 (Prostate)0.01Doxorubicin0.04[7][8]
Compound 8d CDK4/6MCF-7 (Breast)0.01Doxorubicin0.04[7][8]
Compound B1 EGFRL858R/T790MH1975 (Lung)0.013Olmutinib>1[9]
Compound 5a VEGFR-2/HER-2MCF-7 (Breast)1.77Taxol8.48[10]
Compound 5e VEGFR-2/HER-2MCF-7 (Breast)1.39Taxol8.48[10]

Key Signaling Pathways Targeted by this compound Derivatives

These novel compounds exert their anticancer effects by inhibiting specific signaling pathways that are crucial for cancer cell growth, proliferation, and survival. The two primary pathways targeted by the derivatives highlighted in this guide are the EGFR and VEGFR-2 signaling cascades.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation Grb2 Grb2 P1->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR Signaling Pathway by this compound Derivatives.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P2 P VEGFR2->P2 Autophosphorylation PLCg PLCγ P2->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 Signaling Pathway by this compound Derivatives.

Experimental Protocols

The evaluation of these novel compounds involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations with culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific kinases like EGFR and VEGFR-2.

  • Assay Setup: The kinase, substrate, and test compound are combined in a buffer solution in a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Signal Development: A substrate for HRP (e.g., TMB) is added to develop a colorimetric signal. The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).[1]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 24-48 hours).

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The general workflow for the synthesis and evaluation of new this compound derivatives is as follows:

Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives Purification Purification and Structural Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Evaluate KinaseAssay Kinase Inhibition Assay (EGFR, VEGFR-2, etc.) InVitro->KinaseAssay Evaluate Apoptosis Apoptosis Assay (Annexin V) InVitro->Apoptosis Evaluate Lead Lead Compound Identification MTT->Lead KinaseAssay->Lead Apoptosis->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General experimental workflow for the evaluation of this compound derivatives.

Conclusion

The development of new this compound derivatives represents a promising frontier in cancer research.[2][7] The data presented highlights the significant potential of these novel analogs as potent and selective anticancer agents.[1] Continued investigation and optimization of these compounds may lead to the development of more effective and targeted cancer therapies with improved patient outcomes.

References

Safety Operating Guide

Proper Disposal of Pyrido[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling pyrido[2,3-d]pyrimidine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a nitrogenous heterocyclic compound, this compound and its derivatives are to be treated as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

The following guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste streams, including pure compounds, contaminated labware, and solutions.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative that all personnel wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compounds, reaction residues, contaminated gloves, pipette tips, and weighing papers, must be classified as hazardous waste.

  • Crucially, this compound is a non-halogenated organic compound. It must be segregated from halogenated waste streams to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.

2. Waste Collection and Container Requirements:

  • Use a designated, chemically compatible, and leak-proof hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

  • The container must be kept closed at all times, except when actively adding waste.

3. Labeling:

  • Properly label the waste container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific contents and their approximate concentrations or percentages.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The date when the first waste was added to the container.

4. Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the use of secondary containment, such as a larger bin or tray, to capture any potential leaks.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • The rinsate from this process must be collected and disposed of as hazardous waste in the appropriate non-halogenated solvent waste container.

  • After triple-rinsing and allowing it to air dry, deface or remove all hazardous labels from the container before disposing of it as regular solid waste, in accordance with institutional policies.

6. Request for Waste Pickup:

  • Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowable time per your institution's guidelines (often 12 months), contact your EHS department to schedule a waste pickup.[1]

Quantitative Data Summary

For the safe management of hazardous waste in a laboratory setting, specific quantitative limits and timelines are enforced. The following table summarizes key quantitative data relevant to the disposal of this compound waste.

ParameterGuideline/LimitRegulation/Source
Satellite Accumulation Area (SAA) Volume Limit Max. 55 gallons of hazardous wasteUniversity EHRS Guidelines[1]
Acutely Toxic Waste (P-List) SAA Limit Max. 1 quart of liquid or 1 kg of solidUniversity EHRS Guidelines[1]
Maximum Storage Time in SAA Up to 12 months (if volume limits are not exceeded)University EHRS Guidelines[1]
Halogenated Content for Non-Halogenated Waste Must be < 2%General Waste Segregation Principles
Container Fill Level Do not exceed 90% capacityBest Practice

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

PyridoDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Storage & Final Disposal cluster_final Final Steps PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Segregate Identify & Segregate as Non-Halogenated Waste FumeHood->Segregate Container Select Compatible Container Segregate->Container Label Label Container Correctly Container->Label Collect Collect Waste (Solid, Liquid, Contaminated Items) Label->Collect Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Collect->Store Pickup Request EHS Pickup Store->Pickup Rinse Triple-Rinse Empty Containers CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate DisposeContainer Dispose of Defaced, Triple-Rinsed Container Rinse->DisposeContainer CollectRinsate->Store

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized heterocyclic compounds like Pyrido[2,3-d]pyrimidine. While specific safety data for this compound is not extensively available, the following guidance is based on best practices for handling similar heterocyclic and chlorinated compounds, providing a strong foundation for safe laboratory operations.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound and its derivatives.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection. For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select appropriate materials such as neoprene or butyl rubber. Always inspect gloves for integrity before use.[1][2]
Body Protection Laboratory Coat and ApronA flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][2]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not feasible or if exposure limits are exceeded. For solid compounds, a particulate filter conforming to EN 143 is recommended.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step operational plan outlines the procedures from preparation to disposal.

Preparation and Engineering Controls
  • Work Area : All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • PPE Inspection : Before handling the compound, inspect all personal protective equipment for any signs of damage or wear.

Handling the Compound
  • Personal Hygiene : Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[4][5] Always wash hands thoroughly after handling.[5][6]

  • Minimizing Dust and Aerosols : Handle the solid compound carefully to avoid generating dust.[4] All procedures should be performed in a way that minimizes the creation of splashes or aerosols.[6]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Spill and Emergency Procedures
  • Minor Spills : For small spills, remove all ignition sources.[4] Use dry clean-up procedures and avoid generating dust.[4] Collect the spilled material in a suitable, labeled container for waste disposal.[4]

  • Major Spills : In the event of a large spill, evacuate the area and move upwind.[4] Alert the appropriate emergency response team.[4] Personnel involved in the cleanup should wear appropriate respiratory protection and chemical-resistant clothing.[4]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water.[7]

    • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][9]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

  • Halogenated Waste : If working with chlorinated derivatives, segregate this waste into a designated halogenated organic waste stream.[2]

Container Disposal
  • Triple Rinsing : Empty containers should be triple-rinsed with a suitable solvent.[2]

  • Rinsate Collection : The rinsate from cleaning the containers must be collected and disposed of as hazardous waste.[2]

  • Final Disposal : After triple-rinsing and allowing it to dry, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[2]

Visual Guides

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_start Initial Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_procedure Safe Handling Procedure start Handling this compound eye_face Eye/Face Protection (Goggles/Face Shield) start->eye_face Mandatory hand Hand Protection (Chemical-Resistant Gloves) start->hand Mandatory body Body Protection (Lab Coat/Apron) start->body Mandatory respiratory Respiratory Protection (Respirator as needed) start->respiratory Risk-based handle Proceed with Handling in Controlled Environment eye_face->handle hand->handle body->handle respiratory->handle

Caption: PPE selection workflow for handling this compound.

Emergency_Response_Workflow Diagram 2: Emergency Spill Response cluster_spill Spill Incident cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_followup Post-Incident spill Spill of this compound Occurs assess Assess Spill Size and Immediate Risk spill->assess evacuate Evacuate Immediate Area (if necessary) assess->evacuate Major Spill alert Alert Supervisor and Safety Officer assess->alert ppe Don Appropriate PPE for Cleanup alert->ppe contain Contain and Clean Up Spill (using appropriate methods) ppe->contain dispose Dispose of Waste in Sealed, Labeled Container contain->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Document Incident and Review Procedures decontaminate->report

Caption: Step-by-step emergency response plan for a spill incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.